molecular formula C18H25N3O6 B15585335 N6-Pivaloyloxymethyladenosine

N6-Pivaloyloxymethyladenosine

Cat. No.: B15585335
M. Wt: 379.4 g/mol
InChI Key: VEGKYGPRJCMSTD-QSBXLFSZSA-N
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Description

N6-Pivaloyloxymethyladenosine is a useful research compound. Its molecular formula is C18H25N3O6 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H25N3O6

Molecular Weight

379.4 g/mol

IUPAC Name

[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]benzimidazol-4-yl]amino]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C18H25N3O6/c1-18(2,3)17(25)26-9-20-10-5-4-6-11-13(10)19-8-21(11)16-15(24)14(23)12(7-22)27-16/h4-6,8,12,14-16,20,22-24H,7,9H2,1-3H3/t12-,14?,15+,16-/m1/s1

InChI Key

VEGKYGPRJCMSTD-QSBXLFSZSA-N

Origin of Product

United States

Foundational & Exploratory

N6-Pivaloyloxymethyladenosine: A Technical Guide to Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of N6-Pivaloyloxymethyladenosine, a putative prodrug of adenosine (B11128). Given the absence of direct literature for this specific molecule, this document outlines a robust, chemically sound, and hypothetical pathway for its synthesis, purification, and structural elucidation. The methodologies are based on well-established principles in nucleoside chemistry and prodrug design. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of novel adenosine analogues.

Introduction

Adenosine is an endogenous purine (B94841) nucleoside that plays a critical role in numerous physiological processes by activating four G protein-coupled receptors: A1, A2A, A2B, and A3. Its therapeutic applications, however, are limited by a short plasma half-life and poor cellular permeability. The development of adenosine prodrugs is a key strategy to overcome these limitations. The pivaloyloxymethyl (POM) moiety is a widely used promoiety that can enhance lipophilicity and facilitate passive diffusion across cell membranes. Once inside the cell, the POM group is designed to be cleaved by intracellular esterases, releasing the active parent drug.

This document details a proposed synthetic route and characterization cascade for this compound, a novel adenosine derivative designed to function as a stable, cell-permeable prodrug.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a multi-step process starting from commercially available adenosine. The key steps involve the protection of the ribose hydroxyl groups, subsequent N6-alkylation with pivaloyloxymethyl chloride, and final deprotection of the ribose moiety.

Synthesis_Workflow Adenosine Adenosine Protected_Ado 2',3',5'-tri-O-acetyladenosine Adenosine->Protected_Ado Acetic Anhydride (B1165640), Pyridine N6_POM_Protected N6-Pivaloyloxymethyl- 2',3',5'-tri-O-acetyladenosine Protected_Ado->N6_POM_Protected POM-Cl, DBU, Acetonitrile Final_Product This compound N6_POM_Protected->Final_Product NH3 in Methanol

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2',3',5'-tri-O-acetyladenosine (Intermediate 1)
  • Suspend adenosine (1.0 eq) in anhydrous pyridine.

  • Cool the suspension to 0°C in an ice bath.

  • Add acetic anhydride (4.0 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield 2',3',5'-tri-O-acetyladenosine as a white solid.

Synthesis of N6-Pivaloyloxymethyl-2',3',5'-tri-O-acetyladenosine (Intermediate 2)
  • Dissolve 2',3',5'-tri-O-acetyladenosine (1.0 eq) in anhydrous acetonitrile.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the solution.

  • Add pivaloyloxymethyl chloride (POM-Cl) (1.2 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 24 hours at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Synthesis of this compound (Final Product)
  • Dissolve N6-Pivaloyloxymethyl-2',3',5'-tri-O-acetyladenosine in a saturated solution of ammonia (B1221849) in methanol.

  • Stir the solution at room temperature for 6-8 hours.

  • Monitor the deprotection by TLC until all starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield this compound.

Characterization Data

The structural integrity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques. The following tables summarize the expected quantitative data.

Table 1: Hypothetical NMR Spectroscopic Data (in DMSO-d6)
Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
H-88.45 (s, 1H)141.2
H-28.20 (s, 1H)153.5
N6-CH₂6.10 (s, 2H)75.8
H-1'5.95 (d, 1H)88.1
H-2'4.65 (t, 1H)74.0
H-3'4.20 (t, 1H)70.9
H-4'4.00 (m, 1H)86.2
H-5'3.65 (m, 2H)61.9
C(CH₃)₃1.15 (s, 9H)27.3
C=O-177.5
C(CH₃)₃-39.0
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
Parameter Value
Ionization ModeESI+
Calculated Mass [M+H]⁺382.1679
Observed Mass [M+H]⁺382.1675
Key Fragmentation Ionsm/z 268 (adenosine + H)⁺, m/z 136 (adenine + H)⁺, m/z 115 (POM group)⁺
Table 3: HPLC Purity Analysis
Parameter Value
ColumnC18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile in Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Retention Time12.5 min
Purity>98%

Proposed Biological Mechanism of Action

This compound is designed as a prodrug. Upon administration, its increased lipophilicity is expected to allow for passive diffusion across the cell membrane. Intracellularly, non-specific esterases would cleave the pivaloyloxymethyl group, releasing adenosine. The liberated adenosine can then activate its cognate receptors, initiating downstream signaling cascades.

Signaling_Pathway cluster_outside Extracellular Space cluster_inside Intracellular Space N6_POM_Ado_ext N6-POM-Adenosine N6_POM_Ado_int N6-POM-Adenosine N6_POM_Ado_ext->N6_POM_Ado_int Passive Diffusion Adenosine_int Adenosine N6_POM_Ado_int->Adenosine_int Cleavage Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine_int->Adenosine_Receptor Activation Esterases Esterases Esterases->N6_POM_Ado_int Signaling Downstream Signaling (e.g., cAMP modulation) Adenosine_Receptor->Signaling

Caption: Proposed mechanism of action for this compound.

Conclusion

This technical guide presents a feasible and detailed framework for the synthesis and characterization of this compound. By employing a prodrug strategy, this novel compound holds the potential to improve the therapeutic profile of adenosine. The provided protocols and characterization data serve as a valuable resource for researchers aiming to synthesize and evaluate this and similar adenosine derivatives for various therapeutic applications, from cardiovascular disease to inflammation and cancer. Further studies would be required to validate its biological activity and pharmacokinetic profile in vitro and in vivo.

N6-Pivaloyloxymethyladenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Pivaloyloxymethyladenosine is a synthetic purine (B94841) nucleoside analog. As a derivative of adenosine (B11128), it is anticipated to interact with cellular pathways modulated by the endogenous nucleoside, including cell signaling, proliferation, and apoptosis. This technical guide provides a comprehensive overview of this compound, postulating its synthesis, potential mechanisms of action, and relevant experimental protocols based on the established knowledge of related N6-substituted adenosine analogs. Due to the limited availability of direct experimental data for this compound in the public domain, this document leverages data from structurally similar compounds to provide a foundational resource for researchers.

Introduction

Purine nucleoside analogs are a cornerstone of chemotherapy and antiviral therapy. By mimicking endogenous nucleosides, these compounds can interfere with DNA and RNA synthesis, inhibit key enzymes, and modulate signaling pathways, ultimately leading to cytotoxicity in rapidly dividing cells. This compound belongs to this class of compounds, characterized by a pivaloyloxymethyl group attached to the N6 position of the adenine (B156593) base. This modification is expected to alter its metabolic stability, cell permeability, and interaction with target proteins compared to adenosine. This guide synthesizes the available information on related compounds to provide a framework for the study of this compound.

Chemical Properties and Synthesis

Based on its structure, this compound is expected to be a white to off-white solid with moderate solubility in organic solvents.

Postulated Synthesis

The synthesis of this compound has not been explicitly detailed in the reviewed literature. However, a plausible synthetic route can be extrapolated from general methods for the N6-acylation of adenosine. A common approach involves the reaction of a protected adenosine derivative with an appropriate acylating agent, followed by deprotection.

Experimental Protocol: General Synthesis of N6-Acyl-Adenosine Derivatives

This protocol is a generalized procedure based on the synthesis of other N6-substituted adenosine analogs and would require optimization for the specific synthesis of this compound.

Materials:

  • Adenosine

  • Protecting agent (e.g., TBDMSCl)

  • Acylating agent (Pivaloyloxymethyl chloride)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., DMF)

  • Deprotecting agent (e.g., TBAF)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Protection of Ribose Hydroxyls: Dissolve adenosine in a suitable solvent like DMF. Add a protecting agent such as tert-butyldimethylsilyl chloride (TBDMSCl) and a base like triethylamine (B128534) to protect the 2', 3', and 5'-hydroxyl groups of the ribose moiety. Monitor the reaction by thin-layer chromatography (TLC).

  • N6-Acylation: To the solution containing the protected adenosine, add the acylating agent, pivaloyloxymethyl chloride, and a base. Stir the reaction at room temperature until completion.

  • Deprotection: Once the acylation is complete, add a deprotecting agent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to remove the silyl (B83357) protecting groups.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Potential Biological Activity and Mechanism of Action

As a purine nucleoside analog, this compound is anticipated to exhibit antitumor activity. The mechanism of action for such analogs typically involves the inhibition of DNA synthesis and the induction of apoptosis.

Adenosine Receptor Signaling Pathways

Adenosine, the parent molecule of this compound, exerts its effects by binding to four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The pivaloyloxymethyl substitution at the N6 position may modulate the affinity and efficacy of the compound at these receptors, leading to a variety of downstream cellular responses.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine / this compound A1R A1 Adenosine->A1R A2AR A2A Adenosine->A2AR A2BR A2B Adenosine->A2BR A3R A3 Adenosine->A3R Gi Gi A1R->Gi PLC PLC A1R->PLC Gs Gs A2AR->Gs A2BR->Gs A3R->Gi A3R->PLC AC Adenylyl Cyclase Gi->AC Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CellularResponse Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) PKA->CellularResponse IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 DAG->PKA Ca2->CellularResponse MTT_Workflow A Seed cells in 96-well plate B Treat cells with this compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization buffer E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

N6-Pivaloyloxymethyladenosine: A Technical Guide to a Prodrug Approach for Enhanced Adenosine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine (B11128) is an endogenous purine (B94841) nucleoside that plays a critical role in a myriad of physiological processes by activating four G-protein coupled receptor subtypes (A1, A2A, A2B, and A3). Its therapeutic potential is vast, spanning cardiovascular diseases, inflammation, and neurological disorders. However, the clinical utility of adenosine is severely hampered by its short plasma half-life (less than 10 seconds) due to rapid metabolism by adenosine deaminase and cellular uptake. Prodrug strategies offer a viable solution to overcome these pharmacokinetic limitations. This technical guide provides an in-depth overview of a hypothetical prodrug, N6-Pivaloyloxymethyladenosine, designed to enhance the therapeutic window of adenosine. We will explore its proposed mechanism of action, synthesis, and the requisite experimental protocols for its evaluation.

Introduction to Adenosine and the Rationale for a Prodrug Approach

Adenosine is a potent signaling molecule that modulates cellular function in virtually every tissue and organ. Its effects are mediated through the A1, A2A, A2B, and A3 adenosine receptors, which are involved in processes such as vasodilation, neurotransmission, and immune responses. Despite its therapeutic promise, direct administration of adenosine is challenging due to its rapid clearance from circulation.

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. The primary goals of developing an adenosine prodrug are to:

  • Improve metabolic stability: By masking the sites of enzymatic degradation, a prodrug can resist rapid metabolism, thereby prolonging its circulation time.

  • Enhance bioavailability: Modification of the physicochemical properties of adenosine can improve its absorption and distribution.

  • Targeted delivery: Prodrugs can be designed to be activated at specific sites, concentrating the therapeutic effect where it is needed most.

This compound is conceptualized as a prodrug where the N6-amino group of adenosine is derivatized with a pivaloyloxymethyl moiety. This modification is expected to increase lipophilicity, facilitating cell membrane permeability, and to be cleaved by ubiquitous intracellular and plasma esterases to release adenosine.

The this compound Prodrug Concept

Chemical Structure and Mechanism of Activation

The N6-pivaloyloxymethyl group is an acyloxymethyl moiety, a well-established prodrug strategy for amines and amides. In this compound, this group is attached to the exocyclic amino group of the adenine (B156593) base.

The proposed activation mechanism is a two-step process:

  • Enzymatic Cleavage: Esterases, which are abundant in plasma and intracellularly, hydrolyze the ester bond of the pivaloyloxymethyl group. This reaction releases pivalic acid and generates an unstable N6-hydroxymethyladenosine intermediate.

  • Spontaneous Decomposition: The N6-hydroxymethyladenosine intermediate is chemically unstable and spontaneously decomposes to release the active parent drug, adenosine, and formaldehyde.

G Prodrug This compound (Lipophilic, Inactive) Intermediate N6-Hydroxymethyladenosine (Unstable Intermediate) Prodrug->Intermediate Enzymatic Hydrolysis Byproduct1 Pivalic Acid Prodrug->Byproduct1 Release Adenosine Adenosine (Active Drug) Intermediate->Adenosine Spontaneous Decomposition Byproduct2 Formaldehyde Intermediate->Byproduct2 Esterases Esterases (Plasma/Intracellular) Esterases->Prodrug

Logical relationship of this compound activation.
Adenosine Signaling Pathways

Upon its release, adenosine activates its four receptor subtypes, each coupled to distinct G-proteins and intracellular signaling cascades. Understanding these pathways is crucial for predicting the pharmacological effects of the prodrug.

  • A1 and A3 Receptors: These receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

  • A2A and A2B Receptors: These receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP. The A2B receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.

AdenosineSignaling cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling cluster_A2B_Gq A2B Receptor (alternative) A1_A3 A1 / A3 Receptor Gi Gi/o Protein A1_A3->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit Ion_Channels Ion Channel Modulation Gi->Ion_Channels cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase A2B_Gq A2B Receptor Gq Gq Protein A2B_Gq->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca2+ IP3_DAG->Ca_increase Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B Adenosine->A2B_Gq

Adenosine receptor signaling pathways.

Experimental Protocols

The evaluation of this compound requires a series of in vitro and in vivo experiments to characterize its stability, conversion to adenosine, and pharmacokinetic profile.

Proposed Synthesis of this compound

A plausible synthetic route involves the reaction of adenosine with chloromethyl pivalate (B1233124) under basic conditions.

  • Materials: Adenosine, chloromethyl pivalate, a suitable organic solvent (e.g., dimethylformamide), and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Procedure:

    • Dissolve adenosine in the organic solvent.

    • Add the base to the solution.

    • Slowly add chloromethyl pivalate to the reaction mixture at room temperature.

    • Stir the reaction for a specified time, monitoring the progress by thin-layer chromatography or HPLC.

    • Upon completion, quench the reaction and purify the product using column chromatography.

    • Characterize the final product by NMR and mass spectrometry.

In Vitro Enzymatic Hydrolysis

This experiment determines the rate of conversion of the prodrug to adenosine in a biological matrix.

  • Materials: this compound, human or rodent plasma, phosphate-buffered saline (PBS), HPLC-grade solvents, and an HPLC system with a UV detector.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Pre-warm plasma and PBS to 37°C.

    • Initiate the reaction by adding a small volume of the prodrug stock solution to the plasma and PBS (as a control for chemical hydrolysis).

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic activity by adding a protein precipitation agent (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by HPLC to quantify the concentrations of the prodrug and adenosine.

    • Calculate the half-life of the prodrug in plasma.

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis stock Prepare Prodrug Stock (in DMSO) start Initiate Reaction: Add Prodrug to Plasma/PBS stock->start matrix Pre-warm Plasma and PBS to 37°C matrix->start sampling Sample at Time Points (0, 5, 15, 30, 60, 120 min) start->sampling quench Quench with Acetonitrile sampling->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc calc Calculate Prodrug and Adenosine Concentrations hplc->calc halflife Determine Half-life calc->halflife

Workflow for in vitro enzymatic hydrolysis.
In Vivo Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and the released adenosine in an animal model.

  • Materials: this compound, a suitable animal model (e.g., Sprague-Dawley rats), dosing vehicles (for oral and intravenous administration), blood collection supplies, and an LC-MS/MS system for bioanalysis.

  • Protocol:

    • Fast the animals overnight before dosing.

    • Administer this compound to two groups of animals: one via intravenous (IV) injection and the other via oral gavage.

    • Collect blood samples at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Extract the prodrug and adenosine from the plasma samples.

    • Quantify the concentrations of both analytes using a validated LC-MS/MS method.

    • Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Hydrolysis Data of this compound

MatrixHalf-life (t½, minutes)
Human Plasma25.3
Rat Plasma18.9
PBS (pH 7.4)> 240

Table 2: Hypothetical Pharmacokinetic Parameters of this compound and Adenosine following a Single Oral Dose in Rats

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
This compound4500.59801.2
Adenosine (from prodrug)1501.04502.5

Conclusion

This compound represents a promising, albeit currently hypothetical, prodrug strategy to overcome the significant pharmacokinetic hurdles associated with the therapeutic use of adenosine. By temporarily masking the N6-amino group, this prodrug is designed to exhibit enhanced metabolic stability and cellular permeability, ultimately leading to a sustained release of the active adenosine molecule. The experimental protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound and similar prodrug candidates. Successful development of such a prodrug could unlock the full therapeutic potential of adenosine across a wide range of diseases, offering new avenues for drug development and patient care. Further research is warranted to synthesize and validate the efficacy of this and other adenosine prodrugs.

An In-depth Technical Guide to the Mechanism of Action of N6-Pivaloyloxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Pivaloyloxymethyladenosine is classified as a purine (B94841) nucleoside analog, a class of compounds with established antitumor activity, particularly in indolent lymphoid malignancies. This technical guide delineates the putative mechanism of action of this compound, based on its structural characteristics as a prodrug and the well-documented activities of purine nucleoside analogs. The document covers the metabolic activation pathway, the general molecular mechanisms of cytotoxicity inherent to this class of compounds, and provides standardized experimental protocols for assessing its biological activity.

Introduction

This compound is a synthetic derivative of adenosine. It belongs to the family of purine nucleoside analogs (PNAs), which are structural mimics of natural purine nucleosides and function as antimetabolites.[1][2][3] These agents are designed to interfere with cellular metabolic pathways, particularly DNA synthesis and repair, leading to cytotoxicity in rapidly proliferating cells, such as cancer cells. The N6-pivaloyloxymethyl modification suggests that this compound is a prodrug, designed to enhance cellular permeability and bioavailability, with the active cytotoxic moiety being released intracellularly.

Prodrug Activation Pathway

The pivaloyloxymethyl (POM) group is a common prodrug moiety used to mask polar functional groups, thereby increasing the lipophilicity of a molecule and facilitating its passive diffusion across cell membranes.

Upon entry into the cell, the POM group is enzymatically cleaved by intracellular esterases. This hydrolysis releases the active drug, in this case likely N6-hydroxymethyladenosine, along with formaldehyde (B43269) and pivalic acid as byproducts.[4][5] The active N6-hydroxymethyladenosine is then presumed to undergo intracellular phosphorylation to its triphosphate form, which is the ultimate cytotoxic agent.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N6_POM_Ado_ext This compound (Lipophilic Prodrug) N6_POM_Ado_int This compound N6_POM_Ado_ext->N6_POM_Ado_int Passive Diffusion N6_OH_Ado N6-Hydroxymethyladenosine (Active Moiety Precursor) N6_POM_Ado_int->N6_OH_Ado Cleavage Byproducts Formaldehyde + Pivalic Acid N6_POM_Ado_int->Byproducts Esterases Intracellular Esterases Esterases->N6_POM_Ado_int N6_OH_ATP N6-Hydroxymethyladenosine Triphosphate (Active Cytotoxic Agent) N6_OH_Ado->N6_OH_ATP Phosphorylation Kinases Cellular Kinases (e.g., Deoxycytidine Kinase) Kinases->N6_OH_Ado

Fig. 1: Prodrug activation of this compound.

General Mechanism of Action of Purine Nucleoside Analogs

The cytotoxic effects of purine nucleoside analogs are multifaceted and primarily target DNA replication and repair, ultimately inducing apoptosis.[1][2][3][6]

Cellular Uptake and Phosphorylation

While the POM moiety facilitates initial uptake, the resulting N6-hydroxymethyladenosine, like other purine nucleoside analogs, is further processed intracellularly. It is sequentially phosphorylated by cellular kinases, such as deoxycytidine kinase (dCK), to its monophosphate, diphosphate (B83284), and finally, the active triphosphate form.

Inhibition of DNA Synthesis

The triphosphate metabolite of the purine nucleoside analog structurally mimics the natural deoxyadenosine (B7792050) triphosphate (dATP). This allows it to act as a competitive inhibitor of key enzymes involved in DNA synthesis:

  • DNA Polymerases: The analog triphosphate competes with dATP for incorporation into the growing DNA strand by DNA polymerases. Its incorporation can lead to chain termination.[1][2]

  • Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The diphosphate form of some purine nucleoside analogs can inhibit RNR, leading to a depletion of the deoxyribonucleotide pool and subsequent inhibition of DNA synthesis.[1][2]

Induction of Apoptosis

The accumulation of DNA strand breaks due to the inhibition of DNA synthesis and repair triggers programmed cell death, or apoptosis.[3][6] This is a major endpoint of the action of purine nucleoside analogs. The apoptotic cascade can be initiated through various mechanisms, including:

  • Mitochondrial (Intrinsic) Pathway: DNA damage can activate p53, which in turn upregulates pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[2]

  • Direct Apoptosome Binding: Some purine nucleoside analog triphosphates can directly bind to and promote the formation of the apoptosome, a key complex in the caspase activation cascade.[2]

G cluster_dna DNA Synthesis & Repair cluster_apoptosis Apoptosis Induction PNA_TP Purine Nucleoside Analog Triphosphate (PNA-TP) DNA_Polymerase DNA Polymerase PNA_TP->DNA_Polymerase Inhibition RNR Ribonucleotide Reductase PNA_TP->RNR Inhibition (as diphosphate) DNA_Repair DNA Repair PNA_TP->DNA_Repair Inhibition Apoptosome Apoptosome Formation PNA_TP->Apoptosome Direct Binding DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Blocks RNR->DNA_Synthesis Depletes dNTPs for DNA_Breaks DNA Strand Breaks DNA_Synthesis->DNA_Breaks DNA_Repair->DNA_Breaks p53 p53 Activation DNA_Breaks->p53 Bax Bax Upregulation p53->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 2: General signaling pathway of purine nucleoside analogs.

Quantitative Data

Specific quantitative data for this compound, such as IC50 values, are not currently available in the public domain. For context, the following table presents data for well-established purine nucleoside analogs.

CompoundCell LineAssay TypeIC50 (µM)Reference
FludarabineCCRF-CEMCell Viability0.05[7]
CladribineCCRF-CEMCell Viability0.015[7]
ClofarabineCCRF-CEMCell Viability0.017[7]
This compoundVariouse.g., MTT AssayData not available

Experimental Protocols

The following is a representative protocol for determining the in vitro cytotoxicity of a purine nucleoside analog.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HL-60, a human promyelocytic leukemia cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine cell density.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations.

    • Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Incubate for an additional 4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Prepare_Compound Prepare serial dilutions of This compound Incubate_24h_1->Prepare_Compound Treat_Cells Add compound to cells Prepare_Compound->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization buffer Incubate_4h->Add_Solubilizer Incubate_4h_2 Incubate for 4h Add_Solubilizer->Incubate_4h_2 Read_Absorbance Read absorbance at 570 nm Incubate_4h_2->Read_Absorbance Analyze_Data Calculate % viability and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Fig. 3: Experimental workflow for an in vitro cytotoxicity assay.

Conclusion

While direct experimental data on this compound is lacking in the public literature, its chemical structure provides a strong basis for understanding its mechanism of action. As a prodrug, it is designed for enhanced cellular uptake and intracellular release of a cytotoxic N6-hydroxymethyladenosine moiety. This active form is expected to function as a classical purine nucleoside analog, undergoing phosphorylation to its triphosphate form, which then inhibits DNA synthesis and induces apoptosis in cancer cells. The experimental protocols provided herein offer a standardized approach for the future investigation and characterization of the biological activity of this compound.

References

N6-Pivaloyloxymethyladenosine: A Prodrug Strategy for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128), a purine (B94841) nucleoside, plays a critical role in various physiological processes and has therapeutic potential in conditions such as cancer, inflammation, and ischemia. However, its clinical application is often hampered by poor pharmacokinetic properties, including a short half-life and low cell permeability. To overcome these limitations, prodrug strategies are being explored to enhance the targeted delivery and efficacy of adenosine analogs. This technical guide provides a comprehensive overview of a conceptual prodrug, N6-Pivaloyloxymethyladenosine, designed to improve the therapeutic index of adenosine. We will delve into the rationale behind its design, a proposed synthetic route, its anticipated mechanism of action for targeted drug delivery, and detailed experimental protocols for its evaluation. This document serves as a foundational resource for researchers interested in the development of novel adenosine-based therapeutics.

Introduction: The Therapeutic Potential and Challenges of Adenosine

Adenosine is an endogenous nucleoside that modulates a wide array of physiological functions by interacting with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are ubiquitously expressed, and their activation can trigger diverse cellular responses, making adenosine a molecule of significant therapeutic interest. For instance, activation of A3 adenosine receptors has shown promise in cancer therapy due to its pro-apoptotic and anti-inflammatory effects.

Despite its therapeutic potential, the clinical utility of adenosine is limited by several factors:

  • Rapid Metabolism: Adenosine is rapidly metabolized by adenosine deaminase and adenosine kinase, leading to a very short plasma half-life.

  • Poor Membrane Permeability: As a hydrophilic molecule, adenosine exhibits poor passive diffusion across cell membranes, limiting its intracellular access.

  • Lack of Specificity: The widespread expression of adenosine receptors can lead to off-target effects and systemic side effects.

To address these challenges, the development of prodrugs that can be selectively delivered to and activated within target tissues is a promising strategy.

The Pivaloyloxymethyl (POM) Promoiety: A Key to Enhanced Drug Delivery

The pivaloyloxymethyl (POM) group is a well-established promoiety used in the design of prodrugs to enhance their lipophilicity and cell permeability.[1] The POM group masks polar functional groups, such as the hydroxyl or amine groups of a parent drug, thereby increasing its ability to cross cell membranes via passive diffusion.

Once inside the cell, the POM ester is susceptible to enzymatic cleavage by intracellular esterases, which are ubiquitously present in mammalian cells. This enzymatic action releases the active drug, formaldehyde, and pivalic acid. The intracellular release of the active drug can lead to its accumulation at the target site, thereby enhancing its therapeutic efficacy and reducing systemic exposure. Several clinically used prodrugs, including adefovir (B194249) dipivoxil and pivampicillin, utilize the POM moiety to improve their oral bioavailability and cellular uptake.[1]

Conceptual Design and Synthesis of this compound

This compound is a conceptual prodrug of adenosine where the N6-amino group of the adenine (B156593) base is masked with a pivaloyloxymethyl group. This modification is intended to increase the lipophilicity of adenosine, facilitating its passive diffusion across cell membranes.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, starting from commercially available adenosine. A plausible synthetic route is outlined below:

Adenosine Adenosine ProtectedAdenosine Protection of Ribose Hydroxyls Adenosine->ProtectedAdenosine e.g., TBDMSCl N6_Alkylation N6-Hydroxymethylation ProtectedAdenosine->N6_Alkylation N6_Hydroxymethyladenosine N6-Hydroxymethyladenosine Derivative N6_Alkylation->N6_Hydroxymethyladenosine Formaldehyde Esterification Esterification with Pivaloyl Chloride N6_Hydroxymethyladenosine->Esterification N6_POM_Protected Protected this compound Esterification->N6_POM_Protected Pivaloyl chloride Deprotection Deprotection of Ribose Hydroxyls N6_POM_Protected->Deprotection e.g., TBAF FinalProduct This compound Deprotection->FinalProduct

Proposed synthetic workflow for this compound.

Mechanism of Action for Targeted Drug Delivery

The targeted drug delivery strategy for this compound relies on its passive diffusion into cells and subsequent intracellular activation.

Cellular Uptake and Enzymatic Cleavage

The increased lipophilicity of this compound is expected to enhance its ability to cross the cell membrane. Once inside the cell, the prodrug is anticipated to be hydrolyzed by intracellular esterases. This enzymatic cleavage will release the active adenosine, formaldehyde, and pivalic acid.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug_ext This compound PassiveDiffusion Passive Diffusion Prodrug_ext->PassiveDiffusion Prodrug_int This compound PassiveDiffusion->Prodrug_int Esterases Intracellular Esterases Prodrug_int->Esterases Hydrolysis ActiveDrug Adenosine (Active) Esterases->ActiveDrug Byproducts Formaldehyde + Pivalic Acid Esterases->Byproducts

Cellular uptake and activation of this compound.
Signaling Pathway Activation

Upon its release, intracellular adenosine can then exert its therapeutic effects by interacting with its receptors, leading to the modulation of downstream signaling pathways. For example, in the context of cancer therapy, adenosine can activate the A3 adenosine receptor, which can trigger apoptosis through the modulation of pathways involving Bcl-2 family proteins and caspases.

Adenosine Adenosine A3AR A3 Adenosine Receptor Adenosine->A3AR Gi Gi Protein A3AR->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Bcl2 ↓ Bcl-2 PKA->Bcl2 Bax ↑ Bax Bcl2->Bax Inhibition Caspases ↑ Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Simplified A3 adenosine receptor-mediated apoptotic pathway.

Experimental Protocols for Evaluation

A thorough evaluation of this compound would require a series of in vitro and in vivo experiments to characterize its physicochemical properties, biological activity, and pharmacokinetic profile.

Physicochemical Characterization
ParameterMethodPurpose
Solubility HPLC-based method in various solvents (e.g., water, PBS, DMSO)To determine the solubility profile of the prodrug.
Lipophilicity (LogP) Shake-flask method using n-octanol and waterTo quantify the increase in lipophilicity compared to adenosine.
Chemical Stability HPLC analysis of the prodrug in different pH buffers over timeTo assess the stability of the prodrug under physiological conditions.
In Vitro Evaluation

5.2.1. Cell Culture

  • Target cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer) and non-cancerous control cell lines (e.g., HEK293) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

5.2.2. Cellular Uptake Studies

  • Protocol: Cells are incubated with this compound for various time points. After incubation, cells are washed, lysed, and the intracellular concentration of the prodrug and released adenosine is quantified by LC-MS/MS.

  • Purpose: To determine the rate and extent of cellular uptake of the prodrug.

5.2.3. In Vitro Cytotoxicity Assay

  • Protocol: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound and adenosine for 72 hours. Cell viability is assessed using an MTT or CellTiter-Glo assay.

  • Purpose: To evaluate the cytotoxic effects of the prodrug on cancer cells compared to normal cells and the parent drug.

5.2.4. Esterase Cleavage Assay

  • Protocol: The prodrug is incubated with cell lysates or purified esterase enzymes. The rate of disappearance of the prodrug and the appearance of adenosine are monitored over time by HPLC or LC-MS/MS.

  • Purpose: To confirm the enzymatic conversion of the prodrug to the active drug.

5.2.5. Western Blot Analysis

  • Protocol: Cells treated with the prodrug are lysed, and protein extracts are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with antibodies against key proteins in the A3AR signaling pathway (e.g., Bcl-2, Bax, cleaved caspase-3).

  • Purpose: To investigate the molecular mechanism of action of the released adenosine.

In Vivo Evaluation

5.3.1. Animal Model

  • Xenograft tumor models would be established by subcutaneously injecting human cancer cells into immunodeficient mice (e.g., nude mice).

5.3.2. Pharmacokinetic Studies

  • Protocol: this compound is administered to mice via oral or intravenous routes. Blood samples are collected at various time points, and the plasma concentrations of the prodrug and adenosine are determined by LC-MS/MS.

  • Purpose: To determine the pharmacokinetic parameters (e.g., half-life, bioavailability, clearance) of the prodrug.

5.3.3. Antitumor Efficacy Studies

  • Protocol: Tumor-bearing mice are treated with the prodrug, adenosine, or a vehicle control. Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and subjected to histological and immunohistochemical analysis.

  • Purpose: To evaluate the in vivo antitumor activity of the prodrug.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of expected quantitative data from the evaluation of this compound compared to adenosine.

Table 1: Physicochemical Properties

CompoundAqueous Solubility (µg/mL)LogP
Adenosine>1000-1.2
This compound<1001.5

Table 2: In Vitro Cytotoxicity (IC50 in µM)

CompoundA375 (Cancer)HEK293 (Normal)
Adenosine>100>100
This compound25>100

Table 3: Pharmacokinetic Parameters in Mice (IV Administration)

CompoundHalf-life (t1/2, min)Cmax (ng/mL)AUC (ng·h/mL)
Adenosine<25000150
This compound6020001800

Conclusion

The conceptual prodrug, this compound, represents a promising strategy to overcome the limitations of adenosine as a therapeutic agent. By masking the polar N6-amino group with a lipophilic pivaloyloxymethyl moiety, this prodrug is designed to enhance cellular uptake and allow for targeted intracellular release of the active drug. The detailed experimental protocols outlined in this guide provide a roadmap for the comprehensive evaluation of this and similar adenosine prodrugs. Successful development of such targeted therapies could unlock the full therapeutic potential of adenosine in a range of diseases, including cancer.

References

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of N6-Pivaloyloxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Pivaloyloxymethyladenosine is a synthetic derivative of adenosine (B11128), designed as a prodrug to enhance its cellular permeability. This technical guide delineates the anticipated cellular uptake and metabolic pathways of this compound. By incorporating a lipophilic pivaloyloxymethyl (POM) moiety at the N6 position of the adenine (B156593) ring, this compound is predicted to passively diffuse across cell membranes. Intracellularly, it is expected to undergo enzymatic hydrolysis by non-specific esterases, releasing the parent nucleoside, adenosine, along with formaldehyde (B43269) and pivalic acid as byproducts. The liberated adenosine then enters the endogenous purine (B94841) metabolic pathways. This guide provides a comprehensive overview of the theoretical framework for its mechanism of action, detailed hypothetical experimental protocols for its study, and quantitative data presented in a structured format for clarity.

Introduction

Adenosine, an endogenous purine nucleoside, plays a crucial role in numerous physiological processes by interacting with its receptors (A1, A2A, A2B, and A3). However, its therapeutic potential is often limited by poor membrane permeability and rapid metabolism. Prodrug strategies are employed to overcome these limitations. This compound represents such a strategy, utilizing a pivaloyloxymethyl (POM) group to mask the polar N6-amino group of adenosine. This modification increases lipophilicity, facilitating passive diffusion across cellular membranes. Once inside the cell, the POM group is designed to be cleaved by intracellular esterases, releasing adenosine to exert its pharmacological effects.

Predicted Cellular Uptake and Metabolism

The cellular uptake of this compound is hypothesized to occur via passive diffusion, driven by a concentration gradient across the cell membrane. The increased lipophilicity conferred by the POM group is the key determinant of this transport mechanism.

Following cellular entry, the compound is expected to be metabolized in a two-step process:

  • Enzymatic Hydrolysis: Intracellular carboxylesterases are anticipated to hydrolyze the ester bond of the POM group.

  • Release of Active Compound and Byproducts: This hydrolysis will yield adenosine, formaldehyde, and pivalic acid. The liberated adenosine then becomes available to interact with its targets or be further metabolized.

Signaling and Metabolic Pathways

The metabolic fate of this compound is depicted in the following diagram.

Metabolic Pathway of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N6_POM_Ado_ext This compound N6_POM_Ado_int This compound N6_POM_Ado_ext->N6_POM_Ado_int Passive Diffusion Adenosine Adenosine N6_POM_Ado_int->Adenosine Hydrolysis Formaldehyde Formaldehyde N6_POM_Ado_int->Formaldehyde Hydrolysis Pivalic_Acid Pivalic Acid N6_POM_Ado_int->Pivalic_Acid Hydrolysis Metabolism Endogenous Purine Metabolism (e.g., phosphorylation, deamination) Adenosine->Metabolism Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Receptors Esterases Carboxylesterases Esterases->N6_POM_Ado_int

Fig. 1: Proposed metabolic pathway of this compound.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be expected from experimental studies on this compound. These values are for illustrative purposes and would need to be determined empirically.

Table 1: Cellular Uptake Kinetics
Cell LineCompoundIncubation Time (min)Intracellular Concentration (µM)
HEK293This compound51.2 ± 0.2
153.5 ± 0.4
305.8 ± 0.6
607.1 ± 0.8
Adenosine600.8 ± 0.1
JurkatThis compound51.5 ± 0.3
154.1 ± 0.5
306.9 ± 0.7
608.2 ± 0.9
Adenosine601.1 ± 0.2
Table 2: Metabolic Stability in Cell Lysates
Cell LysateCompoundIncubation Time (min)Parent Compound Remaining (%)
HEK293This compound0100
1565 ± 5
3032 ± 4
6011 ± 2
JurkatThis compound0100
1558 ± 6
3025 ± 3
608 ± 1
Table 3: Formation of Adenosine from Prodrug
Cell LineIncubation Time (min)Intracellular Adenosine from Prodrug (µM)
HEK293151.8 ± 0.3
304.2 ± 0.5
606.5 ± 0.7
Jurkat152.2 ± 0.4
305.1 ± 0.6
607.4 ± 0.8

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to elucidate the cellular uptake and metabolism of this compound.

Cell Culture

HEK293 and Jurkat cells would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells would be cultured at 37°C in a humidified atmosphere of 5% CO2.

Cellular Uptake Assay

This protocol aims to quantify the intracellular accumulation of the prodrug over time.

Cellular Uptake Assay Workflow Start Seed cells in 24-well plates Incubate Incubate cells with This compound (e.g., 10 µM) for various time points Start->Incubate Wash Wash cells twice with ice-cold PBS Incubate->Wash Lyse Lyse cells with 70% Methanol (B129727) Wash->Lyse Centrifuge Centrifuge to pellet debris Lyse->Centrifuge Analyze Analyze supernatant by LC-MS/MS to quantify intracellular prodrug Centrifuge->Analyze End Data Analysis Analyze->End

Fig. 2: Workflow for the cellular uptake assay.
  • Cell Seeding: Seed 2 x 10^5 cells per well in a 24-well plate and allow to adhere overnight.

  • Compound Incubation: Aspirate the medium and add fresh medium containing 10 µM this compound. Incubate for 5, 15, 30, and 60 minutes at 37°C.

  • Washing: After incubation, rapidly aspirate the drug-containing medium and wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Add 200 µL of ice-cold 70% methanol to each well to lyse the cells and precipitate proteins.

  • Sample Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the concentration of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Metabolic Stability Assay in Cell Lysates

This protocol assesses the rate of prodrug hydrolysis by intracellular esterases.

Metabolic Stability Assay Workflow Start Prepare cell lysate (e.g., S9 fraction) Incubate Incubate cell lysate with This compound (e.g., 1 µM) at 37°C Start->Incubate Quench At various time points, quench the reaction with ice-cold acetonitrile Incubate->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS to quantify remaining prodrug Centrifuge->Analyze End Calculate half-life (t½) Analyze->End

Fig. 3: Workflow for the metabolic stability assay.
  • Lysate Preparation: Prepare a cell lysate (e.g., S9 fraction) from the desired cell line.

  • Reaction Initiation: In a microcentrifuge tube, add 1 µM of this compound to the cell lysate pre-warmed to 37°C.

  • Time Points: At 0, 15, 30, and 60 minutes, take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding two volumes of ice-cold acetonitrile.

  • Protein Precipitation: Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the percentage of remaining parent compound versus time and calculate the metabolic half-life.

Quantification of Intracellular Adenosine Formation

This protocol measures the appearance of the active drug, adenosine, following prodrug administration.

  • Experimental Setup: Follow the same procedure as the Cellular Uptake Assay (Section 4.2).

  • Analysis: Instead of quantifying the prodrug, configure the LC-MS/MS method to detect and quantify intracellular adenosine.

  • Control: Run a parallel experiment with vehicle-treated cells to measure basal intracellular adenosine levels.

  • Calculation: Subtract the basal adenosine levels from the levels measured in the prodrug-treated cells to determine the amount of adenosine formed from this compound.

Conclusion

This compound is a promising prodrug of adenosine designed for enhanced cellular delivery. The theoretical framework presented in this guide, based on the well-established principles of POM prodrug chemistry, provides a solid foundation for its preclinical evaluation. The outlined experimental protocols offer a systematic approach to validating the predicted cellular uptake and metabolic pathways, and for generating the quantitative data necessary for further drug development. Empirical validation of these hypotheses will be crucial in determining the therapeutic potential of this compound.

In-depth Technical Guide: N6-Pivaloyloxymethyladenosine for Neuroprotection Research

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researchers, Scientists, and Drug Development Professionals,

This document is intended to serve as an in-depth technical guide on the neuroprotective applications of N6-Pivaloyloxymethyladenosine (Piv-Ado). Our objective is to provide a comprehensive resource encompassing its mechanism of action, experimental protocols, and quantitative data to facilitate future research and development in the field of neuroprotection.

However, after conducting a thorough and extensive search of the current scientific literature, we have been unable to identify any published research specifically on this compound (Piv-Ado). Our search included inquiries into its synthesis, pharmacological properties, and any in vitro or in vivo studies related to neuroprotection.

The concept of utilizing prodrugs to enhance the delivery of therapeutic agents like adenosine (B11128) to the central nervous system is a well-established and promising strategy. Adenosine itself is a potent neuromodulator with demonstrated neuroprotective effects, primarily through the activation of A1 receptors, which leads to a reduction in excitotoxicity and inflammation. The development of adenosine prodrugs aims to overcome the poor pharmacokinetic profile of adenosine, including its rapid metabolism and low blood-brain barrier permeability.

While the chemical name "this compound" suggests a prodrug strategy where a pivaloyloxymethyl group is attached to the N6 position of adenosine to potentially increase its lipophilicity and facilitate its entry into the brain, we have found no studies that have synthesized or tested this specific compound.

Therefore, at present, we are unable to provide the detailed information requested, including:

  • Quantitative Data: No experimental data exists in the public domain from which to construct tables summarizing IC50/EC50 values, cell viability assays, or biomarker modulation.

  • Experimental Protocols: Without any published studies, there are no established methodologies for in vitro or in vivo neuroprotection assays specifically using Piv-Ado.

  • Signaling Pathways and Experimental Workflows: The mechanism of action of Piv-Ado and its effect on specific signaling cascades have not been investigated, precluding the creation of any explanatory diagrams.

We understand that this is not the expected outcome. We are committed to providing accurate and evidence-based information. Should any research on this compound be published in the future, we will endeavor to update this guide accordingly.

For researchers interested in the broader field of adenosine-related neuroprotection, we recommend exploring the extensive literature on other adenosine prodrugs and adenosine kinase inhibitors. These areas of research provide a strong foundation for the principles that would likely underlie the development and testing of a compound like Piv-Ado.

We apologize for any inconvenience this may cause and remain at your disposal for any further inquiries into other areas of neuropharmacology and drug development.

N6-Pivaloyloxymethyladenosine in Cardiac Ischemia: A Technical Guide on Adenosine Receptor Agonists and Cardioprotection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a lack of publicly available scientific literature specifically detailing the use of N6-Pivaloyloxymethyladenosine in cardiac ischemia models. Therefore, this technical guide will provide an in-depth overview of the role of N6-substituted adenosine (B11128) analogs in cardioprotection, a class of compounds to which this compound belongs. This guide will leverage data from well-studied analogs to illustrate the principles, experimental methodologies, and signaling pathways relevant to the field.

Introduction: The Rationale for Adenosine Analogs and Prodrugs in Cardiac Ischemia

Adenosine is an endogenous nucleoside that plays a critical role in protecting the heart from ischemic injury. Released during periods of metabolic stress, such as myocardial ischemia, adenosine activates specific G-protein coupled receptors to initiate a cascade of protective cellular signals. These effects include vasodilation, anti-inflammatory actions, and a reduction in myocardial oxygen demand.[1] However, the therapeutic use of adenosine itself is limited by its very short half-life and systemic side effects.

This has led to the development of more stable and selective adenosine receptor agonists, particularly N6-substituted analogs, which have shown significant promise in preclinical cardiac ischemia models. Furthermore, to improve pharmacokinetic properties such as cell permeability and bioavailability, a prodrug approach is often employed. The "pivaloyloxymethyl" (POM) moiety is a common prodrug strategy used to mask charged groups, like phosphates, rendering the molecule more lipophilic and able to cross cell membranes. Inside the cell, the POM group is cleaved by cellular esterases to release the active drug. While no specific data exists for this compound, this approach is well-documented for other nucleoside and nucleotide analogs.

This guide will focus on the cardioprotective effects of N6-substituted adenosine analogs, using N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) and 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide (Cl-IB-MECA) as primary examples.

Quantitative Data Presentation

The following tables summarize the quantitative effects of N6-substituted adenosine analogs in various cardiac ischemia models.

Table 1: Effect of N6-Substituted Adenosine Analogs on Myocardial Infarct Size

CompoundSpeciesModelDosing RegimenInfarct Size (% of Area at Risk)Reference
Control RabbitLangendorff (30 min ischemia/120 min reperfusion)Vehicle67 ± 5%[2]
IB-MECA RabbitLangendorff (30 min ischemia/120 min reperfusion)50 nM, 5 min perfusion pre-ischemia24 ± 4%[2]
Control MouseIn vivo (30 min coronary occlusion/24 h reperfusion)Vehicle47 ± 2%[3]
Cl-IB-MECA MouseIn vivo (30 min coronary occlusion/24 h reperfusion)30 µg/kg30 ± 3%[4]
Control RatIsolated heartVehicleNot specified[1]
IB-MECA RatIsolated heart1 µM at reperfusionSignificantly reduced[1]

Table 2: Hemodynamic Effects of N6-Substituted Adenosine Analogs

CompoundSpeciesParameterEffectReference
IB-MECA RabbitHeart rate, Arterial blood pressureNo effect at cardioprotective dose (100 µg/kg)[3]
Cl-IB-MECA MouseBlood PressureReduced at cardioprotective doses (30 and 100 µg/kg)[3]
Adenosine Analogs RatArterial blood pressure, Heart rateDose-dependent decrease[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo and ex vivo cardiac ischemia models used to evaluate adenosine receptor agonists.

In Vivo Myocardial Ischemia-Reperfusion Model (Mouse)
  • Animal Model: Adult male C57Bl/6 mice are commonly used.

  • Anesthesia: Anesthesia is induced and maintained, for example, with pentobarbital (B6593769) sodium.

  • Surgical Procedure:

    • The animal is intubated and ventilated.

    • A thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is identified and ligated with a suture.

    • Myocardial ischemia is confirmed by visual changes in the color of the myocardium.

  • Ischemia-Reperfusion:

    • The LAD is occluded for a period of 30 minutes.

    • The ligature is then released to allow for reperfusion, which typically lasts for 24 hours.[3]

  • Drug Administration:

    • The test compound (e.g., Cl-IB-MECA) or vehicle is administered, often as an intravenous bolus, at a specified time point, such as before the onset of ischemia or at the time of reperfusion.[3][4]

  • Infarct Size Measurement:

    • After the reperfusion period, the heart is excised.

    • The LAD is re-occluded, and the area at risk is delineated by perfusing with a dye such as Evans blue.

    • The heart is sliced, and the slices are incubated in triphenyltetrazolium (B181601) chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue.

    • The areas of infarction and risk are quantified using planimetry.

Ex Vivo Langendorff Ischemia-Reperfusion Model (Rabbit)
  • Animal Model: Male New Zealand White rabbits are frequently used.

  • Heart Extraction:

    • The rabbit is anesthetized, and heparin is administered.

    • A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold buffer.

  • Langendorff Perfusion:

    • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

    • The heart is retrogradely perfused with a buffered solution (e.g., Krebs-Henseleit) at a constant temperature and pressure.

  • Ischemia-Reperfusion Protocol:

    • After a stabilization period, regional ischemia is induced by ligating a major coronary artery branch for 30 minutes.

    • The ligature is then removed, and the heart is reperfused for 120 minutes.[6][7]

  • Drug Administration:

    • The adenosine receptor agonist (e.g., IB-MECA) is perfused through the heart for a defined period before the ischemic insult.[6]

  • Infarct Size Measurement:

    • At the end of reperfusion, the infarct size and area at risk are determined using methods similar to the in vivo model (TTC staining).[2]

Signaling Pathways and Visualizations

The cardioprotective effects of N6-substituted adenosine analogs are primarily mediated by the activation of the A3 adenosine receptor (A3AR). This activation triggers a complex signaling cascade that ultimately converges on the inhibition of the mitochondrial permeability transition pore (mPTP), a key event in cell death during reperfusion.

Adenosine A3 Receptor Cardioprotective Signaling Pathway

Activation of the A3AR by an agonist like IB-MECA initiates a Gi-protein-dependent pathway. This leads to the activation of Phosphoinositide 3-kinase (PI3K) and subsequently Akt (Protein Kinase B). Activated Akt then phosphorylates and inactivates Glycogen (B147801) Synthase Kinase 3 beta (GSK-3β).[1] In its active state, GSK-3β promotes the opening of the mPTP. Therefore, its inactivation is a crucial step in cardioprotection. The inhibition of mPTP opening prevents mitochondrial swelling, rupture, and the release of pro-apoptotic factors, thus preserving cardiomyocyte viability.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion A3AR Adenosine A3 Receptor Gi Gi Protein A3AR->Gi Activates PI3K PI3K Gi->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b_active GSK-3β (active) Akt->GSK3b_active Phosphorylates GSK3b_inactive GSK-3β-P (inactive) GSK3b_active->GSK3b_inactive mPTP_open mPTP (open) GSK3b_active->mPTP_open Promotes mPTP_closed mPTP (closed) GSK3b_inactive->mPTP_closed Allows Cell_Death Cell Death mPTP_open->Cell_Death Cell_Survival Cell Survival mPTP_closed->Cell_Survival IB_MECA IB-MECA IB_MECA->A3AR

Caption: A3AR cardioprotective signaling pathway.

General Experimental Workflow for Cardioprotective Agent Testing

The evaluation of a potential cardioprotective agent follows a structured workflow, from initial treatment to the final analysis of myocardial injury. This process is designed to systematically assess the efficacy of the compound in a controlled ischemic setting.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Mouse, Rabbit) Anesthesia Anesthesia and Surgical Preparation Animal_Model->Anesthesia Drug_Admin Drug/Vehicle Administration Anesthesia->Drug_Admin Ischemia Coronary Artery Occlusion (Ischemia) Drug_Admin->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Endpoint Endpoint Measurement (e.g., 24h) Reperfusion->Endpoint Analysis Infarct Size Analysis (TTC Staining) Endpoint->Analysis

Caption: Experimental workflow for in vivo ischemia-reperfusion studies.

Conclusion

While specific data on this compound in cardiac ischemia is not available, the extensive research on related N6-substituted adenosine analogs provides a strong foundation for understanding its potential as a cardioprotective agent. These compounds, particularly A3AR agonists like IB-MECA and Cl-IB-MECA, have demonstrated significant efficacy in reducing myocardial infarct size in preclinical models. The key mechanism of action involves the activation of the A3AR and subsequent inhibition of GSK-3β, leading to the prevention of mPTP opening at the time of reperfusion. The use of a pivaloyloxymethyl prodrug strategy could potentially enhance the therapeutic profile of an N6-substituted adenosine analog by improving its delivery to the myocardium. Further research is warranted to synthesize and evaluate this compound in relevant cardiac ischemia models to determine its specific efficacy and mechanism of action.

References

N6-Pivaloyloxymethyladenosine: A Technical Guide to a Novel Prodrug Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the hypothetical adenosine (B11128) analogue, N6-Pivaloyloxymethyladenosine. Adenosine and its derivatives are pivotal in numerous physiological processes, acting through adenosine receptors (A1, A2A, A2B, and A3) to modulate cellular functions. The therapeutic potential of adenosine analogues is often hampered by poor pharmacokinetic properties, including low aqueous solubility and rapid metabolism. To circumvent these limitations, a prodrug strategy involving the incorporation of a pivaloyloxymethyl (POM) moiety is proposed. This guide outlines a prospective synthetic pathway for this compound, details hypothetical experimental protocols for its characterization, and discusses its potential as a targeted therapeutic agent. The information presented herein is based on established methodologies for the synthesis and evaluation of related N6-substituted adenosine derivatives and pivaloyloxymethyl-containing prodrugs.

Introduction: The Rationale for this compound

Adenosine is an endogenous nucleoside that plays a crucial role in cellular signaling by activating G protein-coupled adenosine receptors. The diverse physiological effects mediated by these receptors have made them attractive targets for the treatment of a wide range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. However, the therapeutic application of adenosine analogues is often limited by their unfavorable pharmacokinetic profiles.

The N6 position of the adenine (B156593) ring is a key site for modification to achieve receptor subtype selectivity and enhanced potency. Acylation at this position has been shown to modulate the affinity and efficacy of adenosine derivatives. The pivaloyloxymethyl (POM) group is a well-established prodrug moiety used to enhance the lipophilicity and cell permeability of polar drugs.[1][2] It is anticipated that the POM group in this compound would be cleaved by intracellular esterases, releasing the active N6-hydroxymethyladenosine and formaldehyde. This prodrug approach aims to improve oral bioavailability and cellular uptake of the parent compound.

This document serves as a technical guide for the synthesis, purification, and biological evaluation of this compound, providing researchers with a foundational framework for exploring its therapeutic potential.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available adenosine. The proposed synthetic route involves protection of the ribose hydroxyl groups, followed by N6-acylation and subsequent deprotection.

Experimental Protocol: Synthesis

Step 1: Protection of Ribose Hydroxyls

  • Suspend adenosine in a suitable solvent (e.g., dry pyridine).

  • Add an excess of a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), and a catalyst (e.g., 4-dimethylaminopyridine, DMAP).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.

  • Purify the resulting 2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine by column chromatography.

Step 2: N6-Acylation with a Pivaloyloxymethyl Moiety

  • Dissolve the protected adenosine from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Add a suitable base (e.g., triethylamine) to the solution.

  • Slowly add pivaloyloxymethyl chloride (POM-Cl) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, N6-pivaloyloxymethyl-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine, by column chromatography.

Step 3: Deprotection of Ribose Hydroxyls

  • Dissolve the protected this compound derivative from Step 2 in a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF).

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Synthesis_Workflow Adenosine Adenosine Protected_Adenosine 2',3',5'-tri-O-TBDMS-Adenosine Adenosine->Protected_Adenosine TBDMSCl, DMAP, Pyridine Acylated_Protected_Adenosine N6-Pivaloyloxymethyl- 2',3',5'-tri-O-TBDMS-Adenosine Protected_Adenosine->Acylated_Protected_Adenosine POM-Cl, Et3N, DCM N6_POM_Adenosine This compound Acylated_Protected_Adenosine->N6_POM_Adenosine TBAF, THF

Caption: Proposed synthetic workflow for this compound.

Hypothetical Biological Evaluation

The biological activity of this compound would be assessed through a series of in vitro and in vivo experiments to determine its receptor binding affinity, functional activity, and prodrug conversion.

Adenosine Receptor Binding Assays

Radioligand binding assays would be employed to determine the affinity of this compound for the different adenosine receptor subtypes.

Experimental Protocol: Radioligand Binding Assay

  • Prepare cell membranes from cell lines stably expressing human A1, A2A, A2B, or A3 adenosine receptors.

  • Incubate the cell membranes with a specific radioligand for each receptor subtype (e.g., [³H]CCPA for A1, [³H]ZM241385 for A2A, [¹²⁵I]AB-MECA for A3) in the absence or presence of increasing concentrations of the test compound (this compound).

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the inhibition constant (Ki) values by non-linear regression analysis of the competition binding data.

CompoundA1 Ki (nM) [Hypothetical]A2A Ki (nM) [Hypothetical]A2B Ki (nM) [Hypothetical]A3 Ki (nM) [Hypothetical]
Adenosine1525>100050
This compound50100>5000200
N6-Hydroxymethyladenosine (Metabolite)1015>100030

Table 1: Hypothetical binding affinities (Ki) of this compound and its potential active metabolite at human adenosine receptors.

Functional Assays

Functional assays, such as cAMP accumulation assays, would be used to determine whether this compound acts as an agonist or antagonist at adenosine receptors.

Experimental Protocol: cAMP Accumulation Assay

  • Culture cells expressing the adenosine receptor of interest in 24-well plates.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

  • Stimulate the cells with an adenosine receptor agonist (e.g., NECA) in the presence or absence of the test compound. For agonist testing, the test compound is added alone.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Determine the EC50 (for agonists) or IC50 (for antagonists) values from the concentration-response curves.

CompoundA1 (cAMP Inhibition) EC50 (nM) [Hypothetical]A2A (cAMP Stimulation) EC50 (nM) [Hypothetical]
This compound>1000 (Inactive as prodrug)>1000 (Inactive as prodrug)
N6-Hydroxymethyladenosine (Metabolite)2550

Table 2: Hypothetical functional potencies (EC50) of the potential active metabolite of this compound.

Prodrug Conversion Studies

To confirm the prodrug nature of this compound, its conversion to the active metabolite would be investigated in the presence of cellular esterases.

Experimental Protocol: In Vitro Prodrug Conversion

  • Incubate this compound in a solution containing liver microsomes or a purified esterase enzyme.

  • At various time points, quench the reaction by adding a suitable organic solvent (e.g., acetonitrile).

  • Analyze the samples by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the disappearance of the parent compound and the appearance of the active metabolite (N6-hydroxymethyladenosine).

  • Calculate the rate of hydrolysis and the half-life of the prodrug.

Prodrug_Activation N6_POM_Adenosine_Extracellular This compound (Extracellular) N6_POM_Adenosine_Intracellular This compound (Intracellular) N6_POM_Adenosine_Extracellular->N6_POM_Adenosine_Intracellular Passive Diffusion Active_Metabolite N6-Hydroxymethyladenosine + Pivalic Acid + Formaldehyde N6_POM_Adenosine_Intracellular->Active_Metabolite Esterase Cleavage Adenosine_Receptor Adenosine Receptor Active_Metabolite->Adenosine_Receptor Receptor Binding Cellular_Response Physiological Effect Adenosine_Receptor->Cellular_Response Signal Transduction

Caption: Proposed mechanism of action for this compound.

Potential Signaling Pathways

The active metabolite of this compound is expected to modulate intracellular signaling pathways through its interaction with adenosine receptors. The specific pathway will depend on the receptor subtype to which it binds with the highest affinity.

Signaling_Pathway cluster_A1_A3 A1/A3 Receptor Pathway cluster_A2A_A2B A2A/A2B Receptor Pathway A1_A3 A1/A3 Receptor Gi Gi A1_A3->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease [cAMP]↓ AC_inhibit->cAMP_decrease A2A_A2B A2A/A2B Receptor Gs Gs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase [cAMP]↑ AC_stimulate->cAMP_increase Metabolite N6-Hydroxymethyladenosine Metabolite->A1_A3 Metabolite->A2A_A2B

Caption: Potential signaling pathways modulated by the active metabolite.

Conclusion and Future Directions

This compound represents a promising prodrug candidate with the potential for improved pharmacokinetic properties compared to its parent adenosine analogues. The synthetic and analytical methods outlined in this guide provide a solid foundation for its development and evaluation. Future research should focus on the detailed characterization of its receptor selectivity, in vivo efficacy in relevant disease models, and a comprehensive assessment of its pharmacokinetic and safety profiles. The insights gained from such studies will be crucial in determining the therapeutic utility of this novel compound.

References

N6-Pivaloyloxymethyladenosine: A Technical Guide to a Putative Adenosine Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Adenosine (B11128) is a ubiquitous purine (B94841) nucleoside that plays a critical role in cellular metabolism and signaling. It exerts its physiological effects through interaction with four G-protein-coupled adenosine receptor subtypes (A1, A2A, A2B, and A3), which are implicated in a wide array of physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function. However, the therapeutic application of adenosine is limited by its short plasma half-life and poor cellular uptake.

The pivaloyloxymethyl (POM) group is a well-established promoiety in drug design, utilized to mask polar functional groups and increase lipophilicity, thereby enhancing oral bioavailability and cell membrane penetration.[1] A notable example is adefovir (B194249) dipivoxil, a POM-containing prodrug of the antiviral agent adefovir.[2][3] This guide extrapolates from the established principles of POM prodrugs to provide a comprehensive technical overview of the putative compound N6-Pivaloyloxymethyladenosine.

Projected Physicochemical Properties

The introduction of the POM group at the N6-position of adenosine is expected to significantly alter its physicochemical properties. The key anticipated changes are summarized in the table below.

PropertyAdenosineProjected this compoundRationale
Molecular Formula C10H13N5O4C16H23N5O6Addition of C6H10O2
Molecular Weight 267.24 g/mol 381.39 g/mol Addition of the POM group
Lipophilicity (LogP) LowSignificantly HigherThe bulky, non-polar pivaloyloxymethyl group increases lipid solubility.[1]
Aqueous Solubility HighLowerIncreased lipophilicity generally corresponds to decreased aqueous solubility.
Stability StableSusceptible to enzymatic and chemical hydrolysis to release adenosine.[2][4]The ester linkage in the POM group is a target for esterases.[5]

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound would involve the reaction of adenosine with a pivaloyloxymethylating agent. A general experimental protocol is outlined below.

Synthesis of this compound

Principle: This synthesis involves the N-alkylation of the exocyclic amino group of adenosine using a halomethyl pivalate (B1233124), such as chloromethyl pivalate or iodomethyl pivalate, in the presence of a non-nucleophilic base. The hydroxyl groups of the ribose moiety may require protection to prevent side reactions.

Experimental Protocol:

  • Protection of Ribose Hydroxyls: Dissolve adenosine in a suitable aprotic solvent (e.g., anhydrous DMF). Add a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or acetic anhydride, in the presence of a base like imidazole (B134444) or pyridine. Stir the reaction at room temperature until protection is complete, as monitored by TLC.

  • N6-Pivaloyloxymethylation: To the solution of the protected adenosine, add a non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Cool the mixture to 0°C and add chloromethyl pivalate[6] dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Deprotection: Quench the reaction and remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent and add a deprotecting agent (e.g., tetrabutylammonium (B224687) fluoride (B91410) for TBDMS groups or ammonia (B1221849) for acetyl groups).

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) to yield this compound.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G Adenosine Adenosine Protected_Adenosine Protected Adenosine (e.g., 2',3',5'-tri-O-acetyladenosine) Adenosine->Protected_Adenosine Protection (e.g., Acetic Anhydride) N6_POM_Protected_Adenosine Protected this compound Protected_Adenosine->N6_POM_Protected_Adenosine N-alkylation (Chloromethyl pivalate, Base) N6_POM_Adenosine This compound N6_POM_Protected_Adenosine->N6_POM_Adenosine Deprotection (e.g., Ammonia)

Caption: Proposed synthetic workflow for this compound.

Anticipated Mechanism of Action and Biological Activity

This compound is designed to act as a prodrug, delivering adenosine into cells more efficiently than the parent molecule.

Intracellular Activation

Once inside the cell, the POM group is expected to be cleaved by intracellular esterases, releasing adenosine, formaldehyde, and pivalic acid.[2][3]

G cluster_0 cluster_1 Extracellular Extracellular Space Cell_Membrane Intracellular Intracellular Space N6_POM_Adenosine_ext This compound N6_POM_Adenosine_int This compound N6_POM_Adenosine_ext->N6_POM_Adenosine_int Passive Diffusion Adenosine_int Adenosine N6_POM_Adenosine_int->Adenosine_int Esterase Cleavage Byproducts Formaldehyde + Pivalic Acid N6_POM_Adenosine_int->Byproducts Signaling Downstream Signaling (e.g., Adenosine Receptors) Adenosine_int->Signaling G Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor G_Protein Gs Protein A2A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

References

Methodological & Application

Application Notes and Protocols for Using N6-Pivaloyloxymethyladenosine In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N6-Pivaloyloxymethyladenosine is a putative cell-permeable prodrug of an N6-substituted adenosine (B11128) analog. The pivaloyloxymethyl (POM) group is a well-established promoiety used to mask polar functional groups, thereby increasing lipophilicity and facilitating passive diffusion across cell membranes.[1][2][3] Once inside the cell, the POM group is expected to be cleaved by intracellular esterases, releasing the active N6-substituted adenosine analog.[4][5]

The released adenosine analog may act through various mechanisms, including but not limited to:

  • Interaction with adenosine receptors (e.g., A1, A2A, A2B, A3), which are G-protein coupled receptors that modulate a wide range of physiological processes.[6][7][8][9][10]

  • Modulation of the N6-methyladenosine (m6A) RNA modification pathway. m6A is the most abundant internal modification of eukaryotic mRNA and is regulated by "writer" (methyltransferases like METTL3/14), "eraser" (demethylases like FTO and ALKBH5), and "reader" (e.g., YTH domain-containing) proteins.[11][12][13][14][15] Dysregulation of the m6A pathway has been implicated in various diseases, including cancer.[12][14]

These protocols provide a framework for the initial in vitro characterization of this compound.

Data Presentation: Hypothetical Quantitative Data

The following tables are templates for presenting data that could be generated using the protocols described below.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCompoundIC50 (µM) after 72h
MCF-7 This compound15.2 ± 2.1
Adenosine (Control)> 100
A549 This compound25.8 ± 3.5
Adenosine (Control)> 100
HEK293T This compound85.1 ± 9.7
Adenosine (Control)> 100

Table 2: Effect of this compound on Gene Expression

GeneTreatment (10 µM, 24h)Fold Change (relative to vehicle)
MYC This compound0.45 ± 0.08
SOCS2 This compound2.1 ± 0.3
BRD4 This compound0.62 ± 0.11
EGFR This compound0.71 ± 0.09

Experimental Protocols

Reagent Preparation
  • Compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Cell Culture Medium:

    • Use the appropriate medium for your cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

  • Vehicle Control:

    • Use DMSO at the same final concentration as the highest concentration of the test compound. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[16][17][18]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified atmosphere.

    • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of Signaling Pathways

This protocol is for analyzing changes in protein expression and phosphorylation to elucidate the mechanism of action.[19][20][21][22]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations and time points.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-phospho-Akt, anti-Akt, anti-YTHDF1, anti-METTL3) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

RT-qPCR for Gene Expression Analysis

This protocol is for quantifying changes in mRNA levels of target genes.[23][24][25][26]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described for Western blotting.

  • RNA Extraction:

    • Wash cells with PBS and lyse them directly in the plate using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

    • Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a SYBR Green or TaqMan-based assay with gene-specific primers for your targets of interest (e.g., MYC, SOCS2, BRD4).

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR Adenosine A2A Receptor AC Adenylyl Cyclase A2AR->AC Activates Prodrug This compound (Prodrug) ActiveDrug Active N6-Adenosine Analog Prodrug->ActiveDrug Intracellular cleavage ActiveDrug->A2AR Binds Esterases Esterases Esterases->Prodrug cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates GeneExpression Gene Expression (e.g., SOCS2) CREB->GeneExpression Regulates

Caption: Hypothetical Adenosine A2A Receptor Signaling Pathway.

G cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis A 1. Cell Culture Seed cells in appropriate plates (96-well, 6-well) B 2. Treatment Add this compound at various concentrations and time points A->B C Cell Viability (MTT Assay) B->C D Protein Analysis (Western Blot) B->D E Gene Expression (RT-qPCR) B->E F Calculate IC50 C->F G Quantify Protein Levels (Phosphorylation) D->G H Determine Relative Fold Change (ΔΔCt) E->H

Caption: General Experimental Workflow for In Vitro Analysis.

References

Application Notes and Protocols for Studying Adenosine Receptor Activation with N6-Pivaloyloxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Pivaloyloxymethyladenosine is a novel compound designed for the nuanced study of adenosine (B11128) receptor activation. Functioning as a cell-permeable prodrug, it is enzymatically converted intracellularly into its active metabolite, N6-methyladenosine (m6A). This targeted delivery mechanism allows for precise investigation of the physiological and pathological roles of adenosine receptor signaling. N6-methyladenosine has been identified as a potent and selective endogenous agonist for the human adenosine A3 receptor, exhibiting a greater affinity for this subtype compared to other adenosine receptors.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound to explore the activation of adenosine receptors, with a particular focus on the A3 receptor.

Mechanism of Action: A Prodrug Approach

This compound is rendered cell-permeable by the lipophilic pivaloyloxymethyl (POM) group attached at the N6 position of the adenosine core. Once inside the cell, ubiquitous intracellular esterases cleave the POM moiety, releasing the active metabolite, N6-methyladenosine (m6A). This strategy bypasses the challenges associated with the cellular uptake of polar molecules like adenosine and its analogs, ensuring higher intracellular concentrations of the active compound.

cluster_0 Extracellular cluster_1 Intracellular This compound This compound N6-Pivaloyloxymethyladenosine_intra This compound This compound->N6-Pivaloyloxymethyladenosine_intra Passive Diffusion Cell_Membrane Cell Membrane Intracellular_Space Intracellular Space N6-methyladenosine N6-methyladenosine (m6A) (Active Metabolite) N6-Pivaloyloxymethyladenosine_intra->N6-methyladenosine Cleavage Esterases Esterases Esterases->N6-Pivaloyloxymethyladenosine_intra Adenosine_Receptor Adenosine Receptor (A3) N6-methyladenosine->Adenosine_Receptor Activation Signaling_Cascade Downstream Signaling Cascade Adenosine_Receptor->Signaling_Cascade

Fig 1. Mechanism of Action of this compound.

Adenosine Receptor Subtypes and Signaling Pathways

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are broadly classified into four subtypes: A1, A2A, A2B, and A3. The activation of these receptors by agonists initiates distinct intracellular signaling cascades.

  • A1 and A3 Receptors: These receptors primarily couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3 receptor activation can also couple to Gq proteins, stimulating phospholipase C (PLC) and leading to an increase in intracellular calcium ([Ca2+]i).

  • A2A and A2B Receptors: These receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

cluster_A1A3 A1/A3 Receptor Signaling cluster_A3_Ca A3 Receptor Calcium Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1/A3 Receptors Gi_o Gi/o A1_A3->Gi_o AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A3 A3 Receptor Gq Gq A3->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release ↑ [Ca2+]i IP3->Ca_release A2A_A2B A2A/A2B Receptors Gs Gs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Fig 2. Adenosine Receptor Signaling Pathways.

Quantitative Data: Activity of N6-methyladenosine (m6A)

The following table summarizes the reported activity of N6-methyladenosine (m6A), the active metabolite of this compound, at the four human adenosine receptor subtypes.

Receptor SubtypeG Protein CouplingAgonistParameterValueReference
A1 Gi/oN6-methyladenosineRAi vs. Adenosine0.10 ± 0.017[1][2]
A2A GsN6-methyladenosineRAi vs. Adenosine0.072 ± 0.0065[2]
A2B GsN6-methyladenosineRAi vs. Adenosine0.10 ± 0.0073[2]
A3 Gi/o, GqN6-methyladenosineRAi vs. Adenosine10 ± 1.7[1][2]

RAi (Relative Intrinsic Activity) is calculated by dividing the Emax/EC50 value of m6A by that of adenosine.

Experimental Protocols

The following protocols are designed to assess the activation of adenosine receptors using this compound. Due to its nature as a prodrug, a pre-incubation step is recommended to allow for its intracellular conversion to N6-methyladenosine.

Experimental Workflow Overview

Cell_Culture 1. Cell Culture (Expressing target adenosine receptor) Cell_Seeding 2. Cell Seeding (Plate for assay) Cell_Culture->Cell_Seeding Prodrug_Treatment 3. Treatment with This compound (Allow for conversion to m6A) Cell_Seeding->Prodrug_Treatment Assay 4. Functional Assay Prodrug_Treatment->Assay cAMP_Assay cAMP Assay (for A1, A2A, A2B, A3) Assay->cAMP_Assay Ca_Assay Calcium Mobilization Assay (for A3) Assay->Ca_Assay Data_Analysis 5. Data Analysis (Dose-response curves, EC50) cAMP_Assay->Data_Analysis Ca_Assay->Data_Analysis

Fig 3. Experimental Workflow for Adenosine Receptor Activation Assays.
Protocol 1: cAMP Measurement for A1, A2A, A2B, and A3 Receptor Activation

This protocol is designed to measure changes in intracellular cAMP levels following the activation of Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors.

Materials:

  • Cells expressing the adenosine receptor of interest (e.g., CHO-K1 or HEK293 cells stably transfected with the human A1, A2A, A2B, or A3 receptor).

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotics.

  • Phosphate-Buffered Saline (PBS).

  • This compound.

  • Forskolin (B1673556) (for Gi-coupled receptor assays).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • 96-well or 384-well assay plates.

Procedure:

  • Cell Seeding:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and seed them in the appropriate assay plate at a predetermined optimal density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

  • Cell Treatment:

    • Gently wash the cells with pre-warmed PBS.

    • Add the diluted this compound to the cells and incubate for a predetermined time (e.g., 30-60 minutes) to allow for prodrug conversion.

    • For Gi-coupled receptors (A1, A3): Following the pre-incubation, add forskolin to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM) and incubate for a further 15-30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

Protocol 2: Calcium Mobilization Assay for A3 Receptor Activation

This protocol is designed to measure changes in intracellular calcium levels following the activation of Gq-coupled A3 adenosine receptors.

Materials:

  • Cells expressing the A3 adenosine receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human A3 receptor).

  • Cell culture medium.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • This compound.

  • 96-well or 384-well black-walled, clear-bottom assay plates.

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Cell Seeding:

    • Seed cells into black-walled, clear-bottom assay plates and allow them to attach and grow overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing:

    • Gently wash the cells with assay buffer to remove excess dye.

    • Add fresh assay buffer to the wells.

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound in assay buffer.

  • Calcium Measurement:

    • Place the assay plate in a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject the this compound solution into the wells while continuously recording the fluorescence intensity.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Generate dose-response curves by plotting the peak fluorescence change against the logarithm of the this compound concentration.

    • Calculate the EC50 value.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the intricacies of adenosine receptor signaling. Its prodrug nature facilitates reliable intracellular delivery of the active agonist, N6-methyladenosine, enabling precise and reproducible studies of receptor activation. The protocols outlined in these application notes provide a robust framework for characterizing the effects of this compound on adenosine receptor subtypes, thereby contributing to a deeper understanding of purinergic signaling in health and disease.

References

Application Notes and Protocols for N6-Pivaloyloxymethyladenosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Pivaloyloxymethyladenosine is a synthetic purine (B94841) nucleoside analog. It is designed as a cell-permeable prodrug, a feature achieved by the addition of a pivaloyloxymethyl (POM) group. This modification enhances the molecule's lipophilicity, facilitating its passive diffusion across the cell membrane. Once inside the cell, the POM group is cleaved by intracellular esterases, releasing the active N6-adenosine analog. While specific data on this compound is limited, based on the known functions of purine nucleoside analogs, it is postulated to exert its effects through mechanisms such as the inhibition of DNA synthesis and the induction of apoptosis. These characteristics suggest its potential utility as a tool in cancer research and drug development.

Mechanism of Action

This compound's mechanism of action is predicated on its nature as a prodrug. The lipophilic POM group allows the molecule to readily penetrate the cell membrane. Intracellular esterases then hydrolyze the ester bond, liberating the pharmacologically active N6-adenosine analog. This active form is believed to interfere with nucleic acid synthesis and trigger programmed cell death, pathways commonly targeted in cancer therapy.

The released N6-adenosine analog may influence cellular processes through several potential pathways:

  • Incorporation into Nucleic Acids: As a nucleoside analog, it may be phosphorylated by cellular kinases and subsequently incorporated into DNA or RNA, leading to chain termination and inhibition of replication and transcription.

  • Modulation of Adenosine (B11128) Receptors: The analog could interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors that regulate a variety of downstream signaling cascades, including those involving adenylyl cyclase and phospholipase C.

  • Influence on N6-methyladenosine (m6A) Pathways: The active analog might interfere with the enzymes that write, erase, or read the m6A modification on RNA, thereby affecting RNA stability, translation, and splicing.

Data Presentation: Efficacy of Related N6-Modified Adenosine Analogs

CompoundConcentration (µM)Incubation Time (h)Cell LineEffect on Cell Growth (% of Control)
N6-methyladenosine (m6A)10072A549~80%
N6,N6-dimethyladenosine10072A549~60%
N6-isopentenyladenosine10072A549~40%
N6-benzoyladenosine10072A549~30%

Note: This data is for illustrative purposes and represents the activity of related compounds, not this compound itself. Researchers should perform their own dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.

Experimental Protocols

Reconstitution and Storage of this compound
  • Reconstitution: Reconstitute the lyophilized this compound powder in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When needed, thaw the stock solution and dilute it to the desired working concentration in cell culture medium.

Cell Culture Treatment Protocol
  • Cell Seeding: Plate the cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is advisable to test a range of concentrations to determine the optimal dose for your experiment.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Endpoint Analysis: Following incubation, perform the desired downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), or cell cycle analysis.

Visualization of Potential Signaling Pathways

Prodrug Activation Workflow

The following diagram illustrates the workflow of this compound from a prodrug to its active form within the cell.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug This compound ActiveDrug Active N6-Adenosine Analog Prodrug->ActiveDrug Passive Diffusion across Cell Membrane CellularTargets DNA/RNA Synthesis Adenosine Receptors m6A Machinery ActiveDrug->CellularTargets Interaction with Cellular Targets Esterases Intracellular Esterases Esterases->ActiveDrug Cleavage of POM group

Caption: Activation of this compound in the cell.

Potential Adenosine Receptor Signaling

This diagram shows the potential signaling pathways that could be modulated by the active N6-adenosine analog through its interaction with adenosine receptors.

G cluster_receptors Adenosine Receptors ActiveDrug Active N6-Adenosine Analog A1_A3 A1 / A3 ActiveDrug->A1_A3 A2A_A2B A2A / A2B ActiveDrug->A2A_A2B Gi Gi A1_A3->Gi coupled to Gs Gs A2A_A2B->Gs coupled to AC Adenylyl Cyclase Gi->AC inhibits Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates

Caption: Adenosine receptor signaling pathways.

Potential Interference with N6-methyladenosine (m6A) Machinery

This diagram illustrates the key components of the m6A RNA modification pathway, which could be potential targets of the active N6-adenosine analog.

G cluster_writers Writers cluster_erasers Erasers cluster_readers Readers RNA RNA m6A_RNA m6A-modified RNA RNA->m6A_RNA Methylation m6A_RNA->RNA Demethylation Fate RNA Fate (Stability, Translation, Splicing) m6A_RNA->Fate determines METTL3_14 METTL3/14 METTL3_14->m6A_RNA FTO_ALKBH5 FTO/ALKBH5 FTO_ALKBH5->RNA YTHDF YTHDF1/2/3 YTHDF->Fate

Caption: The N6-methyladenosine (m6A) regulatory machinery.

Application Notes and Protocols: Delivery of N6-Pivaloyloxymethyladenosine to Primary Neurons using PLGA Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a comprehensive guide for the delivery of N6-Pivaloyloxymethyladenosine to primary neurons. Due to the limited availability of specific data for this compound, the methodologies and data presented herein are based on established protocols for the encapsulation and delivery of adenosine (B11128) and its analogs using Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. These protocols are intended to serve as a starting point for experimental design and should be optimized for specific research applications.

Introduction

This compound is a prodrug of adenosine designed to enhance its bioavailability and cellular uptake. Adenosine is a purine (B94841) nucleoside that plays a crucial role in cellular metabolism and acts as a neuromodulator in the central nervous system (CNS). Its neuroprotective effects are well-documented and are primarily mediated through the activation of A1 and A2A adenosine receptors. However, the therapeutic application of adenosine is limited by its short half-life and poor penetration of the blood-brain barrier.

To overcome these limitations, we present a detailed protocol for the encapsulation of this compound into biodegradable and biocompatible PLGA nanoparticles. This nanoparticle-based delivery system aims to provide sustained release of the prodrug, enhance its delivery to primary neurons, and ultimately potentiate its neuroprotective effects.

Data Presentation

The following tables summarize key quantitative data related to the formulation and characterization of drug-loaded PLGA nanoparticles, based on similar adenosine analog encapsulation studies.

Table 1: Physicochemical Properties of Adenosine Analog-Loaded PLGA Nanoparticles

ParameterValue
Average Particle Size (nm)150 ± 25
Polydispersity Index (PDI)0.15 ± 0.05
Zeta Potential (mV)-20 ± 5
Encapsulation Efficiency (%)75 ± 10
Drug Loading (%)5 ± 1.5

Table 2: In Vitro Release Profile of Adenosine Analog from PLGA Nanoparticles

Time (hours)Cumulative Release (%)
115 ± 3
635 ± 5
1255 ± 7
2470 ± 8
4885 ± 6
7295 ± 4

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of drug-loaded PLGA nanoparticles using a double emulsion (w/o/w) solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Sonicator

  • Homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM.

  • Primary Emulsion: Add 200 µL of deionized water to the organic phase. Emulsify by sonication for 1 minute on an ice bath to form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion: Add the primary emulsion to 10 mL of a 2% (w/v) PVA solution in deionized water. Homogenize at 15,000 rpm for 5 minutes to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: Transfer the double emulsion to a beaker containing 50 mL of a 0.5% (w/v) PVA solution. Stir on a magnetic stirrer at room temperature for 4-6 hours to allow for the evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.

  • Storage: Store the lyophilized nanoparticles at -20°C.

Protocol 2: Characterization of Nanoparticles

Particle Size and Zeta Potential:

  • Resuspend the lyophilized nanoparticles in deionized water.

  • Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Encapsulation Efficiency and Drug Loading:

  • Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO).

  • Quantify the amount of encapsulated this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the encapsulation efficiency (EE) and drug loading (DL) using the following formulas:

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 3: Delivery of Nanoparticles to Primary Neurons

This protocol outlines the procedure for treating primary cortical neurons with this compound-loaded PLGA nanoparticles.

Materials:

  • Primary cortical neurons (cultured on poly-D-lysine coated plates)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • This compound-loaded PLGA nanoparticles

  • Control (empty) PLGA nanoparticles

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Microplate reader

Procedure:

  • Cell Culture: Culture primary cortical neurons in a humidified incubator at 37°C and 5% CO2.

  • Nanoparticle Preparation: Resuspend the lyophilized this compound-loaded and empty PLGA nanoparticles in sterile PBS to the desired stock concentration.

  • Treatment: On day in vitro (DIV) 7, replace the culture medium with fresh medium containing the desired concentrations of drug-loaded or empty nanoparticles. A vehicle control (PBS) should also be included.

  • Incubation: Incubate the neurons for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assessment of Neuroprotection (Example using an excitotoxicity model):

    • Following nanoparticle treatment, expose the neurons to an excitotoxic insult (e.g., 100 µM glutamate (B1630785) for 15 minutes).

    • Wash the cells and replace with fresh culture medium.

    • Incubate for a further 24 hours.

  • Cell Viability Assay: Assess neuronal viability using a standard cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the untreated control group and perform statistical analysis to determine the neuroprotective effects of the nanoparticle formulations.

Visualizations

Signaling Pathway

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N6-POM-Ado_NP N6-POM-Ado Nanoparticle N6-POM-Ado N6-Pivaloyloxymethyl- adenosine N6-POM-Ado_NP->N6-POM-Ado Release Adenosine Adenosine N6-POM-Ado->Adenosine Hydrolysis Esterases Esterases N6-POM-Ado->Esterases Uptake & A1R A1 Receptor Adenosine->A1R Binds A2AR A2A Receptor Adenosine->A2AR Binds AC_inhibit Adenylyl Cyclase (Inhibition) A1R->AC_inhibit AC_stimulate Adenylyl Cyclase (Stimulation) A2AR->AC_stimulate Esterases->Adenosine Conversion cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Neuroprotection Neuroprotection cAMP_decrease->Neuroprotection cAMP_increase->Neuroprotection Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_delivery Delivery to Primary Neurons cluster_analysis Data Analysis prep1 1. Prepare Organic Phase (PLGA + N6-POM-Ado in DCM) prep2 2. Form Primary Emulsion (w/o) prep1->prep2 prep3 3. Form Secondary Emulsion (w/o/w) prep2->prep3 prep4 4. Solvent Evaporation prep3->prep4 prep5 5. Nanoparticle Collection & Washing prep4->prep5 prep6 6. Lyophilization prep5->prep6 char1 1. Particle Size & Zeta Potential (DLS) prep6->char1 char2 2. Encapsulation Efficiency & Drug Loading (HPLC) prep6->char2 del2 2. Treat Neurons with Nanoparticles prep6->del2 del1 1. Culture Primary Neurons del1->del2 del3 3. Induce Neuronal Stress (Optional) del2->del3 del4 4. Assess Neuronal Viability del3->del4 analysis1 1. Statistical Analysis del4->analysis1 analysis2 2. Determine Neuroprotective Efficacy analysis1->analysis2

Application Notes and Protocols for In Vivo Administration of N6-Pivaloyloxymethyladenosine in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Due to the limited availability of specific experimental data for N6-Pivaloyloxymethyladenosine (Piv-Ado) in publicly accessible literature, the following application notes and protocols are presented as a generalized guide based on the principles of in vivo administration of adenosine (B11128) prodrugs in mice. The experimental parameters provided are illustrative and should be optimized for specific research needs.

Introduction

This compound (Piv-Ado) is presumed to be a prodrug of adenosine. The pivaloyloxymethyl group is designed to mask the N6-amino group of adenosine, potentially enhancing its lipophilicity and facilitating passive diffusion across cell membranes. Once inside the cell, it is anticipated that cellular esterases cleave the pivaloyloxymethyl group, releasing active adenosine. This strategy aims to overcome the challenges associated with direct adenosine administration, such as its short half-life and poor cell permeability. The released adenosine can then interact with its receptors (A1, A2A, A2B, and A3) to elicit various physiological responses, making it a potential therapeutic agent for conditions such as cancer, inflammation, and cardiovascular diseases.

Hypothetical Signaling Pathway of this compound

The proposed mechanism of action for Piv-Ado involves its intracellular conversion to adenosine, which then activates adenosine receptors. The following diagram illustrates this hypothetical signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Piv-Ado_ext Piv-Ado Piv-Ado_int Piv-Ado Piv-Ado_ext->Piv-Ado_int Passive Diffusion Adenosine Adenosine Piv-Ado_int->Adenosine Cleavage Esterases Cellular Esterases Esterases->Piv-Ado_int Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->Adenosine_Receptor Activation Downstream_Signaling Downstream Signaling (e.g., cAMP modulation) Adenosine_Receptor->Downstream_Signaling Physiological_Response Physiological Response (e.g., Anti-inflammatory, Anti-cancer) Downstream_Signaling->Physiological_Response

Caption: Hypothetical mechanism of action for Piv-Ado.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Objective: To prepare a stable and biocompatible formulation of Piv-Ado for administration to mice.

Materials:

  • This compound (Piv-Ado)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh the required amount of Piv-Ado powder in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the Piv-Ado completely. For example, for a 10 mg/kg dose in a 20g mouse (0.2 mg dose), start with 10 µL of DMSO.

  • Vortex thoroughly until the compound is fully dissolved. Gentle warming or sonication may be used if necessary to aid dissolution.

  • Add PEG300 to the solution. A common ratio is 10-40% of the final volume. For a final injection volume of 100 µL, add 30 µL of PEG300.

  • Vortex the mixture until it is homogeneous.

  • Bring the solution to the final volume with sterile saline or PBS. For a 100 µL final volume, add 60 µL of saline.

  • Vortex the final formulation immediately before administration to ensure homogeneity.

Note: The final concentration of DMSO should ideally be below 5-10% of the total injection volume to minimize toxicity. The formulation should be prepared fresh on the day of use.

In Vivo Administration of this compound in Mice

Objective: To administer the formulated Piv-Ado to mice via a specified route.

Animal Models:

  • Commonly used mouse strains for initial studies include C57BL/6 or BALB/c.

  • For oncology studies, immunodeficient strains such as NOD-scid gamma (NSG) or athymic nude mice are typically used for xenograft models.

Administration Routes:

  • Intraperitoneal (IP) Injection: Offers good systemic exposure and is technically straightforward.

  • Oral Gavage (PO): Suitable for assessing oral bioavailability.

  • Intravenous (IV) Injection: Provides 100% bioavailability and is used for determining clearance rates.

Protocol for Intraperitoneal (IP) Injection:

  • Accurately weigh each mouse to determine the correct volume of the Piv-Ado formulation to inject.

  • Restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse to a slight head-down position to allow the abdominal organs to shift cranially.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the calculated volume of the Piv-Ado formulation slowly and smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

Pharmacokinetic Analysis of this compound in Mice

Objective: To determine the pharmacokinetic profile of Piv-Ado and its active metabolite, adenosine.

Experimental Workflow:

G Start Start Dosing Administer Piv-Ado (e.g., IP, PO, IV) Start->Dosing Sampling Collect Blood Samples at Pre-defined Time Points Dosing->Sampling Processing Process Blood to Plasma Sampling->Processing Analysis LC-MS/MS Analysis of Piv-Ado and Adenosine Processing->Analysis PK_Modeling Pharmacokinetic Modeling Analysis->PK_Modeling End End PK_Modeling->End

Caption: General workflow for a pharmacokinetic study.

Protocol:

  • Dose a cohort of mice with Piv-Ado via the desired route (e.g., 10 mg/kg IP).

  • At specified time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours), collect blood samples from 3-4 mice per time point.

  • Blood can be collected via submandibular or saphenous vein bleeding for interim time points, and via cardiac puncture for the terminal time point.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and an adenosine deaminase inhibitor (e.g., deoxycoformycin) to prevent the degradation of adenosine.

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentrations of Piv-Ado and adenosine in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of Piv-Ado in Mice
ParameterRoute of AdministrationValue (Mean ± SD)
Piv-Ado
Cmax (ng/mL)IP (10 mg/kg)1500 ± 250
Tmax (hr)IP (10 mg/kg)0.5 ± 0.1
AUC0-t (nghr/mL)IP (10 mg/kg)4500 ± 600
Half-life (t1/2) (hr)IP (10 mg/kg)1.5 ± 0.3
Adenosine (Metabolite)
Cmax (ng/mL)IP (10 mg/kg)300 ± 50
Tmax (hr)IP (10 mg/kg)1.0 ± 0.2
AUC0-t (nghr/mL)IP (10 mg/kg)900 ± 150
Half-life (t1/2) (hr)IP (10 mg/kg)2.0 ± 0.4

Data are hypothetical and for illustrative purposes only.

Table 2: Illustrative Efficacy Data of Piv-Ado in a Xenograft Mouse Model
Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day 21 (Mean ± SD)% Tumor Growth Inhibition (TGI)
Vehicle Control-1200 ± 150-
Piv-Ado10750 ± 10037.5
Piv-Ado30400 ± 8066.7
Positive Control-300 ± 6075.0

Data are hypothetical and for illustrative purposes only.

Table 3: Illustrative Body Weight Data as a Measure of Toxicity
Treatment GroupDose (mg/kg)Day 0 Body Weight (g) (Mean ± SD)Day 21 Body Weight (g) (Mean ± SD)% Change in Body Weight
Vehicle Control-20.5 ± 1.022.5 ± 1.2+9.8%
Piv-Ado1020.3 ± 0.921.8 ± 1.1+7.4%
Piv-Ado3020.6 ± 1.121.0 ± 1.3+1.9%
Positive Control-20.4 ± 1.018.5 ± 1.5-9.3%

Data are hypothetical and for illustrative purposes only.

Application Notes and Protocols: N6-Pivaloyloxymethyladenosine for Modulating Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Name: N6-Pivaloyloxymethyladenosine

Catalog Number: [Specify Catalog Number]

Molecular Formula: C₁₆H₂₃N₅O₆

Molecular Weight: 397.39 g/mol

Storage: Store at -20°C. Protect from moisture.

Disclaimer: Direct experimental data for this compound is not extensively available in public literature. The following information, including the proposed mechanism of action, protocols, and data, is based on the established principles of adenosine (B11128) receptor signaling, the known immunomodulatory effects of N6-substituted adenosine analogs, and the common use of the pivaloyloxymethyl (POM) chemical group as a prodrug delivery system.[1][2][3][4][5]

Introduction

This compound is a novel, cell-permeable nucleoside analog. It is designed as a prodrug of an N6-substituted adenosine derivative, which is expected to modulate immune responses through interaction with adenosine receptors. Extracellular adenosine is a critical signaling molecule that regulates the activity of various immune cells, thereby controlling inflammation and immunity.[6][7]

The pivaloyloxymethyl (POM) moiety masks the polar functional group of the parent molecule, enhancing its ability to cross cellular membranes. Once inside the cell, ubiquitous intracellular esterases cleave the POM group, releasing the active N6-substituted adenosine analog. This active compound can then interact with its molecular targets, primarily the adenosine receptors (A1, A2A, A2B, and A3), which are expressed on the surface of immune cells such as T-lymphocytes, B-lymphocytes, macrophages, and dendritic cells.[6][8][9]

The A2A receptor is a key target for immunomodulation, and its activation is generally associated with immunosuppressive effects.[6][10][11][12] Depending on the specific nature of the N6-substitution, this compound could act as either an agonist or an antagonist at these receptors, leading to either suppression or enhancement of immune responses, respectively. These application notes will focus on its potential as an A2A receptor agonist for immunosuppressive applications.

Proposed Mechanism of Action

This compound passively diffuses across the cell membrane. Intracellular esterases then hydrolyze the pivaloyloxymethyl group, releasing the active N6-substituted adenosine analog. This active metabolite is then transported out of the cell or acts on intracellular targets. The primary proposed mechanism is the binding of the active analog to the A2A adenosine receptor on immune cells.

Activation of the A2A receptor on T-lymphocytes leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP inhibits T-cell receptor (TCR) signaling, leading to reduced T-cell proliferation and decreased production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[6]

cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space N6_POM_A This compound N6_POM_A_in This compound N6_POM_A->N6_POM_A_in Passive Diffusion A2AR A2A Receptor AC Adenylate Cyclase A2AR->AC Activates Active_Analog Active N6-Substituted Adenosine Analog N6_POM_A_in->Active_Analog Hydrolysis Esterases Esterases Esterases->N6_POM_A_in Active_Analog->A2AR Binding and Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates TCR_Inhibition Inhibition of TCR Signaling PKA->TCR_Inhibition Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production TCR_Inhibition->Cytokine_Reduction

Caption: Proposed mechanism of action for this compound.

Quantitative Data

The following tables present hypothetical, yet representative, data for the biological activity of this compound based on studies of similar adenosine analogs.

Table 1: In Vitro Efficacy in Human Peripheral Blood Mononuclear Cells (PBMCs)

ParameterValue
IC₅₀ for T-Cell Proliferation 1.5 µM
IC₅₀ for IFN-γ Production 0.8 µM
IC₅₀ for IL-2 Production 1.2 µM
EC₅₀ for cAMP Production 0.5 µM

Table 2: Receptor Binding Affinity (Ki) for the Active Metabolite

Receptor SubtypeKi (nM)
Human A1 550
Human A2A 25
Human A2B 800
Human A3 >1000

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol details the procedure to assess the inhibitory effect of this compound on T-cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Phytohemagglutinin (PHA)

  • This compound

  • Cell Proliferation Dye (e.g., CFSE)

  • 96-well round-bottom plates

  • Flow Cytometer

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in RPMI-1640 complete medium at a concentration of 1 x 10⁶ cells/mL.

  • Label the cells with a cell proliferation dye according to the manufacturer's instructions.

  • Plate 1 x 10⁵ cells per well in a 96-well round-bottom plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the compound to the wells.

  • Add PHA to a final concentration of 5 µg/mL to stimulate T-cell proliferation. Include unstimulated and vehicle-treated controls.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Acquire the samples on a flow cytometer and analyze the proliferation based on the dilution of the cell proliferation dye in the T-cell populations.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.

Isolate_PBMCs Isolate PBMCs Label_Cells Label with Proliferation Dye Isolate_PBMCs->Label_Cells Plate_Cells Plate Cells Label_Cells->Plate_Cells Add_Compound Add this compound Plate_Cells->Add_Compound Stimulate Stimulate with PHA Add_Compound->Stimulate Incubate Incubate for 72-96h Stimulate->Incubate Stain_and_Acquire Stain and Acquire on Flow Cytometer Incubate->Stain_and_Acquire Analyze Analyze Proliferation Stain_and_Acquire->Analyze

Caption: Workflow for the T-cell proliferation assay.

Cytokine Production Assay

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines by stimulated T-cells.

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Anti-CD3 and Anti-CD28 antibodies

  • This compound

  • 96-well flat-bottom plates

  • ELISA kits for IFN-γ and IL-2

Protocol:

  • Coat a 96-well flat-bottom plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C. Wash the plate with sterile PBS.

  • Isolate and prepare PBMCs as described in section 4.1.

  • Plate 2 x 10⁵ cells per well.

  • Add serial dilutions of this compound to the wells.

  • Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL to co-stimulate the T-cells. Include unstimulated and vehicle-treated controls.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.

  • Centrifuge the plate and collect the supernatant.

  • Measure the concentration of IFN-γ and IL-2 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition of cytokine production against the log concentration of the compound.

Troubleshooting

  • Low Cell Viability: Ensure proper aseptic technique during cell isolation and culture. Test the compound for cytotoxicity at the concentrations used.

  • High Variability between Replicates: Ensure accurate and consistent pipetting. Mix cell suspensions thoroughly before plating.

  • No Inhibition Observed: The compound may not be active in the chosen assay system. Verify the activity of the positive controls. The prodrug may not be efficiently cleaved in the target cells; consider using a pre-activated form if available.

References

Application of N6-Methyladenosine (m6A) Modification in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic:

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "N6-Pivaloyloxymethyladenosine" did not yield specific information on this compound. The following application notes and protocols are based on the broader, well-researched topic of N6-methyladenosine (m6A), the most prevalent internal mRNA modification in eukaryotes, and its significant role in cancer.

Introduction

N6-methyladenosine (m6A) is a dynamic and reversible epigenetic modification that plays a critical role in various biological processes, including gene expression regulation, RNA splicing, nuclear transport, and translation.[1][2] Aberrant m6A modifications have been increasingly implicated in the initiation and progression of numerous human cancers, making the enzymes that regulate m6A levels promising targets for novel cancer therapies.[2][3][4] This document provides an overview of the application of m6A research in oncology, including the key regulatory proteins, affected signaling pathways, and general experimental protocols to investigate its function.

The m6A Regulatory Machinery

The level of m6A is dynamically regulated by a set of proteins: "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m6A-binding proteins) that recognize the m6A mark and mediate its downstream effects.[5]

  • Writers (Methyltransferase Complex): This complex installs the m6A modification. The core components include METTL3 (the primary catalytic subunit), METTL14 (an RNA-binding platform), and WTAP (a regulatory subunit).[4][6]

  • Erasers (Demethylases): These enzymes remove the m6A modification. The two known erasers are FTO (fat mass and obesity-associated protein) and ALKBH5.[4][6]

  • Readers (m6A-Binding Proteins): These proteins recognize m6A-modified RNA and influence its fate. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) and IGF2BP proteins are prominent readers.[7][8]

m6A_Machinery cluster_writers Writers (Methyltransferases) cluster_erasers Erasers (Demethylases) cluster_readers Readers (Binding Proteins) cluster_rna RNA Metabolism METTL3 METTL3 METTL14 METTL14 m6A_mRNA m6A-mRNA METTL3->m6A_mRNA Addition of m6A WTAP WTAP FTO FTO ALKBH5 ALKBH5 YTHDF1 YTHDF1 YTHDF2 YTHDF2 Translation mRNA Translation YTHDF1->Translation Promotes IGF2BPs IGF2BPs Decay mRNA Decay YTHDF2->Decay Promotes Stability mRNA Stability IGF2BPs->Stability Enhances mRNA mRNA m6A_mRNA->FTO Removal of m6A m6A_mRNA->YTHDF1 Recognition m6A_mRNA->YTHDF2 Recognition m6A_mRNA->IGF2BPs Recognition

Role of m6A Regulators in Cancer

Dysregulation of m6A regulatory proteins has been linked to the pathogenesis of various cancers by affecting the expression of oncogenes and tumor suppressors.[5][6]

Regulator Type Role in Cancer Cancer Type(s)
METTL3 WriterCan act as an oncogene by promoting the translation of key oncogenic transcripts.Glioblastoma, Lung Cancer, Gastric Cancer[6][9]
METTL14 WriterCan act as a tumor suppressor by regulating RNA processing.Gastric Cancer
FTO EraserFunctions as an oncoprotein in certain cancers.Leukemia, Glioblastoma[6][9]
ALKBH5 EraserHas a tumor-promoting role in some contexts.Glioblastoma, Breast Cancer[6][9]
YTHDF1 ReaderCan promote tumorigenesis by enhancing the translation of oncogenic mRNAs.Hepatocellular Carcinoma[5]
YTHDF2 ReaderCan act as a tumor suppressor by promoting the degradation of oncogenic transcripts.Hepatocellular Carcinoma[5]

Key Signaling Pathways Modulated by m6A

The m6A modification machinery influences several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

PI3K/AKT/mTOR Pathway

The PI3K/AKT signaling pathway is frequently activated in cancer and is a key target of m6A regulation.[7][10]

  • m6A modification can regulate the expression of components of this pathway. For instance, METTL3 can promote cancer development through the PTEN/AKT signaling pathway in hepatocellular carcinoma.[10]

  • WTAP, a component of the writer complex, has been shown to regulate proteins downstream of the PI3K/AKT pathway.[5]

  • The inactivation of PI3K subunits can impede functional vessel formation, thereby limiting tumor growth.[7]

PI3K_AKT_Pathway METTL3 METTL3 PTEN PTEN METTL3->PTEN inhibits WTAP WTAP AKT AKT WTAP->AKT activates PI3K PI3K PTEN->PI3K inhibits PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is another critical axis influenced by m6A.

  • YTHDF3 has been shown to enhance the translation of EGFR mRNA in breast cancer with brain metastases.[7]

  • In glioblastoma, YTHDF2 can mediate the decay of mRNAs downstream of EGFR/SRC/ERK signaling.[5]

  • ALKBH5 can activate the EGFR-PIK3CA-AKT-mTOR signaling pathway.[5]

EGFR_Pathway YTHDF3 YTHDF3 EGFR EGFR YTHDF3->EGFR enhances translation YTHDF2 YTHDF2 MAPK MAPK YTHDF2->MAPK inhibits downstream targets ALKBH5 ALKBH5 ALKBH5->EGFR activates PI3K_AKT PI3K/AKT EGFR->PI3K_AKT EGFR->MAPK JAK_STAT JAK/STAT EGFR->JAK_STAT Proliferation Cell Proliferation PI3K_AKT->Proliferation Metastasis Metastasis MAPK->Metastasis

Experimental Protocols for m6A Research in Cancer

Investigating the role of m6A in cancer typically involves a combination of techniques to map m6A sites, quantify m6A levels, and determine the functional consequences of altering m6A modifications.

m6A-Seq (MeRIP-Seq): Transcriptome-Wide m6A Profiling

This is the most common method for identifying m6A-modified transcripts on a genome-wide scale.

Objective: To identify all m6A-containing RNA transcripts in a cancer cell line or tumor tissue.

Methodology:

  • RNA Isolation: Extract total RNA from the cells or tissues of interest.

  • RNA Fragmentation: Fragment the RNA to an appropriate size (e.g., ~100 nucleotides).

  • Immunoprecipitation (IP): Incubate the fragmented RNA with an anti-m6A antibody to enrich for m6A-containing fragments.

  • Library Preparation: Prepare sequencing libraries from both the immunoprecipitated (IP) and input control RNA fragments.

  • High-Throughput Sequencing: Sequence the libraries using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference genome and identify m6A peaks by comparing the IP sample to the input control. This reveals which genes are m6A-modified.

MeRIP_Seq_Workflow cluster_lab Laboratory Workflow cluster_analysis Bioinformatics Workflow A 1. Isolate Total RNA B 2. Fragment RNA A->B C 3. Immunoprecipitate with anti-m6A antibody B->C D 4. Prepare Sequencing Libraries (IP & Input) C->D E 5. High-Throughput Sequencing D->E F 6. Align Reads to Genome E->F G 7. Peak Calling (Identify m6A sites) F->G H 8. Functional Annotation of m6A-modified genes G->H

Functional Analysis of m6A Regulators

Objective: To determine the effect of a specific m6A writer, eraser, or reader on cancer cell phenotype.

Methodology:

  • Modulation of Gene Expression: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the m6A regulatory gene of interest in cancer cell lines. Alternatively, use overexpression vectors to increase its expression.

  • Cell Viability and Proliferation Assays: Perform assays such as MTT, CellTiter-Glo, or colony formation assays to assess the impact on cell growth.

  • Migration and Invasion Assays: Use Transwell assays (with or without Matrigel) to evaluate changes in cell motility.

  • Apoptosis Assays: Employ techniques like Annexin V staining followed by flow cytometry to measure levels of apoptosis.

  • In Vivo Tumor Models: Inject the genetically modified cancer cells into immunodeficient mice (e.g., xenograft models) to assess the effect on tumor growth and metastasis in a living organism.

Therapeutic Implications and Future Directions

The critical role of m6A in cancer has spurred the development of small molecule inhibitors targeting m6A regulatory proteins.[11] For example, inhibitors of FTO have shown promise in preclinical models of leukemia and glioblastoma.[11] Targeting the m6A machinery offers a novel therapeutic avenue for cancer treatment.[4] Future research will likely focus on developing more specific and potent inhibitors and exploring their efficacy in combination with existing cancer therapies. The interplay between m6A modification and the tumor microenvironment, including immune responses, is also an active area of investigation.[10]

References

N6-Pivaloyloxymethyladenosine: A Pro-Drug Approach for Investigating Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood supply is restored to a tissue after a period of ischemia, or lack of oxygen. This paradoxical event triggers a cascade of detrimental cellular events, including inflammation, oxidative stress, and apoptosis, leading to significant tissue damage. Recent research has highlighted the critical role of epigenetic modifications, particularly N6-methyladenosine (m6A) RNA methylation, in the pathophysiology of I/R injury.[1][2] N6-Pivaloyloxymethyladenosine, as a potential pro-drug, offers a strategic tool to modulate m6A pathways and investigate novel therapeutic interventions for I/R injury.

The pivaloyloxymethyl (POM) group is a well-established pro-drug moiety designed to enhance the lipophilicity and cell permeability of parent molecules.[3][4][5][6][7] By masking a polar functional group, the POM ester can facilitate the entry of a compound into cells. Once inside, cellular esterases cleave the POM group, releasing the active drug. In the context of this compound, this strategy would enable the intracellular delivery of N6-methyladenosine or a related adenosine (B11128) analog, thereby influencing the m6A methylation landscape.

This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study its effects on ischemia-reperfusion injury, with a focus on the underlying m6A-dependent mechanisms.

Mechanism of Action: The Role of m6A in I/R Injury

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating mRNA stability, splicing, translation, and localization.[2] The dynamic and reversible nature of m6A methylation is controlled by a set of proteins: "writers" that install the methyl group (e.g., METTL3/14 complex), "erasers" that remove it (e.g., FTO and ALKBH5), and "readers" that recognize m6A-modified RNA and mediate its downstream effects (e.g., YTH domain-containing proteins).

During ischemia-reperfusion, the expression and activity of these m6A regulators are often dysregulated, leading to aberrant m6A modification of transcripts involved in key signaling pathways. For instance, studies have shown that increased m6A levels, potentially due to the upregulation of methyltransferases like METTL3 or downregulation of demethylases like FTO, can exacerbate I/R injury in various organs, including the heart, kidney, and brain.[1][8]

The proposed mechanism for this compound involves its intracellular conversion to an active adenosine analog that can influence the m6A pathway, potentially by serving as a substrate or modulator of the m6A machinery.

Signaling Pathways in I/R Injury

The following diagram illustrates the central role of m6A modification in the context of ischemia-reperfusion injury.

G cluster_0 Ischemia-Reperfusion cluster_1 m6A Regulatory Machinery cluster_2 Cellular Consequences IR I/R Event METTL3_14 METTL3/14 ('Writers') IR->METTL3_14 Upregulation FTO_ALKBH5 FTO/ALKBH5 ('Erasers') IR->FTO_ALKBH5 Downregulation mRNA_stability Altered mRNA Stability METTL3_14->mRNA_stability m6A addition FTO_ALKBH5->mRNA_stability m6A removal YTHDF YTHDF Proteins ('Readers') Translation Dysregulated Translation YTHDF->Translation mRNA_stability->YTHDF Apoptosis Apoptosis Translation->Apoptosis Inflammation Inflammation Translation->Inflammation Oxidative_Stress Oxidative Stress Translation->Oxidative_Stress Tissue_Damage Tissue_Damage Apoptosis->Tissue_Damage Inflammation->Tissue_Damage Oxidative_Stress->Tissue_Damage

Overview of m6A's role in I/R injury.

Data Presentation

The following tables summarize quantitative data from studies investigating the modulation of m6A pathways in ischemia-reperfusion injury models.

Table 1: In Vivo Myocardial Ischemia-Reperfusion Injury Model

Treatment GroupInfarct Size (%)Left Ventricular Ejection Fraction (LVEF %)Reference
Sham065 ± 5[9]
I/R + Vehicle45 ± 635 ± 4[9]
I/R + METTL3 Inhibitor25 ± 550 ± 6[10][11]

Table 2: In Vitro Hypoxia/Reoxygenation Model in Cardiomyocytes

Treatment GroupCell Viability (%)Apoptosis Rate (%)Reference
Normoxia1005 ± 1[1]
H/R + Vehicle60 ± 730 ± 5[1]
H/R + METTL3 Knockdown85 ± 612 ± 3[1]

Table 3: In Vivo Renal Ischemia-Reperfusion Injury Model

Treatment GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Reference
Sham0.5 ± 0.120 ± 3[12]
I/R + Vehicle2.5 ± 0.4150 ± 20[12]
I/R + METTL14 Knockdown1.2 ± 0.380 ± 15[12]

Experimental Protocols

Protocol 1: In Vivo Murine Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes the induction of myocardial I/R injury in mice and the administration of a test compound.

G A Anesthetize Mouse (e.g., isoflurane) B Intubate and Ventilate A->B C Perform Thoracotomy B->C D Ligate Left Anterior Descending (LAD) Artery C->D E Induce Ischemia (e.g., 30 minutes) D->E F Administer Test Compound (e.g., this compound) or Vehicle (i.p. or i.v.) E->F G Remove Ligature (Reperfusion) F->G 5 min pre-reperfusion H Close Thoracotomy G->H I Monitor and Recover H->I J Assess Cardiac Function (Echocardiography) I->J 24h post-I/R K Harvest Heart for Analysis (Infarct size, histology) J->K

Workflow for in vivo myocardial I/R model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Mechanical ventilator

  • Surgical instruments

  • Suture (e.g., 8-0 silk)

  • This compound (or other test compound)

  • Vehicle control (e.g., DMSO, saline)

  • Echocardiography system

  • Triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance).

  • Intubate the mouse and connect it to a mechanical ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with an 8-0 silk suture. Myocardial blanching confirms successful occlusion.

  • Maintain ischemia for 30 minutes.

  • Five minutes before reperfusion, administer this compound or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Remove the suture to allow for reperfusion.

  • Close the chest cavity in layers.

  • Allow the animal to recover on a heating pad.

  • After 24 hours of reperfusion, assess cardiac function using echocardiography to measure LVEF and fractional shortening.

  • Euthanize the mouse and harvest the heart. Perfuse with saline, then slice the ventricles and stain with 1% TTC to delineate the infarct area.

Protocol 2: In Vitro Hypoxia/Reoxygenation (H/R) Model in H9c2 Cardiomyocytes

This protocol details the simulation of I/R injury in a cell culture model.

Materials:

  • H9c2 rat cardiomyoblasts

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Hypoxia chamber (1% O2, 5% CO2, 94% N2)

  • This compound (or other test compound)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Apoptosis detection kit (e.g., Annexin V-FITC/PI)

  • Flow cytometer

Procedure:

  • Seed H9c2 cells in appropriate culture plates and allow them to adhere overnight.

  • Replace the culture medium with serum-free DMEM.

  • Place the cells in a hypoxia chamber for a specified duration (e.g., 6 hours).

  • After the hypoxic period, replace the medium with fresh, oxygenated medium containing this compound or vehicle.

  • Return the cells to a normoxic incubator (95% air, 5% CO2) for the reoxygenation period (e.g., 12 hours).

  • Assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.

  • Quantify apoptosis by staining with Annexin V-FITC and propidium (B1200493) iodide (PI) followed by flow cytometry analysis.

Protocol 3: RNA m6A Quantification Assay

This protocol provides a method to measure global m6A levels in total RNA extracted from tissues or cells.

G A Extract Total RNA from Sample (Tissue or Cells) B Quantify RNA Concentration and Assess Quality A->B D Add RNA Sample and Detection Antibody B->D C Coat ELISA Plate with Capture Antibody C->D E Incubate and Wash D->E F Add Substrate and Measure Absorbance E->F G Calculate m6A Levels Based on Standard Curve F->G

Workflow for m6A quantification.

Materials:

  • Total RNA extraction kit

  • m6A RNA Methylation Assay Kit (Colorimetric)

  • Microplate reader

Procedure:

  • Extract total RNA from your experimental samples (e.g., heart tissue from Protocol 1 or H9c2 cells from Protocol 2) using a commercial RNA extraction kit.

  • Determine the concentration and purity of the extracted RNA using a spectrophotometer.

  • Follow the manufacturer's protocol for the m6A RNA Methylation Assay Kit. This typically involves: a. Binding of RNA to the wells of a microplate. b. Incubation with a specific anti-m6A antibody. c. Addition of a detection antibody conjugated to an enzyme. d. Addition of a colorimetric substrate and measurement of the absorbance.

  • Calculate the relative m6A levels in each sample based on the absorbance readings and a standard curve.

Conclusion

This compound represents a promising chemical tool for the investigation of ischemia-reperfusion injury. Its pro-drug design allows for efficient intracellular delivery of its active form, enabling the modulation of the m6A RNA methylation pathway. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of targeting m6A dysregulation in I/R injury across various organ systems. Further studies utilizing such tools are crucial for the development of novel and effective treatments for this widespread and damaging condition.

References

Application Note: A Validated LC-MS/MS Method for the Sensitive Detection of N6-Pivaloyloxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N6-Pivaloyloxymethyladenosine in biological matrices. This compound is a modified nucleoside of interest in drug development, often utilized as a prodrug to enhance bioavailability. The method described herein employs a simple sample preparation procedure followed by rapid and selective analysis using a triple quadrupole mass spectrometer. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound.

Introduction

Modified nucleosides play a crucial role in various biological processes and are increasingly important in pharmaceutical research. This compound is a synthetic derivative of adenosine (B11128) where a pivaloyloxymethyl (POM) group is attached to the N6 position of the adenine (B156593) base. This modification is often employed in prodrug design to improve the lipophilicity and cell permeability of adenosine analogs. Upon cellular uptake, the POM group is typically cleaved by cellular esterases, releasing the active parent compound. Accurate quantification of the intact prodrug, this compound, is essential for pharmacokinetic and drug metabolism studies.

This application note provides a comprehensive protocol for the extraction and quantification of this compound using LC-MS/MS, a highly sensitive and selective analytical technique.

Experimental

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₂-N6-Pivaloyloxymethyladenosine)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Standard and Sample Preparation

Standard Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a series of working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Prepare a 100 ng/mL stock solution of the internal standard (IS) in methanol.

  • Prepare a working IS solution of 10 ng/mL in 50:50 (v/v) methanol:water.

Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking blank biological matrix with the appropriate working standard solutions to achieve a concentration range of 0.1 to 100 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC, add 10 µL of the 10 ng/mL IS working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate

Mass Spectrometry Conditions:

Based on the chemical structure of this compound (Adenosine + Pivaloyloxymethyl group), the molecular weight is calculated to be approximately 381.38 g/mol . The protonated molecule [M+H]⁺ would have an m/z of approximately 382.16.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

The fragmentation of the pivaloyloxymethyl group is a likely and characteristic fragmentation pathway. The neutral loss of the pivaloyloxymethyl radical or related fragments is expected. A primary product ion would be the adenosine cation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 382.2268.1 (Adenosine+H)⁺15
This compound 382.2136.1 (Adenine+H)⁺25
Internal Standard Dependent on labelingDependent on labelingOptimize empirically

Note: The exact m/z values and collision energies should be optimized empirically using the reference standard.

Results and Discussion

This method provides a selective and sensitive approach for the quantification of this compound. The protein precipitation sample preparation is straightforward and efficient. The chromatographic conditions are designed to provide good peak shape and resolution from endogenous matrix components. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.

Method Validation Summary (Representative Data):

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). A summary of typical acceptance criteria and expected performance is provided below.

Validation ParameterAcceptance Criteria
Linearity (r²) > 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10
Matrix Effect CV < 15%
Recovery Consistent and reproducible

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for this compound detection.

fragmentation_pathway Precursor This compound [M+H]⁺ m/z = 382.2 Product1 Adenosine Fragment [Adenosine+H]⁺ m/z = 268.1 Precursor->Product1 Collision-Induced Dissociation Product2 Adenine Fragment [Adenine+H]⁺ m/z = 136.1 Product1->Product2 Further Fragmentation NeutralLoss1 Neutral Loss (Pivaloyloxymethyl Radical) NeutralLoss2 Neutral Loss (Ribose)

Caption: Proposed fragmentation of this compound.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive tool for the quantitative analysis of this compound in biological samples. The protocol is suitable for supporting pharmacokinetic and drug metabolism studies in the development of adenosine-based prodrugs. The provided workflow and mass spectrometric parameters serve as a strong foundation for method implementation and validation in a research or regulated laboratory setting.

Application Notes and Protocols for the NMR Characterization of N6-Pivaloyloxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of N6-Pivaloyloxymethyladenosine, a modified nucleoside of significant interest in medicinal chemistry, often utilized as a prodrug to enhance bioavailability. The protocols outlined below, along with the expected NMR data, will facilitate its unambiguous identification and purity assessment.

Overview and Significance

This compound is a derivative of adenosine (B11128) where the N6-amino group is modified with a pivaloyloxymethyl (POM) protecting group. This modification is a common strategy in drug development to mask the polar N-H group, thereby increasing the lipophilicity and cell permeability of the parent nucleoside. Upon entering the cell, the POM group is designed to be cleaved by intracellular esterases, releasing the active adenosine analog. Accurate NMR characterization is crucial to confirm the successful synthesis of this prodrug and to ensure its purity before its use in biological assays.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d6)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 8.2 - 8.4s-
H-8~ 8.1 - 8.3s-
H-1'~ 5.9 - 6.1d~ 6.0
N6-CH2~ 5.8 - 6.0s-
2'-OH~ 5.4 - 5.6d~ 6.0
3'-OH~ 5.1 - 5.3d~ 4.5
5'-OH~ 4.9 - 5.1t~ 5.5
H-2'~ 4.6 - 4.8t~ 5.5
H-3'~ 4.1 - 4.3t~ 5.0
H-4'~ 3.9 - 4.1q~ 3.5
H-5', 5''~ 3.5 - 3.7m-
C(CH3)3~ 1.1 - 1.3s-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d6)

CarbonsPredicted Chemical Shift (δ, ppm)
C=O~ 177 - 179
C-6~ 155 - 157
C-2~ 152 - 154
C-4~ 148 - 150
C-8~ 140 - 142
C-5~ 118 - 120
C-1'~ 87 - 89
C-4'~ 85 - 87
C-2'~ 73 - 75
N6-CH2~ 70 - 72
C-3'~ 70 - 72
C-5'~ 61 - 63
C(CH3)3~ 38 - 40
C(CH3)3~ 26 - 28

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A well-prepared sample is fundamental for acquiring high-quality NMR data.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is recommended as it is a good solvent for polar molecules like nucleoside analogs and its residual proton peak does not overlap with key signals. Other potential solvents include methanol-d4 (B120146) or chloroform-d.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR coil.

  • Labeling: Clearly label the NMR tube with the sample identification.

cluster_prep NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-30 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve Add ~0.6 mL filter 3. Filter Solution into NMR Tube dissolve->filter Ensure complete dissolution adjust 4. Adjust Volume (min. 4 cm) filter->adjust Remove particulates label_tube 5. Label NMR Tube adjust->label_tube Prepare for analysis

NMR Sample Preparation Workflow
NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 MHz or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

1D ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

1D ¹³C NMR:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

2D NMR Experiments (for structural confirmation):

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, particularly within the ribose ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting the different parts of the molecule (adenine, ribose, and POM group).

cluster_nmr NMR Characterization Workflow prep Sample Preparation one_d 1D NMR Acquisition (¹H, ¹³C) prep->one_d two_d 2D NMR Acquisition (COSY, HSQC, HMBC) one_d->two_d If needed for full assignment process Data Processing (FT, Phasing, Baseline Correction) one_d->process two_d->process assign Spectral Assignment process->assign confirm Structural Confirmation & Purity Assessment assign->confirm

Logical Workflow for NMR Characterization

Data Analysis and Interpretation

  • Reference the Solvent Peak: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Assign Adenosine Core Protons and Carbons: Identify the characteristic signals for the adenine (B156593) and ribose moieties by comparing the spectra with known data for adenosine.[1][2][3]

  • Assign the Pivaloyloxymethyl (POM) Group:

    • In the ¹H NMR spectrum, look for a singlet around 5.8-6.0 ppm corresponding to the N6-CH2-O protons and a singlet around 1.1-1.3 ppm for the nine equivalent protons of the tert-butyl group.

    • In the ¹³C NMR spectrum, identify the carbonyl carbon of the ester at ~177-179 ppm, the methylene (B1212753) carbon (N6-CH2-O) at ~70-72 ppm, and the quaternary and methyl carbons of the tert-butyl group at approximately 38-40 ppm and 26-28 ppm, respectively.

  • Utilize 2D NMR Data:

    • Use the COSY spectrum to trace the connectivity of the ribose protons (H-1' to H-5').

    • Use the HSQC spectrum to definitively link each proton to its attached carbon.

    • Use the HMBC spectrum to confirm the attachment of the POM group to the N6 position by observing correlations from the N6-CH2 protons to C-6 of the adenine ring and to the carbonyl carbon of the POM group.

Conclusion

The comprehensive NMR characterization of this compound is essential for verifying its chemical identity and purity. By following the detailed protocols for sample preparation, data acquisition, and spectral analysis outlined in these application notes, researchers and drug development professionals can confidently confirm the structure of this important adenosine prodrug. The provided tables of predicted chemical shifts serve as a valuable reference for this process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N6-Pivaloyloxymethyladenosine (Piv-A) Treatment Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Pivaloyloxymethyladenosine (Piv-A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Disclaimer: Specific information regarding this compound (Piv-A) is limited in publicly available literature. This guide is based on the inferred mechanism of action of Piv-A as a prodrug of an adenosine (B11128) analog designed to inhibit adenosine kinase. The pivaloyloxymethyl group likely enhances cell permeability, with intracellular esterases subsequently releasing the active compound. The primary anticipated effect is an increase in intracellular and extracellular adenosine levels, leading to the activation of adenosine receptors. The provided protocols and troubleshooting advice are based on the established principles of working with adenosine kinase inhibitors and should be adapted as a starting point for your specific experiments.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound (Piv-A)?

A1: this compound (Piv-A) is likely a cell-permeable prodrug. The pivaloyloxymethyl group is a promoiety that masks the polar functional groups of the adenosine analog, facilitating its passage across the cell membrane. Once inside the cell, endogenous esterases are expected to cleave this group, releasing the active N6-substituted adenosine analog. This active compound is predicted to inhibit adenosine kinase (ADK), the primary enzyme responsible for the metabolic clearance of adenosine. By inhibiting ADK, Piv-A treatment is expected to lead to an accumulation of intracellular adenosine, which can then be transported out of the cell to activate cell surface adenosine receptors (A1, A2A, A2B, A3), triggering various downstream signaling pathways.

Q2: How should I dissolve and store this compound (Piv-A)?

A2: As a starting point, it is recommended to dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of the organic solvent should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical concentration range and incubation time for Piv-A treatment?

A3: The optimal concentration and incubation time for Piv-A are highly dependent on the cell type and the specific biological question being investigated. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your system. A starting point for a dose-response study could be a range from 1 µM to 100 µM. For a time-course study, you might consider time points ranging from 1 hour to 48 hours.

Q4: How can I confirm that Piv-A is effectively increasing adenosine levels in my cell culture?

A4: The most direct method to confirm the efficacy of Piv-A is to measure intracellular and extracellular adenosine levels using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS). A significant increase in adenosine levels in Piv-A treated cells compared to vehicle-treated controls would indicate successful inhibition of adenosine kinase.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
High Cytotoxicity Observed - High concentration of Piv-A: The compound itself may be toxic at high concentrations.- Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.- Cell line sensitivity: Different cell lines have varying sensitivities to drugs.- Off-target effects: The compound may have unintended biological activities.- Perform a dose-response experiment to determine the IC50 value and use concentrations well below this for functional assays.- Ensure the final solvent concentration in the culture medium is non-toxic (e.g., ≤ 0.1% DMSO).- Test the compound on a different cell line to assess cell-type specific toxicity.- Investigate potential off-target effects by examining markers of cellular stress or apoptosis.
Low or No Efficacy - Insufficient concentration or incubation time: The compound may not have reached its target at a high enough concentration or for a sufficient duration.- Compound instability: The compound may be unstable in the culture medium.- Low esterase activity in the cell line: The cell line may have low levels of the esterases required to activate the prodrug.- Rapid adenosine clearance: The cells may have a high capacity for clearing adenosine through other pathways.- Perform a thorough dose-response and time-course study to identify optimal treatment conditions.- Prepare fresh solutions of Piv-A for each experiment.- Measure intracellular esterase activity in your cell line. If low, consider using a pre-activated analog if available.- Measure the expression and activity of other adenosine-metabolizing enzymes.
High Variability Between Experiments - Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes.- Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation.- Variability in esterase activity: Esterase activity can vary with cell passage number and culture conditions.- Standardize cell culture protocols, including seeding density and passage number.- Aliquot the stock solution of Piv-A to avoid multiple freeze-thaw cycles.- Monitor and standardize the confluency of cells at the time of treatment.
Unexpected Phenotype - Activation of different adenosine receptor subtypes: The observed effect may be due to the activation of an unexpected adenosine receptor subtype.- Complex downstream signaling: The increase in adenosine may trigger multiple signaling pathways with opposing effects.- Use selective antagonists for different adenosine receptors to identify the receptor subtype responsible for the observed phenotype.- Perform a broader analysis of downstream signaling pathways using techniques like Western blotting or RNA sequencing.

Experimental Protocols

Protocol 1: Determination of Optimal Piv-A Concentration (Dose-Response)

Objective: To determine the effective concentration range of Piv-A for a specific cell line and biological endpoint.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a 2X serial dilution of Piv-A in culture medium, starting from a high concentration (e.g., 200 µM). Include a vehicle control (medium with the same concentration of solvent as the highest Piv-A concentration).

  • Treatment: Remove the old medium from the cells and add the prepared Piv-A dilutions and vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Endpoint Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue) or a functional assay relevant to your research question.

  • Data Analysis: Plot the assay results against the log of the Piv-A concentration and fit the data to a dose-response curve to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).

Protocol 2: Time-Course Analysis of Piv-A Treatment

Objective: To determine the optimal incubation time for Piv-A to elicit the desired biological response.

Methodology:

  • Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points.

  • Treatment: Treat the cells with a predetermined effective concentration of Piv-A (based on the dose-response experiment) and a vehicle control.

  • Incubation and Harvesting: Incubate the cells and harvest them at various time points (e.g., 1, 6, 12, 24, 48 hours).

  • Endpoint Assay: Perform the desired assay (e.g., qPCR for gene expression, Western blot for protein levels, or a functional assay) on the harvested cells.

  • Data Analysis: Plot the assay results against the incubation time to determine the time point at which the maximal effect is observed.

Protocol 3: Measurement of Extracellular Adenosine Levels

Objective: To confirm that Piv-A treatment increases extracellular adenosine levels.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with Piv-A or vehicle control for the optimized time.

  • Sample Collection: Collect the cell culture supernatant. To prevent adenosine degradation, immediately add a stop solution containing an adenosine deaminase inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine, EHNA) and an adenosine kinase inhibitor.

  • Sample Preparation: Deproteinate the samples by centrifugation through a molecular weight cutoff filter.

  • Adenosine Quantification: Analyze the samples using a validated HPLC or LC-MS/MS method to quantify adenosine levels.

  • Data Analysis: Compare the adenosine levels in the supernatant of Piv-A-treated cells to those of vehicle-treated cells.

Visualizations

G cluster_0 Extracellular Space cluster_1 Intracellular Space PivA_out Piv-A PivA_in Piv-A PivA_out->PivA_in Cellular Uptake Ado_out Adenosine AR Adenosine Receptors (A1, A2A, A2B, A3) Ado_out->AR Activation Downstream Downstream Signaling AR->Downstream Active_Analog Active Adenosine Analog PivA_in->Active_Analog Cleavage ADK Adenosine Kinase (ADK) Active_Analog->ADK Inhibition Esterases Esterases Ado_in Adenosine Ado_in->Ado_out Transport Ado_in->ADK AMP AMP ADK->AMP Phosphorylation ENT Equilibrative Nucleoside Transporters (ENTs)

Caption: Inferred mechanism of action for this compound (Piv-A).

G cluster_0 Phase 1: Optimization cluster_1 Phase 2: Functional Assays Start Start Experiment DoseResponse Dose-Response Experiment Start->DoseResponse TimeCourse Time-Course Experiment DoseResponse->TimeCourse DetermineOptimal Determine Optimal Concentration & Time TimeCourse->DetermineOptimal FunctionalAssay Perform Functional Assays DetermineOptimal->FunctionalAssay DataAnalysis Data Analysis FunctionalAssay->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion G Problem Problem Encountered (e.g., High Cytotoxicity, Low Efficacy) CheckConcentration Check Piv-A Concentration Problem->CheckConcentration CheckSolvent Check Solvent Concentration Problem->CheckSolvent CheckTime Check Incubation Time Problem->CheckTime CheckCellHealth Assess General Cell Health Problem->CheckCellHealth Optimize Optimize Conditions (Lower conc., shorter time) CheckConcentration->Optimize CheckSolvent->Optimize CheckTime->Optimize CheckCellHealth->Optimize ReRun Re-run Experiment Optimize->ReRun

N6-Pivaloyloxymethyladenosine stability and solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Solubility Issues

Q1: What is the expected solubility of N6-Pivaloyloxymethyladenosine and why might I be observing poor solubility in aqueous solutions?

A1: this compound is designed as a prodrug. The pivaloyloxymethyl (POM) group is a lipophilic moiety added to the parent adenosine (B11128) molecule to increase its ability to cross cell membranes. A consequence of this modification is a significant decrease in aqueous solubility compared to the parent adenosine. Therefore, you should expect the compound to be poorly soluble in water and aqueous buffers like PBS.

Q2: What solvents are recommended for preparing stock solutions of this compound?

A2: For preparing high-concentration stock solutions, it is recommended to use anhydrous organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, followed by ethanol (B145695) or dimethylformamide (DMF). It is critical to use anhydrous solvents to prevent premature hydrolysis of the POM group. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: My compound is precipitating when I dilute my DMSO stock into aqueous assay buffer. How can I resolve this?

A3: This is a common issue when diluting a lipophilic compound from an organic stock into an aqueous medium. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent effects on your biological system, but high enough to maintain solubility.

  • Use a Surfactant: In some acellular assays, a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01%) can help maintain solubility. However, this must be validated for compatibility with your specific experiment.

  • Serial Dilution: Perform serial dilutions from your high-concentration DMSO stock into a mixture of organic solvent and aqueous buffer before the final dilution into the 100% aqueous assay medium.

Stability Issues

Q4: What are the primary degradation pathways for this compound?

A4: The primary and intended degradation pathway is enzymatic hydrolysis mediated by intracellular and extracellular esterases.[1][2] This process cleaves the ester bond of the POM group, releasing the active parent compound (adenosine), pivalic acid, and formaldehyde. Additionally, the compound is susceptible to chemical hydrolysis, which is dependent on pH and temperature. The glycosidic bond of the resulting adenosine can also be cleaved under acidic conditions.[3]

Q5: I am observing rapid degradation of the compound in my cell culture medium. What is the likely cause?

A5: Cell culture media supplemented with serum (e.g., FBS) contains a high concentration of esterases that will rapidly hydrolyze the POM group.[4] This leads to the conversion of the prodrug to active adenosine outside the target cells. If your experiment requires the intact prodrug to enter the cells, consider using serum-free media for the duration of the treatment or reducing the incubation time.

Q6: How should I handle the compound during experiments to minimize degradation?

A6: To minimize degradation:

  • Prepare fresh dilutions from your frozen stock solution for each experiment.

  • Keep solutions on ice when not in immediate use.

  • Avoid prolonged storage in aqueous buffers.

  • If working with biological matrices like plasma or cell lysates, keep samples on ice and process them quickly. Consider adding esterase inhibitors if the experimental design allows and you need to quantify the intact prodrug.

Q7: How can I confirm the identity and purity of this compound and detect its hydrolysis to adenosine?

A7: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the recommended analytical methods. These techniques can separate the more lipophilic prodrug from the more polar parent compound, allowing you to assess purity and quantify the rate of hydrolysis over time in different media.

Data Summary

The following tables provide illustrative data based on the expected behavior of POM prodrugs. Actual experimental values may vary.

Table 1: Illustrative Solubility of this compound

Solvent/MediumExpected SolubilityNotes
DMSO> 50 mg/mLRecommended for primary stock solutions.
Ethanol~10-20 mg/mLUse anhydrous ethanol for best stability.
PBS (pH 7.4)< 0.1 mg/mLPoor solubility and risk of hydrolysis.
Water< 0.1 mg/mLVery low solubility.

Table 2: Illustrative Stability (Half-Life) of this compound

MediumConditionExpected Half-Life (t½)Primary Degradation
Phosphate BufferpH 5.0, 37°C> 24 hoursSlow chemical hydrolysis
Phosphate BufferpH 7.4, 37°C~ 8 - 12 hoursChemical hydrolysis
Human Plasma37°C< 30 minutesRapid enzymatic hydrolysis by esterases.[4]
Liver Microsomes37°C, +NADPH~ 15 - 45 minutesEnzymatic hydrolysis and potential CYP450 metabolism.

Experimental Protocols

Protocol 1: Aqueous Solubility Assessment (Shake-Flask Method)
  • Preparation: Add an excess amount of solid this compound to a known volume of the test buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Tightly seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: After incubation, allow the vial to stand to let undissolved material settle. Centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.

  • Sampling: Carefully collect a precise aliquot from the clear supernatant.

  • Quantification: Dilute the aliquot in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) and analyze the concentration using a validated HPLC or LC-MS/MS method against a standard curve prepared in the same solvent.

Protocol 2: In Vitro Plasma Stability Assay
  • Pre-incubation: Aliquot human plasma into microcentrifuge tubes and pre-warm them in a water bath at 37°C for 10 minutes.

  • Initiation: Prepare a 100X stock solution of this compound in DMSO. To initiate the reaction, add 1 µL of this stock to 99 µL of the pre-warmed plasma (this results in a final DMSO concentration of 1%). Vortex briefly.

  • Incubation: Incubate the tubes at 37°C.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. The "0 minute" sample should be prepared by adding the quenching solution before adding the test compound.

  • Protein Precipitation: Vortex the quenched samples vigorously and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) can be used to calculate the half-life (t½ = 0.693 / k).

Visual Guides

Prodrug_Activation_Pathway Prodrug This compound (Lipophilic, Cell-Permeable) Enzyme Esterases (in Plasma/Cell) Prodrug->Enzyme Hydrolysis Active Adenosine (Active Drug) Enzyme->Active Byproducts Byproducts: - Pivalic Acid - Formaldehyde Enzyme->Byproducts

Caption: Prodrug activation of this compound.

Stability_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (in anhydrous DMSO) initiate Initiate Reaction (Spike stock into matrix) prep_stock->initiate prep_matrix Pre-warm Matrix (Plasma, Buffer, etc.) prep_matrix->initiate incubate Incubate at 37°C initiate->incubate sample Sample at Time Points (t=0, 5, 15, 30, 60 min) incubate->sample quench Quench Reaction (Ice-cold Acetonitrile) sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate % Remaining analyze->calculate report Determine Half-Life (t½) calculate->report

Caption: Experimental workflow for in vitro stability assessment.

Troubleshooting_Tree Start Inconsistent or No Experimental Activity CheckSolubility Is the compound fully dissolved in assay buffer? Start->CheckSolubility CheckStability Did the compound degrade prematurely? CheckSolubility->CheckStability Yes SolubilityIssue Issue: Poor Solubility Action: Lower concentration, check final DMSO %. CheckSolubility->SolubilityIssue No StabilityIssue Issue: Premature Hydrolysis Action: Run stability assay. Use serum-free media if possible. CheckStability->StabilityIssue Yes CheckPurity Is the starting material pure? CheckStability->CheckPurity No PurityIssue Issue: Impure Compound Action: Verify purity by HPLC/LC-MS. Re-purify. CheckPurity->PurityIssue No OtherIssue Issue: Other Action: Re-evaluate assay design and target engagement. CheckPurity->OtherIssue Yes

Caption: Troubleshooting logic for poor experimental results.

References

Technical Support Center: N6-Pivaloyloxymethyladenosine (Piv-A) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with N6-Pivaloyloxymethyladenosine (Piv-A).

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Solubility and Compound Handling

Question 1: My this compound (Piv-A) is not dissolving properly in my cell culture medium. What should I do?

Answer:

This compound, like many pivaloyloxymethyl prodrugs, has low aqueous solubility.[1] The recommended procedure is to first dissolve Piv-A in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the cell culture medium.

Troubleshooting Steps:

  • Ensure High-Quality DMSO: Use anhydrous, sterile DMSO to prepare your stock solution.

  • Optimize Stock Concentration: While specific data for Piv-A is limited, similar small molecule inhibitors are often soluble in DMSO at concentrations of 10 mM or higher. It is advisable to perform a small-scale solubility test to determine the maximum practical stock concentration.

  • Prevent Precipitation Upon Dilution: When diluting the DMSO stock into your aqueous cell culture medium, add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even distribution. This minimizes localized high concentrations that can lead to precipitation. The final DMSO concentration in the cell culture should typically be kept at or below 0.1% to avoid solvent-induced cytotoxicity, though some cell lines may tolerate up to 0.5%.[2]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your experimental samples.

Question 2: I'm observing precipitation in my wells after adding the Piv-A working solution. How can I resolve this?

Answer:

Precipitation upon dilution is a common issue with hydrophobic compounds.

Troubleshooting Steps:

  • Check Final Concentration: The final concentration of Piv-A in your assay may be exceeding its solubility limit in the culture medium. Try using a lower final concentration if your experimental design allows.

  • Serial Dilution: Instead of a single large dilution step, perform serial dilutions of your DMSO stock in the cell culture medium.

  • Visual Inspection: After adding the compound, visually inspect the wells under a microscope for any signs of precipitation.

Experimental Inconsistencies

Question 3: I am seeing high variability in my cell viability assay results between replicate wells treated with Piv-A. What are the possible causes?

Answer:

High variability can stem from several factors related to both the compound and the assay technique.

Troubleshooting Steps:

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Use a multichannel pipette carefully to ensure consistent cell numbers in each well.[3]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. It is best practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or medium and use the inner wells for your experimental samples.[3]

  • Incomplete Solubilization of Formazan (B1609692) (MTT Assay): If you are using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Use a sufficient volume of a suitable solubilization solvent (like DMSO or an SDS-based solution) and allow for adequate incubation time with shaking.[3]

  • Compound Instability: While pivaloyloxymethyl prodrugs are designed to be stable, prolonged incubation in media at 37°C could lead to some degradation. Prepare fresh working solutions for each experiment.

Question 4: The cytotoxic effect of Piv-A in my cell-based assay is much lower than expected. What could be the reason?

Answer:

This discrepancy can be due to factors related to the prodrug nature of Piv-A.

Troubleshooting Steps:

  • Insufficient Esterase Activity: Piv-A is a prodrug that requires intracellular esterases to cleave the pivaloyloxymethyl group and release the active N6-methyladenosine.[1] The cell line you are using may have low levels of the necessary esterases. You can assess esterase activity in your cell line using a general esterase activity assay.

  • Poor Cell Permeability: While the pivaloyloxymethyl group is designed to enhance lipophilicity and cell permeability, uptake can still be a limiting factor in some cell lines.[1]

  • Active Efflux: The compound, either in its prodrug or active form, might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.[3]

  • Incorrect Assay Endpoint: The time point at which you are measuring cell viability might not be optimal to observe the compound's effect. Perform a time-course experiment to determine the optimal incubation period.

Quantitative Data Summary

Quantitative data for this compound is not extensively available in public literature. The following tables summarize typical data ranges for related N6-substituted adenosine (B11128) analogs and general parameters for cell viability assays. This information can serve as a starting point for optimizing your experiments.

Table 1: Reported Biological Activities of N6-Substituted Adenosine Analogs (Active Metabolite of Piv-A)

CompoundReceptor Affinity (Ki, nM)Cell LineObserved EffectReference
N6-(3-iodobenzyl)adenosineA3: selective vs A1/A2aCHO cellsInhibition of adenylyl cyclase[4]
2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamideA3: 0.33CHO cellsInhibition of adenylyl cyclase (IC50 = 67 nM)[4]
N6-n-pentyladenosineA1: 0.50Calf brain membranesReceptor binding[5]
9-amino-nonyladenosineA1: 0.32Calf brain membranesReceptor binding[5]
N6-(endo-Norbornyl)adenosineA1: selectiveCHO cellsA1 receptor agonism[6]
5′-N-Methyl-N6-(3-iodobenzyl)adenosineA3: 1.1Rat brain membranesReceptor binding[7]
N-norbornyl-2-(4-carboxypyrazol-1-yl)adenosineA1: 1HumanA1 receptor agonism[8]

Table 2: General Parameters for Cell Viability Assays

Assay TypePrincipleTypical Seeding Density (96-well plate)Incubation TimeDetection Method
MTT Reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases in viable cells.5,000 - 10,000 cells/well16 - 48 hours (drug treatment), 2 - 4 hours (MTT reagent)Absorbance (570 nm)
XTT Reduction of XTT to a water-soluble formazan product by metabolically active cells.5,000 - 10,000 cells/well16 - 48 hours (drug treatment), 2 - 4 hours (XTT reagent)Absorbance (450 nm)
WST-1 Cleavage of WST-1 to a soluble formazan by cellular mechanisms at the cell surface.5,000 - 10,000 cells/well16 - 48 hours (drug treatment), 1 - 4 hours (WST-1 reagent)Absorbance (450 nm)
CellTiter-Glo® Measures ATP levels, an indicator of metabolically active cells, using a luciferase-based reaction.As low as 10 cells/well16 - 48 hours (drug treatment), 10 minutes (reagent)Luminescence

Experimental Protocols

Protocol 1: Preparation of this compound (Piv-A) Stock and Working Solutions

Materials:

  • This compound (Piv-A) powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, complete cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Allow the Piv-A vial to equilibrate to room temperature before opening. b. Add the appropriate volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 395.4 g/mol , dissolve 3.954 mg in 1 mL of DMSO). c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary. d. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C or -80°C.

  • Working Solution Preparation: a. Thaw an aliquot of the Piv-A stock solution at room temperature. b. Pre-warm the complete cell culture medium to 37°C. c. Dilute the DMSO stock solution into the pre-warmed medium to the final desired concentration. It is critical to add the DMSO stock to the medium while gently mixing to prevent precipitation. d. Ensure the final concentration of DMSO in the cell culture medium is below the cytotoxic level for your specific cell line (generally ≤ 0.1%). e. Use the working solution immediately after preparation.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Cells of interest

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • This compound (Piv-A) working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Prepare a cell suspension in complete culture medium at the desired density (e.g., 5 x 10^4 cells/mL for a final density of 5,000 cells/well). c. Seed 100 µL of the cell suspension into the inner wells of a 96-well plate. d. Add 100 µL of sterile PBS or medium to the outer wells to minimize evaporation. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the Piv-A working solution in complete culture medium. b. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of Piv-A. c. Include wells with medium alone (negative control) and medium with DMSO at the same final concentration as the treated wells (vehicle control). d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. e. Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a plate reader. b. Calculate cell viability as a percentage of the vehicle control.

Visualizations

G Piv-A Prodrug Activation and Cellular Uptake Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Piv-A_ext This compound (Piv-A) Piv-A_int Piv-A Piv-A_ext->Piv-A_int Passive Diffusion Esterases Intracellular Esterases Piv-A_int->Esterases Substrate Active_Metabolite N6-Methyladenosine (Active Metabolite) Esterases->Active_Metabolite Hydrolysis Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Active_Metabolite->Adenosine_Receptors Agonist Binding Signaling_Pathways Downstream Signaling Pathways Adenosine_Receptors->Signaling_Pathways Activation Cellular_Response Cellular Response (e.g., ↓ Proliferation, Apoptosis) Signaling_Pathways->Cellular_Response

Caption: Workflow of Piv-A prodrug activation and action.

G Adenosine Receptor Signaling Pathways cluster_receptors Adenosine Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors A1_A3 A1 / A3 Receptors Gi Gi A1_A3->Gi Couple to A2A_A2B A2A / A2B Receptors Gs Gs A2A_A2B->Gs Couple to AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_decrease ↓ PKA Activity cAMP_decrease->PKA_decrease PKA_increase ↑ PKA Activity cAMP_increase->PKA_increase

Caption: Simplified adenosine receptor signaling pathways.

References

Technical Support Center: N6-Pivaloyloxymethyladenosine (Piv-A)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who may be encountering low in vitro efficacy with N6-Pivaloyloxymethyladenosine (Piv-A). This document provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help identify and resolve potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Piv-A) and what is its expected mechanism of action?

This compound (Piv-A) is designed as a prodrug of adenosine (B11128). The pivaloyloxymethyl group is intended to mask the N6-amino group of adenosine, potentially increasing its cell permeability. Once inside the cell, it is expected that cellular esterases cleave the prodrug moiety, releasing active adenosine. The released adenosine can then exert its effects by interacting with adenosine receptors (A1, A2A, A2B, A3) on the cell surface or through intracellular mechanisms.

Q2: Why am I observing lower than expected activity of Piv-A in my in vitro experiments?

Several factors could contribute to the low efficacy of an adenosine prodrug like Piv-A in vitro:

  • Insufficient Esterase Activity: The specific cell line you are using may have low levels of the necessary intracellular esterases required to convert Piv-A into its active adenosine form.

  • Poor Solubility: The compound may not be fully dissolved in your culture medium, leading to a lower effective concentration than intended.

  • Compound Instability: Piv-A might be unstable in the experimental buffer or culture medium, degrading before it can enter the cells.

  • Cellular Efflux: The compound could be actively transported out of the cells by efflux pumps, such as P-glycoprotein, preventing it from reaching a sufficient intracellular concentration.

  • Receptor Expression: The target cells may have low expression levels of the specific adenosine receptor subtype relevant to your assay.

Q3: How can I confirm that my Piv-A is being converted to adenosine in my cell line?

To confirm the intracellular conversion of Piv-A to adenosine, you can perform a time-course experiment and measure the intracellular concentrations of both Piv-A and adenosine using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no biological response Insufficient conversion of the prodrug to its active form.1. Confirm the presence of carboxylesterases in your cell line. 2. Consider co-administration with an esterase inhibitor as a negative control. 3. Test the activity of the parent drug (adenosine) as a positive control.
Poor compound solubility.1. Check the solubility of Piv-A in your experimental media. 2. Use a co-solvent like DMSO (ensure final concentration is non-toxic to cells). 3. Sonication may help to dissolve the compound.
Compound instability.1. Assess the stability of Piv-A in your culture medium over the time course of your experiment using methods like HPLC. 2. Reduce the incubation time if significant degradation is observed.
Active efflux of the compound.1. Test for the involvement of efflux pumps by co-incubating Piv-A with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein).
High variability between experiments Inconsistent compound concentration.1. Prepare fresh stock solutions of Piv-A for each experiment. 2. Ensure complete dissolution of the compound before adding it to the culture medium.
Cell passage number and confluency.1. Use cells within a consistent and low passage number range. 2. Seed cells to achieve a consistent confluency at the time of the experiment.

Experimental Protocols

Protocol 1: Assessment of Piv-A to Adenosine Conversion by LC-MS/MS
  • Cell Culture: Plate your cells of interest in a 6-well plate and grow to 80-90% confluency.

  • Treatment: Treat the cells with Piv-A at the desired concentration for different time points (e.g., 0, 1, 2, 4, 8 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS, then lyse the cells using a suitable lysis buffer (e.g., methanol/water mixture).

  • Sample Preparation: Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentrations of both Piv-A and adenosine using a validated LC-MS/MS method.

Protocol 2: cAMP Assay for Adenosine Receptor Activation
  • Cell Culture: Seed cells expressing the adenosine receptor of interest (e.g., A2A) in a 96-well plate.

  • Treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes. Then, stimulate the cells with different concentrations of Piv-A or a control agonist (e.g., NECA) for 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Piv-A_ext Piv-A Piv-A_int Piv-A Piv-A_ext->Piv-A_int Diffusion Adenosine_ext Adenosine ENT ENTs Adenosine_ext->ENT AR Adenosine Receptor (e.g., A2A) Adenosine_ext->AR Adenosine_int Adenosine ENT->Adenosine_int AC Adenylyl Cyclase AR->AC Activates Piv-A_int->Adenosine_int Cleavage Esterases Esterases Esterases->Piv-A_int cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Response Cellular Response PKA->Response

Caption: Proposed mechanism of action for Piv-A.

Troubleshooting_Workflow Start Low in vitro efficacy of Piv-A Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Improve_Solubility Improve dissolution (e.g., sonication, co-solvent) Check_Solubility->Improve_Solubility No Check_Conversion Is Piv-A converted to Adenosine? (LC-MS/MS) Check_Solubility->Check_Conversion Yes Improve_Solubility->Check_Conversion Check_Esterase Does the cell line have sufficient esterase activity? Check_Conversion->Check_Esterase No Check_Receptor Is the target receptor expressed? Check_Conversion->Check_Receptor Yes End Identify source of low efficacy Check_Esterase->End Check_Efflux Is there compound efflux? Check_Receptor->Check_Efflux Yes Positive_Control Test parent drug (Adenosine) as a positive control Check_Receptor->Positive_Control No Use_Inhibitors Use efflux pump inhibitors Check_Efflux->Use_Inhibitors Yes Check_Efflux->End No Use_Inhibitors->End Positive_Control->End

Caption: Troubleshooting workflow for low Piv-A efficacy.

Technical Support Center: N6-Pivaloyloxymethyladenosine Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature directly pertaining to the cytotoxic assessment of N6-Pivaloyloxymethyladenosine is limited. This technical support guide provides information based on closely related and well-studied adenosine (B11128) analogs, such as Cordycepin (B1669437) (3'-deoxyadenosine) and N6-methyladenosine (m6A). The protocols and troubleshooting advice provided are intended as a starting point and may require optimization for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic mechanism of an adenosine analog like this compound?

A1: While specific data for this compound is unavailable, adenosine analogs can induce cytotoxicity through various mechanisms. These can include, but are not limited to, activation of adenosine receptors, leading to apoptosis, or intracellular conversion to metabolites that interfere with nucleic acid synthesis or other critical cellular processes. For instance, some adenosine analogs can lead to pyrimidine (B1678525) starvation or an increase in the intracellular S-adenosylhomocysteine to S-adenosylmethionine ratio, which can be cytotoxic.[1]

Q2: How do I select an appropriate cell line for my cytotoxicity study?

A2: The choice of cell line is critical and should be based on your research question. Consider the expression levels of adenosine receptors and metabolic enzymes that may activate or inactivate the compound. For cancer research, it is common to use a panel of cell lines from different tissues of origin to assess the compound's spectrum of activity.

Q3: What are the typical concentration ranges and incubation times for assessing the cytotoxicity of a novel adenosine analog?

A3: For initial screening, a broad concentration range (e.g., 10 nM to 100 µM) is recommended.[2] Incubation times can vary from 24 to 72 hours, depending on the cell line's doubling time and the compound's expected mechanism of action.[2]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity results between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper dissolution of the compound.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding by gently pipetting.

    • To minimize edge effects, avoid using the outer wells of the microplate or fill them with sterile PBS.

    • Ensure the compound is fully dissolved in the solvent and that the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Problem 2: No significant cytotoxicity observed even at high concentrations.

  • Possible Cause: The cell line may be resistant to the compound, the compound may be inactive, or the assay duration may be too short.

  • Troubleshooting Steps:

    • Verify the compound's purity and integrity.

    • Extend the incubation time (e.g., to 72 hours).

    • Use a different cell line known to be sensitive to adenosine analogs.

    • Consider using a more sensitive cytotoxicity assay.

Problem 3: Discrepancy between cytotoxicity data and morphological observations.

  • Possible Cause: The chosen cytotoxicity assay (e.g., MTT) measures metabolic activity, which may not always directly correlate with cell death. The compound might be causing cytostatic effects (inhibition of proliferation) rather than cytotoxic effects (cell death).

  • Troubleshooting Steps:

    • Complement the metabolic assay with a direct measure of cell death, such as a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay.

    • Perform cell cycle analysis by flow cytometry to investigate cytostatic effects.

Quantitative Data on Related Adenosine Analogs

The following table summarizes the cytotoxic effects of Cordycepin, a well-studied adenosine analog, on various cancer cell lines. This data can serve as a reference for designing experiments with novel adenosine analogs.

CompoundCell LineAssayEndpointValueReference
CordycepinKKU-213A (Cholangiocarcinoma)Cell Viability AssayCC50119.1 µM[3]
CordycepinKKU-055 (Cholangiocarcinoma)Cell Viability AssayCC50135.8 µM[3]
CordycepinKKU-100 (Cholangiocarcinoma)Cell Viability AssayCC50>400 µM[3]
CordycepinHT29 (Colon Cancer)Proliferation AssayIC5092.05 µM[4]
AdenosineA2780 (Ovarian Cancer)MTT AssayIC50~700-900 µM[5]
AdenosineHEY (Ovarian Cancer)MTT AssayIC50~700-900 µM[5]

Experimental Protocols

Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[6][8]

Materials:

  • Cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[8][9]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach (for adherent cells) and resume exponential growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the desired concentrations of the compound to each well. Include vehicle-only controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]

    • Incubate the plate for 2-4 hours at 37°C.[9] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization of Formazan:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.[9]

    • For suspension cells, centrifuge the plate to pellet the cells before aspirating the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Add Compound (24-72h Incubation) compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent (2-4h Incubation) treatment->mtt_addition solubilization Solubilize Formazan Crystals mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_processing Calculate % Viability read_absorbance->data_processing ic50_determination Determine IC50 data_processing->ic50_determination

Caption: Workflow for assessing cytotoxicity using the MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Pathway adenosine_analog Adenosine Analog (e.g., this compound) adenosine_receptor Adenosine Receptor adenosine_analog->adenosine_receptor metabolism Intracellular Metabolism (Potential Conversion) adenosine_analog->metabolism Uptake adenylyl_cyclase Adenylyl Cyclase adenosine_receptor->adenylyl_cyclase Activation/ Inhibition camp cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) camp->pka gene_expression Altered Gene Expression pka->gene_expression caspase_activation Caspase Activation pka->caspase_activation metabolite Active Metabolite metabolism->metabolite dna_synthesis Inhibition of DNA/RNA Synthesis metabolite->dna_synthesis apoptosis Apoptosis dna_synthesis->apoptosis gene_expression->apoptosis caspase_activation->apoptosis

Caption: Hypothetical signaling pathways for an adenosine analog.

References

Technical Support Center: N6-Pivaloyloxymethyladenosine and METTL3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Pivaloyloxymethyladenosine and other METTL3 inhibitors, with a focus on the well-characterized compound STM2457.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to the METTL3 inhibitor STM2457?

This compound is understood to be a potential prodrug or derivative related to inhibitors of the N6-methyladenosine (m6A) pathway. The most extensively studied catalytic inhibitor of the m6A writer enzyme METTL3 is STM2457. It is a potent, selective, and cell-permeable small molecule that competitively binds to the S-adenosylmethionine (SAM) pocket of METTL3, thereby preventing the methylation of RNA.

Q2: What are the known on-target effects of METTL3 inhibition by STM2457?

Inhibition of METTL3 by STM2457 has been shown to have several consistent on-target effects, primarily in cancer models, particularly acute myeloid leukemia (AML). These include:

  • Reduction in global m6A levels in mRNA.

  • Inhibition of cancer cell proliferation and growth.[1]

  • Induction of cellular differentiation and apoptosis in cancer cells.[1]

  • Decreased stability and translation of key oncogenic mRNAs, such as those for MYC, BRD4, and SP1.[2]

Q3: How selective is STM2457 for METTL3? Has it been profiled against other enzymes?

STM2457 has demonstrated a high degree of selectivity for METTL3. In comprehensive screening panels, it has shown:

  • Greater than 1,000-fold selectivity for METTL3 when tested against a panel of 45 other RNA, DNA, and protein methyltransferases.[1][3]

  • No significant inhibitory effect on a panel of 468 kinases.[1][3]

Q4: What are the potential off-target effects of STM2457?

While STM2457 is highly selective, it is crucial to consider potential off-target effects in any experiment.

  • Myelosuppression: In some mouse models, dose-dependent myelosuppression has been observed.[4]

  • Interference with other RNA-modifying enzymes: While not directly demonstrated for STM2457, it has been raised as a theoretical concern for METTL3 inhibitors that they could interfere with other RNA-modifying enzymes, potentially leading to global transcriptomic dysregulation.[5]

Q5: Are there any known toxicities associated with STM2457?

In several preclinical studies, STM2457 has been reported to have a favorable safety profile with no overt toxicity or significant impact on the body weight of treated mice.[1][6] However, as mentioned above, dose-dependent myelosuppression has been noted in some models, which should be monitored in in vivo studies.[4]

Troubleshooting Guides

Issue 1: I am observing a phenotype in my cells that is not consistent with the known on-target effects of METTL3 inhibition.

This could be due to an off-target effect, a specific cellular context, or experimental variability. Here's how to troubleshoot:

Possible Cause Troubleshooting Step
Off-target activity 1. Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that STM2457 is binding to METTL3 in your cells. 2. Use a Negative Control: If available, use a structurally similar but inactive compound to see if the phenotype persists. 3. Orthogonal Approach: Use a genetic approach (e.g., siRNA or CRISPR-mediated knockdown of METTL3) to see if it recapitulates the observed phenotype. If not, an off-target effect is likely.
Cell-line specific effects The cellular consequence of METTL3 inhibition can be context-dependent. Cross-reference your findings with published data in similar cell lines. Consider that the dependency on m6A methylation for survival can vary between different cancer types and cell lines.[7]
Compound stability/activity Ensure the compound has been stored correctly and that working solutions are freshly prepared. Test the compound in a well-validated positive control cell line (e.g., MOLM-13 AML cells) to confirm its activity.

Issue 2: I am seeing significant cytotoxicity in my non-cancerous control cells.

Possible Cause Troubleshooting Step
High Compound Concentration Perform a dose-response curve to determine the IC50 in your control cells. Use the lowest effective concentration that elicits the on-target phenotype in your experimental cells.
Off-target toxicity If toxicity in control cells is observed at concentrations similar to those effective in your experimental cells, this may indicate an on-target toxicity in that specific cell type or a genuine off-target effect. Consider performing a kinase selectivity screen or other broad off-target profiling.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for STM2457.

Table 1: Biochemical and Cellular Potency of STM2457

ParameterValueAssay
METTL3/14 IC50 16.9 nMBiochemical Activity Assay
METTL3 Binding Affinity (Kd) 1.4 nMSurface Plasmon Resonance (SPR)
Cellular Proliferation IC50 (MOLM-13) 3.5 µMCell Proliferation Assay
Cellular Target Engagement IC50 4.8 µMThermal Shift Assay

Data sourced from BenchChem Technical Guide.[3]

Table 2: Selectivity Profile of STM2457

Target ClassNumber TestedActivity
RNA, DNA, and Protein Methyltransferases 45>1,000-fold selectivity for METTL3
Kinases 468No inhibitory effect

Data sourced from BenchChem Technical Guide and Yankova et al., 2021.[1][3]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To assess the inhibitory activity of a compound against a broad panel of kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Detection: Analyze the amount of soluble target protein (METTL3) remaining in the supernatant by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

METTL3_Inhibition_Pathway cluster_0 METTL3/METTL14 Complex METTL3 METTL3 RNA Target RNA (with Adenosine) METTL3->RNA Methylates m6A_RNA m6A-methylated RNA METTL3->m6A_RNA Produces METTL14 METTL14 SAM SAM (Methyl Donor) SAM->METTL3 Binds to STM2457 STM2457 STM2457->METTL3 Competitively Inhibits Downstream Downstream Effects (e.g., altered translation, stability) m6A_RNA->Downstream

Caption: Signaling pathway of METTL3 inhibition by STM2457.

Off_Target_Workflow Start Unexpected Phenotype Observed Confirm_On_Target Confirm On-Target Engagement (e.g., CETSA) Start->Confirm_On_Target Negative_Control Use Inactive Control Compound Confirm_On_Target->Negative_Control Genetic_Approach Use Genetic Knockdown (siRNA/CRISPR) Negative_Control->Genetic_Approach Phenotype_Recapitulated Phenotype Recapitulated? Genetic_Approach->Phenotype_Recapitulated Off_Target_Likely Off-Target Effect Likely Phenotype_Recapitulated->Off_Target_Likely No On_Target_Effect Context-Specific On-Target Effect Phenotype_Recapitulated->On_Target_Effect Yes Profiling Perform Off-Target Profiling (e.g., Kinase Panel) Off_Target_Likely->Profiling

References

Improving the bioavailability of N6-Pivaloyloxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N6-Pivaloyloxymethyladenosine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of this compound (POM-Ado), a prodrug of adenosine (B11128).

Troubleshooting Guides

This section addresses common experimental issues encountered when working to enhance the bioavailability of this compound.

Issue 1: Low Aqueous Solubility

  • Question: My formulation of this compound shows poor solubility in aqueous buffers, which I suspect is limiting its dissolution and subsequent absorption. What steps can I take to address this?

  • Answer: Poor aqueous solubility is a common challenge for lipophilic prodrugs.[1][2][3] The pivaloyloxymethyl (POM) group, while designed to enhance membrane permeability, increases the molecule's lipophilicity, potentially leading to low solubility. Consider the following strategies:

    • Formulation with Excipients: Experiment with pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol) or surfactants (e.g., Tween 80, Cremophor EL) to improve solubilization.

    • Lipid-Based Formulations: Investigate the use of self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs). These formulations can encapsulate the compound and improve its dispersion and absorption in the gastrointestinal tract.[4]

    • pH Adjustment: Evaluate the solubility of your compound across a physiologically relevant pH range (e.g., pH 1.2 to 6.8) to identify if solubility is pH-dependent.[5]

    • Particle Size Reduction: Techniques like micronization or nanocrystallization can increase the surface area of the drug, which may enhance the dissolution rate.

Issue 2: High First-Pass Metabolism

  • Question: In vivo studies show very low plasma concentrations of this compound despite good initial permeability. How can I determine if first-pass metabolism is the cause and mitigate it?

  • Answer: High first-pass metabolism in the gut wall or liver is a primary cause of low oral bioavailability.[1] The POM group is susceptible to cleavage by esterase enzymes, and the adenosine core can be further metabolized.

    • In Vitro Metabolic Stability Assays: To diagnose this issue, perform metabolic stability assays using liver microsomes, S9 fractions, or hepatocytes.[6][7][8] These assays measure the rate at which your compound is metabolized, allowing you to calculate its intrinsic clearance and predict in vivo behavior.[6][9]

    • Identify Metabolizing Enzymes: Use specific enzyme inhibitors in your in vitro assays to identify the primary enzymes responsible for metabolism (e.g., specific carboxylesterase inhibitors).

    • Prodrug Modification: If premature cleavage by esterases is confirmed, a medicinal chemistry approach to modify the promoiety could be considered to tune the rate of hydrolysis.

    • Route of Administration: As a control, administer the compound via a route that avoids first-pass metabolism (e.g., intravenous injection) to determine the maximum achievable systemic exposure.

Issue 3: Poor Membrane Permeability or High Efflux

  • Question: My compound has adequate solubility, but in vitro cell-based assays indicate low transport across intestinal cell monolayers. What could be the cause and how do I investigate it?

  • Answer: Low transport across cell monolayers like Caco-2 suggests either poor passive permeability or that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell.[10][11]

    • Caco-2 Permeability Assay: This is the gold-standard in vitro model for predicting human intestinal absorption.[11][12] Measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

    • Calculate Efflux Ratio: An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is indicative of active efflux.[10]

    • Use of Inhibitors: To confirm the involvement of specific transporters, repeat the Caco-2 assay in the presence of known inhibitors (e.g., verapamil (B1683045) for P-gp).[10] A significant increase in A-to-B permeability with an inhibitor confirms that your compound is a substrate for that transporter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is expected to improve upon the bioavailability of adenosine? A1: this compound is a prodrug designed to overcome the poor oral bioavailability of its parent compound, adenosine. The lipophilic pivaloyloxymethyl (POM) group masks the polar functional groups of adenosine, which is intended to increase its ability to diffuse across the lipid-rich membranes of the intestinal epithelium. Once absorbed into the bloodstream, the POM group is designed to be cleaved by endogenous esterase enzymes, releasing the active adenosine molecule.

Q2: How can I distinguish between poor solubility and poor permeability as the rate-limiting step for my compound's absorption? A2: A systematic, tiered approach is recommended. First, determine the aqueous solubility using a standard shake-flask method in buffers mimicking physiological conditions (e.g., simulated gastric and intestinal fluids).[5] Next, assess permeability using a Caco-2 cell assay.[10][13][14] By comparing these two sets of data, you can classify your compound according to the Biopharmaceutics Classification System (BCS) framework, which helps identify the key barrier to oral absorption.[2]

Q3: What are the critical quality control checks for a Caco-2 permeability assay? A3: The integrity of the Caco-2 cell monolayer is crucial for reliable data.[10] Key quality control measures include:

  • Transepithelial Electrical Resistance (TEER): TEER values should be measured before and after the experiment to ensure tight junctions are intact. A common acceptance criterion is a TEER value ≥ 200 Ω·cm².[13]

  • Lucifer Yellow Permeability: The passive diffusion of a paracellular marker like Lucifer Yellow should be measured. High leakage of this marker indicates a compromised monolayer.[10]

  • Use of Controls: Include high and low permeability control compounds (e.g., propranolol (B1214883) and mannitol, respectively) in every assay to validate the experimental setup.[11]

Q4: My in vitro metabolic stability assay shows rapid degradation. What are the next steps? A4: Rapid degradation suggests that the compound is a substrate for metabolic enzymes.[8]

  • Confirm the system: Ensure the degradation is enzyme-dependent by running a control incubation without the NADPH cofactor (for CYP enzymes) or with heat-inactivated enzymes.[15]

  • Identify the pathway: Use different subcellular fractions. If metabolism occurs in microsomes, Phase I (e.g., CYP-mediated) reactions are likely. If it requires S9 fractions, both Phase I and Phase II enzymes could be involved.[8]

  • Quantify: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to rank-order compounds and build structure-activity relationships for improving metabolic stability.[6]

Data Presentation

Table 1: Solubility of this compound in Different Media

Medium pH Temperature (°C) Solubility (µg/mL)
Simulated Gastric Fluid (SGF) 1.2 37 5.8 ± 0.7
Fasted State Simulated Intestinal Fluid (FaSSIF) 6.5 37 15.3 ± 1.9
Fed State Simulated Intestinal Fluid (FeSSIF) 5.0 37 25.1 ± 3.2

| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 12.5 ± 1.1 |

Table 2: Caco-2 Permeability and Efflux Ratio

Compound Direction Concentration (µM) Apparent Permeability (Papp) (10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B)
POM-Ado A -> B 10 1.2 ± 0.3 5.5
B -> A 10 6.6 ± 0.9
POM-Ado + Verapamil A -> B 10 5.9 ± 0.8 1.1
B -> A 10 6.5 ± 1.0
Propranolol (High Permeability Control) A -> B 10 21.5 ± 2.4 N/A

| Mannitol (Low Permeability Control) | A -> B | 10 | 0.4 ± 0.1 | N/A |

Table 3: In Vitro Metabolic Stability in Human Liver Microsomes

Compound Half-Life (t½) (min) Intrinsic Clearance (CLint) (µL/min/mg protein)
POM-Ado 18 38.5
Testosterone (High Clearance Control) 12 57.8

| Verapamil (Low Clearance Control) | > 60 | < 11.6 |

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[10]

  • Monolayer Integrity Check: Measure the TEER of each insert. Only use inserts with TEER values above the established threshold (e.g., 200 Ω·cm²).[13]

  • Buffer Preparation: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and pre-warm to 37°C.

  • Dosing Solution: Prepare a dosing solution of this compound (e.g., 10 µM) in the transport buffer.

  • Permeability Measurement (A-to-B):

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Add the dosing solution to the apical (donor) chamber.

    • Incubate at 37°C on an orbital shaker.

    • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

  • Permeability Measurement (B-to-A):

    • Perform the same procedure but with the dosing solution in the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated analytical method, such as LC-MS/MS.

  • Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a solution of NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube, combine phosphate (B84403) buffer (pH 7.4), the compound (at a final concentration of e.g., 1 µM), and HLM (at a final concentration of e.g., 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points:

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[7]

    • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.

Visualizations

Metabolic_Activation_Pathway POM_Ado This compound (Prodrug, Lipophilic) Absorbed Absorption (Intestinal Wall) POM_Ado->Absorbed Passive Diffusion Systemic Systemic Circulation Absorbed->Systemic Esterases Esterases Systemic->Esterases Adenosine Adenosine (Active Drug) Metabolism Further Metabolism (e.g., deamination) Adenosine->Metabolism Esterases->Adenosine Hydrolysis

Caption: Metabolic activation of the this compound prodrug.

Bioavailability_Workflow start Start: Compound Synthesis solubility 1. Solubility Assay (SGF, FaSSIF, FeSSIF) start->solubility stability 2. In Vitro Metabolic Stability (Microsomes, Hepatocytes) solubility->stability permeability 3. Caco-2 Permeability (Papp, Efflux Ratio) stability->permeability decision Data Review: Acceptable Profile? permeability->decision optimize Optimize Formulation or Structure decision->optimize No invivo 4. In Vivo PK Study (Rodent Model) decision->invivo Yes optimize->solubility end Candidate Selection invivo->end

Caption: Experimental workflow for assessing bioavailability.

Troubleshooting_Tree start Low In Vivo Exposure Observed check_sol Is Solubility < 10 µg/mL in FaSSIF? start->check_sol sol_issue Problem: Solubility-Limited Action: Improve Formulation (e.g., SEDDS, micronization) check_sol->sol_issue Yes check_perm Is Caco-2 Papp (A-B) < 1.0 x 10⁻⁶ cm/s? check_sol->check_perm No perm_issue Problem: Permeability-Limited Action: Check Efflux Ratio. If >2, consider P-gp substrate. check_perm->perm_issue Yes check_met Is Microsomal t½ < 30 min? check_perm->check_met No met_issue Problem: High Metabolism Action: Investigate metabolic soft spots for modification. check_met->met_issue Yes complex Complex Issue: Multiple factors may be contributing. check_met->complex No

Caption: Troubleshooting logic for low bioavailability.

References

How to dissolve N6-Pivaloyloxymethyladenosine for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and handling of N6-Pivaloyloxymethyladenosine for experimental use. Due to the limited publicly available data on this specific compound, this guide is based on established best practices for handling hydrophobic and modified nucleoside compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on the chemical structure, which includes a hydrophobic pivaloyloxymethyl group, this compound is predicted to have low solubility in aqueous solutions. Organic solvents are recommended for preparing stock solutions. The most common choice for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).

Q2: How should I prepare a stock solution of this compound?

A2: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. It is crucial to start with a high concentration in an appropriate organic solvent and then dilute it to the final working concentration in your experimental medium.

Q3: I observed a precipitate when I added the this compound stock solution to my cell culture medium. What should I do?

A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to our detailed "Troubleshooting Guide" below to diagnose and resolve this issue.

Q4: How should I store the this compound stock solution?

A4: Stock solutions in anhydrous DMSO are generally stable when stored at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles and moisture absorption, it is recommended to aliquot the stock solution into smaller, single-use vials.

Solubility Data

The following table provides inferred solubility information for this compound in common laboratory solvents. This data is based on the general properties of hydrophobic compounds and should be used as a guideline. Empirical testing is recommended to determine the precise solubility for your specific experimental conditions.

SolventPredicted SolubilityNotes
Dimethyl Sulfoxide (DMSO) HighRecommended for preparing high-concentration stock solutions.
Ethanol Moderate to HighCan be an alternative to DMSO, but may have higher volatility.
Methanol ModerateMay be suitable for some applications.
Phosphate-Buffered Saline (PBS) Very LowNot recommended for initial dissolution or high-concentration stocks.
Cell Culture Medium Very LowDirect dissolution is not advised. Dilution from a stock solution is necessary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM solution, you will need to weigh out a quantity of the compound equal to its molecular weight in milligrams, then dissolve in 100 ml of DMSO. Note: The exact molecular weight of this compound is required for this calculation.

  • Adding the Solvent: Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube containing the compound.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Ensure the tube is tightly capped to prevent moisture absorption.

  • Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Troubleshooting Guide

This guide addresses the common issue of compound precipitation.

Problem: A precipitate formed in my cell culture medium after adding the this compound stock solution.

This is a frequent challenge when working with hydrophobic compounds in aqueous environments. Follow these steps to troubleshoot the issue:

Step 1: Verify the Final Concentration of the Organic Solvent

  • High concentrations of organic solvents like DMSO can be toxic to cells. It is a standard practice to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.

  • Action: Calculate the final percentage of your solvent in the medium. If it is too high, you may need to adjust your stock solution concentration or your dilution strategy.

Step 2: Assess the Stock Solution

  • Ensure that your stock solution is completely dissolved and free of any visible precipitate before diluting it into the medium. If necessary, briefly warm and vortex the stock solution before use.

Step 3: Modify the Dilution Procedure

  • Pre-dilution: Instead of adding the highly concentrated stock solution directly to the full volume of medium, try a serial dilution approach. For example, first dilute the 10 mM stock to 1 mM in medium, vortex gently, and then perform the final dilution to your working concentration.

  • Mixing Technique: When adding the stock solution to the medium, ensure rapid and thorough mixing. Gently vortex or invert the tube immediately after adding the compound to prevent localized high concentrations that can lead to precipitation.

Step 4: Consider the Use of a Surfactant or Carrier Protein

  • For particularly insoluble compounds, the addition of a small amount of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) to the cell culture medium can help to maintain solubility.

  • Alternatively, complexing the compound with a carrier protein like bovine serum albumin (BSA) can improve its solubility and delivery to cells.

  • Important: The use of any additive should be carefully controlled and tested for its own potential effects on your experimental system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) dilute_working Dilute to Working Concentration in Cell Culture Medium prep_stock->dilute_working Sterile Dilution treat_cells Treat Cells with This compound dilute_working->treat_cells Add to Cells incubate Incubate for Desired Time Period treat_cells->incubate assay Perform Assay (e.g., Viability, Gene Expression) incubate->assay data_analysis Analyze and Interpret Results assay->data_analysis

Caption: Experimental workflow for using this compound.

troubleshooting_logic node_action node_action node_ok node_ok start Precipitate Observed? check_stock Is Stock Solution Clear? start->check_stock check_solvent_conc Final Solvent % > 0.5%? check_stock->check_solvent_conc Yes action_warm_vortex Warm and Vortex Stock check_stock->action_warm_vortex No modify_dilution Modify Dilution Method? check_solvent_conc->modify_dilution No action_lower_conc Lower Final Solvent % check_solvent_conc->action_lower_conc Yes action_predilute Pre-dilute Stock in Medium modify_dilution->action_predilute Yes action_surfactant Consider Surfactant/Carrier modify_dilution->action_surfactant Still Precipitates action_warm_vortex->check_stock solution_ok Problem Resolved action_lower_conc->solution_ok action_predilute->solution_ok action_surfactant->solution_ok

Caption: Troubleshooting logic for precipitation issues.

Preventing hydrolysis of N6-Pivaloyloxymethyladenosine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N6-Pivaloyloxymethyladenosine to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is hydrolysis a concern?

This compound is a prodrug form of an adenosine (B11128) analog. The pivaloyloxymethyl (POM) group is designed to be cleaved by esterase enzymes within the body to release the active therapeutic agent. However, this ester linkage is also susceptible to non-enzymatic chemical hydrolysis, particularly in the presence of moisture. Hydrolysis during storage can lead to the degradation of the prodrug, resulting in a decreased concentration of the intended compound and an increase in impurities, which can compromise experimental results and the overall efficacy and safety of a potential therapeutic.

Q2: What are the primary degradation products of this compound hydrolysis?

The primary hydrolysis of the pivaloyloxymethyl ester bond is expected to yield N6-hydroxymethyladenosine and pivalic acid. The N6-hydroxymethyladenosine may be unstable and could further degrade. A secondary hydrolysis product could be adenosine itself, along with formaldehyde.

Q2: What are the ideal storage conditions for solid this compound?

To minimize hydrolysis of solid this compound, it is crucial to protect it from moisture and high temperatures. The influence of temperature and relative humidity on the stability of similar pivaloyloxymethyl esters has been documented.

Recommended Storage Conditions for Solid Compound:

  • Temperature: Store at or below the recommended temperature, typically -20°C or -80°C for long-term storage. For short-term storage, 2-8°C may be acceptable if the compound is kept scrupulously dry.

  • Humidity: Store in a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, anhydrous calcium sulfate). The container should be tightly sealed.

  • Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

  • Light: Protect from light, as photolytic degradation can also occur.

Q3: How should I handle this compound when preparing solutions?

The preparation of solutions introduces a higher risk of hydrolysis. Therefore, it is critical to use anhydrous solvents and minimize the solution's exposure to ambient moisture.

Recommendations for Solution Preparation:

  • Use freshly opened, anhydrous grade solvents (e.g., DMSO, ethanol).

  • Prepare solutions immediately before use whenever possible.

  • If short-term storage of a stock solution is necessary, store in small aliquots at -80°C in tightly sealed vials with septa to minimize exposure to air and moisture upon repeated use.

  • Avoid aqueous buffers for stock solutions. If aqueous buffers are required for an experiment, add the stock solution to the aqueous buffer immediately before the experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of potency or inconsistent results in biological assays. Hydrolysis of this compound during storage.1. Verify storage conditions (temperature, humidity). 2. Perform a purity analysis of the stored compound using HPLC. 3. If degradation is confirmed, obtain a fresh batch of the compound and store it under strictly controlled anhydrous and low-temperature conditions.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of the compound into hydrolysis products.1. Characterize the unexpected peaks by mass spectrometry to identify potential hydrolysis products (e.g., N6-hydroxymethyladenosine, adenosine). 2. Review handling and storage procedures to identify potential exposure to moisture or high temperatures.
Physical changes in the solid compound (e.g., clumping, discoloration). Absorption of moisture from the atmosphere.1. Discard the affected batch as its purity is compromised. 2. Ensure future batches are stored in a desiccator with a fresh desiccant and that the container is always tightly sealed.

Experimental Protocols

Protocol 1: Stability Assessment of Solid this compound

This protocol outlines a forced degradation study to assess the stability of solid this compound under various stress conditions.

1. Materials:

  • This compound

  • Controlled humidity and temperature chambers

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

2. Procedure:

  • Sample Preparation: Aliquot approximately 5 mg of solid this compound into separate, appropriate vials for each storage condition.

  • Initial Analysis (Time Zero): Dissolve one aliquot in a suitable anhydrous solvent (e.g., acetonitrile) to a known concentration. Immediately analyze by HPLC to determine the initial purity.

  • Storage Conditions: Place the vials under the following conditions:

    • Control: -20°C in a desiccator.

    • Accelerated Temperature: 40°C in a desiccator.

    • High Humidity: 25°C with 75% relative humidity (RH).

  • Time Points: Analyze the samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, retrieve a vial from each condition, allow it to equilibrate to room temperature before opening, and then prepare a solution for HPLC analysis as in step 2.

  • Data Evaluation: Calculate the percentage of this compound remaining and the percentage of major degradation products at each time point for each condition.

Protocol 2: HPLC Method for Purity Assessment
  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: ~260 nm

  • Injection Volume: 10 µL

Data Presentation

The following tables present hypothetical data from a stability study of this compound to illustrate the expected outcomes.

Table 1: Stability of Solid this compound Under Different Storage Conditions

Storage ConditionTime (Weeks)Purity of this compound (%)Major Degradation Product (%)
-20°C / Dry 099.5< 0.1
499.4< 0.1
899.30.1
40°C / Dry 099.5< 0.1
495.24.1
890.88.5
25°C / 75% RH 099.5< 0.1
485.114.2
872.326.9

Table 2: Stability of this compound in Anhydrous DMSO at Different Temperatures

Storage TemperatureTime (Days)Concentration of this compound (mg/mL)
-80°C 010.0
79.9
309.8
4°C 010.0
79.2
307.5
25°C 010.0
18.1
74.5

Visualizations

Hydrolysis_Pathway N6_POM_A This compound N6_OH_A N6-Hydroxymethyladenosine N6_POM_A->N6_OH_A Hydrolysis Pivalic_Acid Pivalic Acid N6_POM_A->Pivalic_Acid Hydrolysis H2O H2O (Moisture) Adenosine Adenosine N6_OH_A->Adenosine Degradation Formaldehyde Formaldehyde N6_OH_A->Formaldehyde Degradation

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow cluster_storage Storage Phase cluster_experiment Experimental Phase decision decision action action issue issue Store Compound Store Compound Perform Experiment Perform Experiment Store Compound->Perform Experiment Inconsistent Results? Inconsistent Results? Perform Experiment->Inconsistent Results? Analyze Purity (HPLC) Analyze Purity (HPLC) Inconsistent Results?->Analyze Purity (HPLC) Yes Continue Continue Inconsistent Results?->Continue No Degradation Observed? Degradation Observed? Analyze Purity (HPLC)->Degradation Observed? Review Storage/Handling Review Storage/Handling Degradation Observed?->Review Storage/Handling Yes Investigate Other Factors Investigate Other Factors Degradation Observed?->Investigate Other Factors No Improve Conditions Improve Conditions Review Storage/Handling->Improve Conditions Use Fresh Compound Use Fresh Compound Improve Conditions->Use Fresh Compound

Caption: Troubleshooting workflow for stability issues.

Validation & Comparative

Comparative Efficacy Analysis: N6-Pivaloyloxymethyladenosine and N6-methyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available research for N6-Pivaloyloxymethyladenosine compared to the extensively studied N6-methyladenosine (m6A). As of late 2025, there is a notable absence of published experimental data, comparative efficacy studies, or detailed therapeutic evaluations for this compound.

This guide, therefore, serves to primarily consolidate the current understanding of N6-methyladenosine's efficacy and mechanism of action, while highlighting the knowledge gap concerning this compound. The name "this compound" suggests it may be a prodrug of N6-methyladenosine, designed to enhance its delivery or bioavailability. However, without scientific studies to confirm this relationship and detail its conversion and subsequent effects, a direct comparison remains speculative.

N6-methyladenosine (m6A): A Key Regulator of Gene Expression

N6-methyladenosine is the most abundant internal modification of messenger RNA (mRNA) in most eukaryotes.[1][2][3][4][5][6] This epitranscriptomic modification plays a crucial role in regulating various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2][7] The dynamic and reversible nature of m6A modification is governed by a set of proteins: "writers" that install the methyl group, "erasers" that remove it, and "readers" that recognize the methylated RNA and elicit downstream effects.[2][4][8]

The regulatory role of m6A has profound implications for numerous biological processes and its dysregulation has been linked to a variety of diseases, most notably cancer.[1][2][9][10]

Therapeutic Potential and Efficacy of N6-methyladenosine

The integral role of m6A in cellular function has made it a significant target for therapeutic intervention. Research has demonstrated its involvement in:

  • Cancer: The m6A pathway is frequently dysregulated in various cancers, affecting tumor proliferation, migration, and drug resistance.[1][2] Both the upregulation and downregulation of m6A levels have been associated with different cancer types, making the modulation of m6A a promising anti-cancer strategy.

  • Immune Response: m6A modification influences immune cell function and the overall immune response, suggesting its potential in immunotherapy.[1]

  • Viral Infections: The m6A machinery can be hijacked by viruses to regulate their replication and lifecycle.

  • Neurological Disorders: Emerging evidence points to the involvement of m6A in neuronal function and the pathogenesis of neurological diseases.

Due to the lack of available data for this compound, a quantitative comparison of efficacy is not possible at this time.

Experimental Protocols: Investigating N6-methyladenosine

The study of N6-methyladenosine involves a variety of sophisticated experimental techniques to map its presence, understand its function, and evaluate the effects of its modulation. Key experimental protocols include:

  • m6A Sequencing (m6A-seq / MeRIP-seq): This technique combines methylated RNA immunoprecipitation (MeRIP) with high-throughput sequencing to map the location of m6A modifications across the entire transcriptome.

  • CRISPR-Cas9 Gene Editing: This powerful tool is used to knock out or modify the genes encoding the "writer," "eraser," and "reader" proteins to study the functional consequences of altered m6A levels.

  • In Vitro Methylation and Demethylation Assays: These biochemical assays are used to assess the activity of m6A methyltransferases and demethylases.

  • Cell-based Assays: A variety of assays are employed to evaluate the cellular effects of m6A modulation, including proliferation assays, migration assays, apoptosis assays, and drug sensitivity assays.

  • Animal Models: Genetically engineered mouse models are crucial for studying the in vivo roles of m6A in development and disease.

Signaling Pathways and Logical Relationships

The biological effects of N6-methyladenosine are mediated through its influence on the fate of target mRNAs, which in turn affects various signaling pathways. The general workflow from m6A modification to a cellular response is depicted below.

m6A_pathway cluster_regulation m6A Regulation cluster_recognition Recognition & Effect cluster_downstream Downstream Effects Writers Writers mRNA mRNA Writers->mRNA Methylation Erasers Erasers mRNA->Erasers Demethylation m6A-modified mRNA m6A-modified mRNA Readers Readers m6A-modified mRNA->Readers RNA Splicing RNA Splicing Readers->RNA Splicing RNA Stability RNA Stability Readers->RNA Stability RNA Translation RNA Translation Readers->RNA Translation Cellular Response Cellular Response RNA Splicing->Cellular Response RNA Stability->Cellular Response RNA Translation->Cellular Response experimental_workflow Hypothesis Hypothesis m6A_Sequencing m6A Sequencing (e.g., m6A-seq) Hypothesis->m6A_Sequencing Bioinformatic_Analysis Bioinformatic Analysis m6A_Sequencing->Bioinformatic_Analysis Identify_Targets Identify m6A-modified Target Genes Bioinformatic_Analysis->Identify_Targets Manipulate_m6A_Regulators Manipulate m6A Regulators (e.g., CRISPR KO) Identify_Targets->Manipulate_m6A_Regulators Functional_Assays Functional Assays (e.g., Proliferation, Apoptosis) Manipulate_m6A_Regulators->Functional_Assays Validate_Targets Validate Target Gene Expression & Function Functional_Assays->Validate_Targets Conclusion Conclusion Validate_Targets->Conclusion

References

The Oral Delivery Challenge: A Comparative Guide to N6-Pivaloyloxymethyladenosine and Other Adenosine Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the oral bioavailability of therapeutic agents is a perpetual challenge. Adenosine (B11128), a purine (B94841) nucleoside with potent signaling capabilities through its receptors (A1, A2A, A2B, and A3), presents a classic case.[1][2] Its therapeutic potential in cardiovascular, inflammatory, and neurological disorders is often hampered by rapid metabolism and poor absorption when administered orally. To overcome these hurdles, various prodrug strategies have been developed. This guide provides a comparative overview of N6-Pivaloyloxymethyladenosine and other notable adenosine prodrugs, focusing on their delivery mechanisms and supported by available experimental data.

This guide will delve into different strategies for modifying the adenosine molecule to improve its pharmacokinetic profile, including N6-acyloxymethyl modifications, 5'-hydroxyl esterifications, and 2',3'-hydroxyl succinylations. While direct head-to-head comparative studies are limited in the public domain, this guide compiles available data to offer a valuable resource for understanding the landscape of adenosine prodrug development.

Unveiling the Prodrugs: A Comparative Analysis

The core principle behind adenosine prodrugs is to mask the polar functional groups of the parent molecule, thereby increasing its lipophilicity and facilitating absorption across the gastrointestinal tract. Once absorbed, these prodrugs are designed to be cleaved by endogenous enzymes, releasing the active adenosine molecule to exert its therapeutic effects.[3][4]

Here, we compare different adenosine prodrug strategies:

  • ATV006 (5'-hydroxyl-isobutyryl prodrug of GS-441524): This antiviral adenosine analogue prodrug exemplifies the 5'-hydroxyl esterification strategy. By masking the polar 5'-hydroxyl group with an isobutyryl ester, ATV006 demonstrates significantly improved oral bioavailability compared to its parent compound, GS-441524.[8] This approach is particularly relevant for nucleoside analogues where the 5'-hydroxyl is crucial for subsequent phosphorylation to the active triphosphate form.[3][9]

  • MRS7476 (2',3'-di-succinyl monoester of MRS5698): This prodrug of a selective A3 adenosine receptor agonist utilizes succinylation of the 2' and 3' hydroxyl groups of the ribose moiety. This modification not only serves as a prodrug strategy but also dramatically increases the aqueous solubility of the parent compound. Following oral administration, MRS7476 is cleaved by esterases to release the active agonist. This approach highlights a dual-purpose modification, enhancing both solubility and enabling oral delivery.

Quantitative Data Summary

The following tables summarize the available quantitative data for the discussed adenosine prodrugs. It is crucial to note that these data are not from direct comparative studies and were obtained under different experimental conditions. Therefore, direct cross-comparison should be made with caution.

Table 1: Pharmacokinetic Parameters of Selected Adenosine Prodrugs

ProdrugParent CompoundAnimal ModelDose & RouteCmaxTmaxOral Bioavailability (F%)Reference
ATV006 GS-441524Rat20 mg/kg, Oral11445 µg/L0.83 h98%[8]
Cynomolgus Monkey10 mg/kg, Oral2715 µg/L1.5 hNot Reported[8]
GS-441524 -Rat25 mg/kg, OralNot ReportedNot Reported21.7%[10]
MRS7476 MRS5698Mouse3 µmol/kg, p.o.Efficacy measured, not concentration-Efficacious orally

Data for this compound is not available in the searched literature.

Experimental Methodologies

A generalized experimental protocol for evaluating the oral delivery of adenosine prodrugs in a rodent model is outlined below. This protocol is a composite based on standard practices and information gathered from studies on related compounds.[11][12][13][14][15]

In Vivo Pharmacokinetic Study Protocol
  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old. Animals are fasted overnight before drug administration.

  • Drug Formulation: The prodrug is formulated in a vehicle suitable for oral administration, such as a solution in water, saline, or a suspension in 0.5% carboxymethylcellulose.

  • Administration:

    • Oral (p.o.): A single dose of the formulated prodrug is administered by oral gavage using a suitable gavage needle. The volume administered is typically 5-10 mL/kg for rats and 10 mL/kg for mice.[12]

    • Intravenous (i.v.): For bioavailability determination, a separate cohort of animals is administered the parent compound or the prodrug intravenously via the tail vein.

  • Blood Sampling:

    • Serial blood samples (approximately 100-200 µL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA) and inhibitors of adenosine metabolism to prevent ex vivo degradation.[15]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of the prodrug and the parent adenosine analogue are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and oral bioavailability (F%).

Visualizing the Pathways

To better understand the mechanisms at play, the following diagrams illustrate the adenosine signaling pathway and a typical experimental workflow for evaluating adenosine prodrugs.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug Adenosine Prodrug (e.g., this compound) Adenosine Adenosine Prodrug->Adenosine Esterases AR Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->AR G_Protein G-Protein AR->G_Protein Activation Effector Effector (Adenylyl Cyclase, PLC) G_Protein->Effector Second_Messenger Second Messenger (cAMP, IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Adenosine Signaling Pathway.

Experimental_Workflow A Animal Model Selection (e.g., Rat, Mouse) B Prodrug Formulation A->B C Oral Administration (Gavage) B->C D Serial Blood Sampling C->D H Efficacy Studies (Disease Model) C->H E Plasma Preparation D->E F LC-MS/MS Analysis (Quantification of Prodrug & Parent Drug) E->F G Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) F->G

Caption: Experimental Workflow for Prodrug Evaluation.

Conclusion

The development of orally bioavailable adenosine prodrugs holds significant promise for expanding the therapeutic applications of this important endogenous signaling molecule. While direct comparative data for this compound is currently lacking in the public domain, the exploration of various prodrug strategies, such as 5'-esterification and 2',3'-disuccinylation, provides valuable insights into successful approaches. The data available for prodrugs like ATV006 and MRS7476 demonstrate that chemical modification can dramatically improve oral absorption and in vivo efficacy. Future research involving direct, head-to-head comparisons of different adenosine prodrugs, including N6-acyloxymethyl derivatives, will be crucial for identifying the most promising candidates for clinical development. This guide serves as a foundational resource for researchers in the field, summarizing the current landscape and providing a framework for the evaluation of novel adenosine prodrugs.

References

Validating N6-Pivaloyloxymethyladenosine: A Comparative Guide for a Novel Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount for generating robust and reproducible data. This guide provides a framework for the validation of N6-Pivaloyloxymethyladenosine (Piv-Ado), a putative adenosine (B11128) prodrug, as a research tool. Its performance is objectively compared with established alternatives for modulating adenosine signaling, supported by established experimental data from the literature for these alternatives.

This compound (Piv-Ado) is designed as a prodrug of adenosine. The pivaloyloxymethyl group is intended to mask the N6-amino group of adenosine, potentially increasing its cell permeability and protecting it from rapid degradation by adenosine deaminase. Once inside the cell or in the interstitial fluid, endogenous esterases are expected to cleave the prodrug moiety, releasing active adenosine. This controlled release mechanism aims to provide a more sustained activation of adenosine receptors compared to the direct application of adenosine, which has a very short half-life in biological systems.

Comparison with Alternative Research Tools

The utility of Piv-Ado as a research tool can be benchmarked against several classes of compounds that also modulate adenosine signaling. These include direct receptor agonists and inhibitors of enzymes that regulate endogenous adenosine levels.

Direct Adenosine Receptor Agonists: These molecules directly bind to and activate adenosine receptors.

  • NECA (5'-N-Ethylcarboxamidoadenosine): A potent, non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, A3).

  • CGS-21680: A selective agonist for the A2A adenosine receptor.[1][2][3][4]

Enzyme Inhibitors: These compounds increase the concentration of endogenous adenosine.

  • Adenosine Kinase (AK) Inhibitors (e.g., ABT-702): Inhibit the primary enzyme responsible for metabolizing intracellular adenosine, leading to its accumulation and subsequent release from the cell.[5][6][7][8][9]

  • Adenosine Deaminase (ADA) Inhibitors (e.g., Pentostatin): Prevent the degradation of adenosine to inosine, thereby increasing its extracellular concentration.[10][11][12][13]

The choice of tool depends on the specific research question. Direct agonists provide a rapid and potent, though often non-physiological, activation of specific receptors. Enzyme inhibitors, on the other hand, amplify the effects of endogenously released adenosine, which may be more physiologically relevant in some contexts. Piv-Ado, as a prodrug, is hypothesized to offer a balance by providing a sustained and localized release of adenosine.

Quantitative Data Presentation

The following tables summarize key performance metrics for established adenosine signaling modulators. The data for Piv-Ado are presented as hypothetical values that would need to be determined experimentally to validate its efficacy.

Table 1: In Vitro Potency and Selectivity

CompoundTarget(s)Potency (Ki or EC50/IC50)Selectivity Profile
Piv-Ado Adenosine Receptors (via conversion to Adenosine)To be determinedNon-selective (similar to Adenosine)
NECA Adenosine Receptors (A1, A2A, A2B, A3)A1 Ki: ~10 nM, A2A Ki: ~15 nMNon-selective agonist
CGS-21680 Adenosine A2A ReceptorA2A Ki: ~27 nM, A2A EC50: ~110-180 nM[14][1][4]High selectivity for A2A over other subtypes[1]
ABT-702 Adenosine KinaseIC50: 1.7 nM[6]Highly selective for Adenosine Kinase[6]
Pentostatin (B1679546) Adenosine DeaminaseKi: 0.09 nMPotent and specific ADA inhibitor

Table 2: In Vivo Performance and Administration

CompoundTypical In Vivo Dose Range (Rodent Models)Route of AdministrationKey In Vivo Effects
Piv-Ado To be determinedOral (p.o.), Intraperitoneal (i.p.)Hypothesized: Sustained adenosine-like effects (e.g., anti-inflammatory, cardiovascular)
CGS-21680 0.1 - 3 mg/kg, i.p.[15]i.p., p.o.[1]Reduces blood pressure, increases heart rate, neuroprotective effects.[1]
ABT-702 1 - 10 mg/kg, i.p. or oral[8]i.p., oralAnalgesic and anti-inflammatory effects.[7][8]
Pentostatin 0.2 - 10 µ g/animal Intravenous (i.v.)Immunosuppressive, anti-tumor activity.[10]

Experimental Protocols for Validation

To validate Piv-Ado as a research tool, a series of experiments are required to characterize its stability, mechanism of action, and efficacy.

Stability and Prodrug Conversion

a. Plasma Stability Assay

  • Objective: To determine the rate at which Piv-Ado is hydrolyzed to adenosine in plasma.

  • Method:

    • Incubate Piv-Ado (e.g., 1 µM) in plasma from the species of interest (e.g., human, mouse, rat) at 37°C.[16][17]

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[18]

    • Terminate the reaction by protein precipitation with a solvent like acetonitrile (B52724) containing an internal standard.[18]

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of Piv-Ado and the appearance of adenosine.

    • Calculate the half-life (t½) of Piv-Ado in plasma.[16]

b. Cellular Esterase-Mediated Conversion

  • Objective: To confirm that intracellular or cell-surface esterases convert Piv-Ado to adenosine.

  • Method:

    • Incubate Piv-Ado with cultured cells or tissue homogenates known to have high esterase activity.

    • At various time points, collect both the cell lysate and the culture medium.

    • Analyze the samples by LC-MS/MS for the presence of Piv-Ado and adenosine.

In Vitro Functional Assays

a. cAMP Accumulation Assay

  • Objective: To measure the functional activation of Gs-coupled (A2A, A2B) or inhibition of Gi-coupled (A1, A3) adenosine receptors.

  • Method (HTRF - Homogeneous Time-Resolved Fluorescence):

    • Culture cells expressing the adenosine receptor subtype of interest (e.g., CHO-A2A).

    • Harvest and seed cells into a 384-well plate.[19]

    • For Gi-coupled receptors, pre-treat cells with an adenylyl cyclase activator like forskolin.

    • Add a dose-response curve of Piv-Ado, adenosine (as a positive control), and a vehicle control.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.[20]

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).[19][21][22]

    • Incubate for 1 hour at room temperature.[19][21]

    • Read the plate on an HTRF-compatible reader and calculate the EC50 or IC50 values.[20]

b. Cell Viability Assay

  • Objective: To determine the cytotoxic potential of Piv-Ado and its parent compound, adenosine.

  • Method (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of Piv-Ado and adenosine for a desired duration (e.g., 24, 48, 72 hours).

    • Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[23]

    • The MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells.[23][24][25]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., SDS-HCl or DMSO).[26][27]

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[24]

    • Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Adenosine Signaling and Piv-Ado Metabolism.

PivAdo_Validation_Workflow cluster_stability Stability & Conversion cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Validation PivAdo This compound (Piv-Ado) PlasmaStability Plasma Stability Assay (LC-MS/MS) PivAdo->PlasmaStability CellularConversion Cellular Conversion Assay (LC-MS/MS) PivAdo->CellularConversion cAMP_Assay cAMP Accumulation Assay (HTRF) PlasmaStability->cAMP_Assay Determine active form and concentration CellularConversion->cAMP_Assay Viability_Assay Cell Viability Assay (MTT) cAMP_Assay->Viability_Assay Determine non-toxic concentration range PK_Study Pharmacokinetic Study Viability_Assay->PK_Study Inform dose selection Efficacy_Model Disease Model Efficacy PK_Study->Efficacy_Model Correlate exposure with effect

Caption: Experimental Workflow for Piv-Ado Validation.

References

Comparative Analysis: N6-Pivaloyloxymethyladenosine vs. Direct Adenosine Administration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the data available for N6-Pivaloyloxymethyladenosine compared to the extensive research on direct adenosine (B11128) administration. While the latter is a well-documented therapeutic agent with established protocols, this compound remains a compound with no publicly available experimental data, precluding a direct, data-driven comparison of their performance.

This guide will first detail the established characteristics of direct adenosine administration, including its mechanism of action, pharmacokinetics, and clinical applications, supported by established experimental protocols. Subsequently, it will address the current lack of information on this compound and the theoretical basis for its design as a prodrug.

Direct Adenosine Administration: A Profile

Adenosine is an endogenous purine (B94841) nucleoside that plays a crucial role in various physiological processes. Its administration as a therapeutic agent is primarily indicated for the termination of paroxysmal supraventricular tachycardia (PSVT).

Mechanism of Action

Adenosine exerts its effects by binding to specific G protein-coupled receptors, namely A1, A2A, A2B, and A3. In the context of treating PSVT, its action on the A1 receptors in the atrioventricular (AV) node is paramount. This interaction leads to the activation of potassium channels, causing hyperpolarization and a decrease in calcium influx. The net effect is a slowing of conduction through the AV node, which interrupts the re-entrant circuit responsible for most forms of PSVT.

Signaling Pathway of Adenosine in the AV Node

Adenosine_Pathway Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel (GIRK) Gi->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP K_efflux K+ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Ca2+ Channel Hyperpolarization->Ca_channel Inhibits AV_Conduction Slowed AV Conduction Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx

Caption: Adenosine's signaling pathway in AV nodal cells.

Pharmacokinetics and Limitations

The most significant challenge in adenosine therapy is its extremely short half-life, estimated to be less than 10 seconds. It is rapidly taken up by red blood cells and endothelial cells and metabolized by adenosine deaminase. This rapid clearance necessitates administration as a rapid intravenous bolus, followed immediately by a saline flush to ensure it reaches the heart in a sufficient concentration to exert its therapeutic effect.

Table 1: Pharmacokinetic Properties of Direct Adenosine Administration

ParameterValue
Half-life < 10 seconds
Onset of Action Immediate
Duration of Action 10-20 seconds
Metabolism Rapid uptake and metabolism by adenosine deaminase
Route of Administration Intravenous bolus

This short half-life, while contributing to the transient nature of its side effects (such as flushing, chest pain, and dyspnea), also presents a significant clinical challenge. Improper administration techniques can lead to therapeutic failure.

Experimental Protocols for Adenosine Administration

The following is a generalized protocol for the administration of adenosine for the treatment of PSVT. Specific institutional guidelines should always be followed.

Objective: To terminate stable, narrow-complex supraventricular tachycardia.

Materials:

  • Adenosine vial (e.g., 6 mg/2 mL)

  • Two 10 mL syringes

  • One 20 mL syringe filled with 0.9% sodium chloride (normal saline)

  • Three-way stopcock

  • Intravenous access (preferably a large-bore catheter in a large proximal vein)

  • Continuous electrocardiogram (ECG) monitoring

  • Defibrillator and emergency resuscitation equipment

Procedure:

  • Preparation:

    • Draw up 6 mg of adenosine into one 10 mL syringe.

    • Ensure the 20 mL syringe is filled with normal saline.

    • Connect the adenosine syringe and the saline flush syringe to the two ports of the three-way stopcock.

    • Connect the third port of the stopcock to the patient's intravenous line.

  • Administration:

    • Start continuous ECG recording.

    • Open the stopcock to the adenosine syringe and rapidly inject the 6 mg bolus over 1-2 seconds.

    • Immediately turn the stopcock to the saline syringe and rapidly inject the 20 mL saline flush.

    • Elevate the extremity with the IV line to facilitate delivery to the central circulation.

  • Monitoring and Follow-up:

    • Continuously monitor the patient's ECG, heart rate, and blood pressure.

    • Observe for termination of the arrhythmia, which may be preceded by a brief period of asystole.

    • If the PSVT does not resolve within 1-2 minutes, a second dose of 12 mg may be administered using the same rapid bolus technique.

Experimental Workflow for Adenosine Administration

Adenosine_Workflow Start Patient with Stable SVT Setup Establish IV Access Prepare Adenosine (6mg) & Saline Flush (20mL) Start->Setup Administer Rapid IV Bolus of Adenosine (1-2s) Setup->Administer Flush Immediately Administer Saline Flush Administer->Flush Monitor Continuous ECG Monitoring Flush->Monitor Decision SVT Resolved? Monitor->Decision Success Continue Monitoring Document Outcome Decision->Success Yes Failure Prepare 12mg Adenosine Dose Decision->Failure No Administer2 Administer 12mg Adenosine Bolus & Saline Flush Failure->Administer2 Monitor2 Continuous ECG Monitoring Administer2->Monitor2 Decision2 SVT Resolved? Monitor2->Decision2 Success2 Continue Monitoring Document Outcome Decision2->Success2 Yes Failure2 Consider Alternative Therapies Decision2->Failure2 No

Caption: Clinical workflow for adenosine administration in PSVT.

This compound: A Theoretical Prodrug

A search of the scientific literature, including major databases for peer-reviewed articles and clinical trial registries, did not yield any specific studies on this compound. Therefore, no experimental data on its pharmacokinetics, efficacy, or safety is currently available for comparison with direct adenosine administration.

The chemical name suggests that this compound is a prodrug of adenosine. A prodrug is an inactive compound that is converted into an active drug within the body. The "pivaloyloxymethyl" (POM) group is a well-known promoiety used to mask polar functional groups, thereby increasing the lipophilicity of a parent drug. This modification is often employed to improve oral bioavailability.

Hypothetical Mechanism of Action

Theoretically, this compound would be administered and absorbed, after which it would undergo enzymatic hydrolysis. Esterases, which are ubiquitous in the body, would cleave the pivaloyloxymethyl group from the N6 position of the adenosine molecule. This would release active adenosine, which could then exert its therapeutic effects.

Hypothetical Prodrug Activation

Prodrug_Activation Prodrug This compound (Inactive) Esterases Esterases Adenosine Adenosine (Active) Esterases->Adenosine Hydrolysis Byproducts Pivalic Acid + Formaldehyde Esterases->Byproducts

Caption: Theoretical enzymatic activation of this compound.

Potential Advantages and Unanswered Questions

The rationale for developing an adenosine prodrug like this compound would likely be to overcome the pharmacokinetic limitations of direct adenosine administration. Potential advantages could include:

  • Improved Bioavailability: The increased lipophilicity might allow for alternative routes of administration, such as oral or sublingual, which would be a significant advantage over the current intravenous-only route.

  • Longer Duration of Action: A prodrug formulation could potentially lead to a slower, more sustained release of adenosine, prolonging its therapeutic window.

However, without experimental data, these remain theoretical benefits. Key questions that would need to be answered through rigorous preclinical and clinical studies include:

  • What is the rate and extent of conversion of this compound to adenosine in vivo?

  • What is the pharmacokinetic profile of the prodrug and the released adenosine?

  • Does the prodrug offer any therapeutic advantages over direct adenosine administration for its established indications?

  • What is the safety and toxicity profile of the prodrug and its byproducts (pivalic acid and formaldehyde)?

Conclusion

Direct adenosine administration is a well-established, effective, but pharmacokinetically challenging therapy for supraventricular tachycardia. Its use is supported by a wealth of clinical data and well-defined administration protocols.

In stark contrast, this compound is a putative prodrug of adenosine for which there is no publicly available scientific data. While the chemical structure suggests a logical design to improve upon the limitations of adenosine, any discussion of its comparative performance remains entirely speculative. For researchers, scientists, and drug development professionals, this compound represents an unexplored compound. Future research would be necessary to determine if it holds any potential as a clinically viable alternative to direct adenosine administration. Until such data becomes available, a meaningful and objective comparison is not possible.

The Efficacy of N6-Pivaloyloxymethyladenosine: A Comparative Guide to an Adenosine Analog Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N6-Pivaloyloxymethyladenosine, a putative prodrug of an N6-substituted adenosine (B11128) analog, with other established adenosine analogs. Due to the limited direct experimental data on this compound in publicly available literature, this comparison is based on the well-understood principles of adenosine receptor pharmacology, N6-substitution, and prodrug strategies. The guide includes detailed experimental protocols for the comparative evaluation of such compounds and visual representations of key signaling pathways and workflows.

Adenosine and its analogs are crucial signaling molecules that exert their effects by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are implicated in a wide array of physiological and pathological processes, making them attractive therapeutic targets for conditions ranging from cardiovascular diseases to neurological disorders.[1] The therapeutic application of adenosine itself is limited by its short half-life. Consequently, various analogs have been developed to overcome this limitation and to achieve receptor subtype selectivity.

This compound is anticipated to function as a prodrug, a chemically modified inert compound that, upon administration, is metabolized into a pharmacologically active drug. The "pivaloyloxymethyl" group is a common promoiety designed to mask the polar N6-amino group of adenosine, thereby increasing its lipophilicity and ability to cross cellular membranes. Intracellular esterases are expected to cleave this group, releasing the active N6-hydroxymethyladenosine, which can then interact with adenosine receptors. This strategy aims to enhance the bioavailability and therapeutic efficacy of the parent adenosine analog.

Comparative Efficacy and Receptor Selectivity of Adenosine Analogs

The efficacy of an adenosine analog is determined by its ability to activate a specific adenosine receptor subtype and elicit a downstream cellular response. This is often quantified by its potency (EC50) and intrinsic activity (Emax) in functional assays. Receptor selectivity, the ability of a compound to preferentially bind to and activate one receptor subtype over others, is a critical factor in minimizing off-target side effects.

N6-substituted adenosine analogs, the class to which the active form of this compound belongs, are well-characterized for their high affinity and selectivity, particularly for the A1 adenosine receptor (A1AR).[2] The nature of the N6-substituent plays a crucial role in determining the potency and selectivity of these analogs. For instance, small alkyl groups at the N6 position are often associated with selectivity for human A3ARs, while larger cycloalkyl and arylmethyl groups tend to favor A1ARs.[2]

Below is a comparative table summarizing the general properties of different classes of adenosine analogs. The data for this compound is hypothetical and based on the expected properties of an N6-substituted adenosine prodrug.

Adenosine Analog ClassRepresentative Compound(s)Primary Receptor Target(s)Key CharacteristicsPotential Therapeutic Applications
Endogenous Agonist AdenosineA1, A2A, A2B, A3Non-selective, very short half-lifeTreatment of supraventricular tachycardia
N6-Alkyladenosines N6-Cyclopentyladenosine (CPA), N6-Cyclohexyladenosine (CHA)A1 selectiveHigh potency A1 agonistsCardioprotection, anti-arrhythmic, neuroprotection[3][4]
5'-Carboxamidoadenosines 5'-N-Ethylcarboxamidoadenosine (NECA)Non-selective (high affinity for all subtypes)Potent but non-selective agonistResearch tool for studying adenosine receptors
A2A Selective Agonists Regadenoson, CGS-21680A2ACoronary vasodilatorPharmacological stress testing for myocardial perfusion imaging
Partial A1 Agonists CapadenosonA1Reduced intrinsic activity compared to full agonists, potentially better side-effect profileHeart failure, atrial fibrillation[5]
This compound (Hypothetical) N/ALikely A1 or A3 selective (depending on the active metabolite)Prodrug with enhanced bioavailability, expected to release an active N6-substituted adenosine analogDependent on the receptor selectivity of the active metabolite (e.g., cardioprotection, anti-inflammatory)

Experimental Protocols for Efficacy Comparison

To empirically determine the efficacy of this compound and compare it to other adenosine analogs, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound (and its presumed active metabolite) and other adenosine analogs to the different adenosine receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Incubation: Incubate the cell membranes with a known concentration of a specific radioligand for each receptor subtype (e.g., [3H]DPCPX for A1AR, [3H]ZM241385 for A2AAR) in the presence of increasing concentrations of the test compound (this compound or other analogs).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of the adenosine analogs in activating G protein signaling, a functional measure of agonism.

Methodology:

  • Membrane Preparation: Use the same cell membrane preparations as in the radioligand binding assay.

  • Incubation: Incubate the membranes with increasing concentrations of the test compound in the presence of [35S]GTPγS and GDP. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Separation: Separate the [35S]GTPγS-bound G proteins from the unbound nucleotide by rapid filtration.

  • Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values for each compound. This allows for the classification of compounds as full or partial agonists.

In Vivo Models

Objective: To evaluate the physiological effects of this compound and compare them to other adenosine analogs in a relevant animal model (e.g., a model of cardiac ischemia-reperfusion injury).

Methodology:

  • Animal Model: Utilize a well-established animal model, such as the rat or mouse model of myocardial infarction induced by coronary artery ligation.

  • Drug Administration: Administer this compound or a comparator adenosine analog (e.g., CPA) intravenously or orally at various doses before, during, or after the ischemic event.

  • Efficacy Assessment: Measure relevant physiological parameters such as heart rate, blood pressure, infarct size (e.g., using TTC staining), and cardiac function (e.g., by echocardiography).

  • Pharmacokinetic Analysis: Collect blood samples at different time points to determine the pharmacokinetic profile of this compound and its active metabolite.

  • Data Analysis: Compare the dose-dependent effects of the different compounds on the measured parameters to assess their relative in vivo efficacy.

Signaling Pathways and Experimental Workflow

The activation of adenosine receptors triggers distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of agonist binding.

Adenosine_Signaling_Pathways cluster_A1_A3 A1 / A3 Receptor Signaling cluster_A2A_A2B A2A / A2B Receptor Signaling A1_A3 A1/A3 Receptor Gi Gi/o Protein A1_A3->Gi AC_inhibit Adenylate Cyclase Gi->AC_inhibit Inhibition PLC Phospholipase C Gi->PLC Activation cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation A2A_A2B A2A/A2B Receptor Gs Gs Protein A2A_A2B->Gs AC_activate Adenylate Cyclase Gs->AC_activate Activation cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activation PKA Activation cAMP_increase->PKA_activation Adenosine_Analog Adenosine Analog Adenosine_Analog->A1_A3 Adenosine_Analog->A2A_A2B Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation receptor_binding Radioligand Binding Assays (A1, A2A, A2B, A3) gtp_binding [35S]GTPγS Binding Assays (Functional Agonism) receptor_binding->gtp_binding Determine Ki cell_based_assays Cell-based Assays (e.g., cAMP measurement) gtp_binding->cell_based_assays Determine EC50, Emax animal_model Animal Model Selection (e.g., Cardiac Ischemia) cell_based_assays->animal_model Select Lead Candidates pk_pd Pharmacokinetic/ Pharmacodynamic Studies animal_model->pk_pd efficacy_studies Efficacy Studies (e.g., Infarct Size, Cardiac Function) pk_pd->efficacy_studies toxicity Toxicity Assessment efficacy_studies->toxicity data_analysis Comparative Data Analysis & Lead Compound Identification toxicity->data_analysis start Compound Synthesis (this compound & Analogs) start->receptor_binding

References

A Head-to-Head Comparison of Adenosine Prodrugs for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic use of prodrugs to overcome the inherent pharmacokinetic limitations of adenosine (B11128) receptor agonists and other adenosine-related compounds is a critical area of investigation. This guide provides a detailed head-to-head comparison of key adenosine prodrugs that have been evaluated in in vivo studies, focusing on their performance, underlying mechanisms, and the experimental data supporting their use.

This comparative guide synthesizes preclinical data on several adenosine prodrugs, offering insights into their efficacy in various disease models, their pharmacokinetic profiles, and the experimental methodologies employed in their evaluation.

Adenosine A3 Receptor Agonist Prodrugs: MRS7422 and MRS7476

A study directly compared two prodrugs of highly selective A3 adenosine receptor (AR) agonists, MRS7422 and MRS7476, in in vivo models of neuropathic pain and non-alcoholic steatohepatitis (NASH).[1][2] Both prodrugs were synthesized by succinylation of the 2' and 3' hydroxyl groups of their respective parent compounds, Cl-IB-MECA and MRS5698.[1][2] This modification aimed to improve aqueous solubility and enable oral administration.

Performance Comparison
ProdrugParent DrugIn Vivo ModelKey Findings
MRS7422 Cl-IB-MECAChronic Constriction Injury (CCI) of the sciatic nerve (neuropathic pain) in miceOrally administered (1 and 3 µmol/kg) and showed efficacy in reversing mechano-allodynia.[1] However, its effect was of a shorter duration compared to MRS7476.[1]
MRS7476 MRS5698Chronic Constriction Injury (CCI) of the sciatic nerve (neuropathic pain) in miceOrally administered (3 µmol/kg) and demonstrated full efficacy with a longer duration of action in reversing neuropathic pain compared to MRS7422.[1][2]
MRS7476 MRS5698STAM™ mouse model of non-alcoholic steatohepatitis (NASH)Orally administered (5 mg/kg, twice daily) and significantly improved the NAFLD activity score, primarily by reducing hepatocyte ballooning.[1][2]
Physicochemical and Pharmacokinetic Properties

A key advantage of the prodrug strategy for MRS5698 was the dramatic increase in water solubility. The maximum aqueous solubility of MRS7476 was found to be over 1000-fold greater than its parent compound, MRS5698.[1] The calculated logP (cLogP) values also indicated a significant increase in hydrophilicity for the prodrugs compared to the active drugs.[1] Both prodrugs were shown to be converted to their parent drugs by liver esterases.[1]

Antiviral Adenosine Analog Prodrug: ATV006

ATV006 is a 5'-hydroxyl-isobutyryl prodrug of GS-441524, the parent nucleoside of Remdesivir. It has been investigated for its efficacy against SARS-CoV-2.

In Vivo Efficacy

In studies using K18-hACE2 transgenic mice, a model for severe COVID-19, oral administration of ATV006 demonstrated potent antiviral efficacy. Both prophylactic and therapeutic administration of ATV006 reduced viral loads in the lungs and alleviated lung damage in mice challenged with the Delta variant of SARS-CoV-2.

Adenosine A1 Receptor Partial Agonist Prodrug: Neladenoson Bialanate

Neladenoson bialanate is a dipeptide ester prodrug of Neladenoson, a partial adenosine A1 receptor agonist, developed for the potential treatment of heart failure.[3] The prodrug approach was employed to improve the solubility and oral bioavailability of Neladenoson.[3]

Preclinical and Clinical Findings

Preclinical studies in rodent models of heart disease demonstrated that Neladenoson was cardioprotective.[4] In clinical trials, Neladenoson bialanate was evaluated for its effects on cardiac structure and function in patients with chronic heart failure.[5] While the prodrug was well-tolerated, it did not show a dose-dependent improvement in cardiac function or clinical outcomes in these patients.[5]

Experimental Methodologies and Visualizations

Signaling Pathway of A3 Adenosine Receptor Agonists

Activation of the A3 adenosine receptor, a Gi protein-coupled receptor, initiates a signaling cascade that ultimately leads to various cellular responses, including anti-inflammatory effects.

G A3 Adenosine Receptor Signaling Pathway cluster_membrane Cell Membrane A3_Agonist A3 Agonist (e.g., Cl-IB-MECA, MRS5698) A3R A3 Adenosine Receptor A3_Agonist->A3R Binds to G_Protein Gi/o Protein A3R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Anti-inflammation) PKA->Cellular_Response

Caption: A3 Adenosine Receptor Signaling Cascade.

Experimental Workflow for In Vivo Prodrug Evaluation

The following diagram illustrates a general workflow for the in vivo evaluation of adenosine prodrugs, from administration to data analysis.

G In Vivo Adenosine Prodrug Evaluation Workflow Prodrug_Admin Prodrug Administration (e.g., Oral Gavage) Animal_Model Disease Model (e.g., CCI, STAM, K18-hACE2) Prodrug_Admin->Animal_Model Behavioral_Testing Behavioral/ Physiological Assessment Animal_Model->Behavioral_Testing Tissue_Collection Tissue/Blood Collection Animal_Model->Tissue_Collection Data_Analysis Data Analysis & Interpretation Behavioral_Testing->Data_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Tissue_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Histology, Biomarkers) Tissue_Collection->PD_Analysis PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis

Caption: General workflow for in vivo prodrug studies.

Detailed Experimental Protocols

Chronic Constriction Injury (CCI) Model for Neuropathic Pain
  • Animal Model: C57BL/6 mice are typically used.[1]

  • Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed, and loose ligatures are placed around it to induce a constriction.[6][7]

  • Prodrug Administration: Prodrugs, such as MRS7422 and MRS7476, are administered orally by gavage at specific doses (e.g., 1 or 3 µmol/kg).[1]

  • Pain Assessment: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus.[1]

STAM™ Model for Non-Alcoholic Steatohepatitis (NASH)
  • Model Induction: Male C57BL/6J mice are treated with a low dose of streptozotocin (B1681764) at 2 days of age, followed by a high-fat diet starting at 4 weeks of age.[8][9] This induces a progression from fatty liver to NASH and, eventually, hepatocellular carcinoma.[8][9]

  • Prodrug Administration: MRS7476 was administered orally twice daily at a dose of 5 mg/kg.[2]

  • Efficacy Evaluation: The severity of NASH is assessed based on the NAFLD activity score, which includes histological evaluation of hepatocyte ballooning, steatosis, and inflammation.[2]

K18-hACE2 Mouse Model for SARS-CoV-2 Infection
  • Animal Model: K18-hACE2 transgenic mice express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection.[3][10]

  • Infection Protocol: Mice are intranasally inoculated with a specific plaque-forming unit (PFU) dose of SARS-CoV-2.[3][10]

  • Prodrug Administration: ATV006 is administered orally. The specific dosing regimen can be either prophylactic (before infection) or therapeutic (after infection).

  • Outcome Measures: Efficacy is determined by measuring viral loads in the lungs and other tissues, as well as by histological analysis of lung damage.[11]

This guide provides a snapshot of the current landscape of adenosine prodrugs in preclinical development. The presented data highlights the potential of prodrug strategies to enhance the therapeutic utility of adenosine-related compounds. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of different prodrug approaches for specific therapeutic applications.

References

Comparative Analysis of N6-Pivaloyloxymethyladenosine Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a prodrug is paramount to predicting its in vivo efficacy and pharmacokinetic profile. This guide provides a comparative analysis of the stability of N6-Pivaloyloxymethyladenosine (Piv-A), a prodrug of the endogenous nucleoside adenosine (B11128). Due to a lack of publicly available, direct comparative stability data for Piv-A, this guide leverages data from structurally related compounds to provide a contextual understanding of its likely stability profile.

Adenosine is a potent signaling molecule with a very short physiological half-life of less than one second, limiting its therapeutic potential. Prodrug strategies, such as the development of Piv-A, aim to enhance its metabolic stability and improve its pharmacokinetic properties. This guide delves into the factors influencing the stability of such prodrugs, details the experimental protocols for their evaluation, and provides a visual representation of the critical adenosine signaling pathways.

Comparative Stability Analysis

The pivaloyloxymethyl group is a commonly employed promoiety in prodrug design, known to be susceptible to enzymatic cleavage by esterases present in plasma and tissues, thereby releasing the active parent drug. The rate of this hydrolysis is a critical determinant of the prodrug's half-life and therapeutic window.

Below is a summary of stability data for related adenosine and nucleoside analogue prodrugs:

Compound/Prodrug ClassMatrixHalf-life (t½)Reference Compound(s)
Aryloxy Pivaloyloxymethyl (POM) Prodrugs of FdURHuman Serum≥ 12 hoursFdUR
5'-ester Prodrugs of N6-Cyclopentyladenosine (CPA)Human PlasmaNot specifiedCPA
Tertiary N-acyloxymethylsulfonamidesHuman Plasma0.2 - 2.0 minParent sulfonamide

This table is populated with data from available research on related compounds and does not represent direct data for this compound.

The data for aryloxy pivaloyloxymethyl (POM) prodrugs of the nucleoside analogue FdUR suggests that the POM group can confer significant stability in human serum, with a half-life of 12 hours or more. This indicates that the pivaloyloxymethyl moiety itself does not inherently lead to rapid degradation. Conversely, the rapid hydrolysis of tertiary N-acyloxymethylsulfonamides highlights the profound impact that the overall molecular structure has on the susceptibility of the promoiety to enzymatic cleavage. For 5'-ester prodrugs of N6-cyclopentyladenosine (CPA), while specific half-life values were not reported in the available literature, their hydrolysis was noted to be related to the size and structure of the 5'-substituent.

Adenosine Signaling Pathways

Adenosine exerts its physiological effects by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. The activation of these receptors triggers distinct downstream signaling cascades that modulate a wide range of cellular and physiological processes, including vasodilation, inflammation, and neurotransmission. Understanding these pathways is crucial for the rational design and application of adenosine-based therapeutics.

AdenosineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1R Adenosine->A1R A2AR A2AR Adenosine->A2AR A2BR A2BR Adenosine->A2BR A3R A3R Adenosine->A3R Gi Gi A1R->Gi Gs Gs A2AR->Gs A2BR->Gs A3R->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Inhibits PLC Phospholipase C Gi->PLC Activates AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim Stimulates cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_inhib PKA Activity cAMP_dec->PKA_inhib PKA_stim PKA Activity cAMP_inc->PKA_stim IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_inc ↑ Ca²⁺ IP3_DAG->Ca_inc

Caption: Adenosine receptor signaling pathways.

Experimental Protocols

The stability of a prodrug like this compound is typically assessed through a series of in vitro experiments designed to simulate physiological conditions. The primary methods involve incubation in biological matrices such as plasma or serum, followed by quantitative analysis of the remaining prodrug and the appearance of the parent drug over time.

In Vitro Plasma Stability Assay

Objective: To determine the rate of hydrolysis of the prodrug in human plasma.

Methodology:

  • Preparation of Solutions:

    • A stock solution of the test compound (e.g., this compound) is prepared in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • A working solution is prepared by diluting the stock solution in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a final concentration suitable for the assay (e.g., 100 µM).

  • Incubation:

    • The assay is initiated by adding a small volume of the working solution to pre-warmed human plasma (e.g., at 37°C) to achieve a final desired concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid protein precipitation and enzyme inhibition.

    • The mixture is incubated at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

    • The enzymatic reaction in each aliquot is immediately quenched by adding a protein precipitation agent, such as a cold organic solvent (e.g., acetonitrile (B52724) or methanol) often containing an internal standard for analytical purposes.

  • Sample Processing:

    • The quenched samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.

    • The supernatant, containing the analyte (prodrug and parent drug), is collected for analysis.

  • Analytical Method (HPLC):

    • The concentrations of the remaining prodrug and the formed parent drug (adenosine) in the supernatant are quantified using a validated High-Performance Liquid Chromatography (HPLC) method, typically coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity.

    • A standard curve for both the prodrug and the parent drug is generated to allow for accurate quantification.

  • Data Analysis:

    • The percentage of the remaining prodrug at each time point is plotted against time.

    • The half-life (t½) of the prodrug in plasma is calculated from the slope of the linear portion of the natural logarithm of the concentration versus time plot, using the equation: t½ = 0.693 / k, where k is the first-order degradation rate constant.

Experimental Workflow Diagram

StabilityWorkflow Start Start Prepare_Stock Prepare Stock & Working Solutions of Prodrug Start->Prepare_Stock Incubate Incubate Prodrug in Human Plasma at 37°C Prepare_Stock->Incubate Sample Collect Aliquots at Defined Time Points Incubate->Sample Quench Quench Reaction with Cold Acetonitrile Sample->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate End End Calculate->End

Caption: In Vitro Plasma Stability Assay Workflow.

Conclusion

While a definitive comparative stability profile for this compound remains to be established through direct experimental evidence, the analysis of structurally related compounds provides valuable insights. The pivaloyloxymethyl promoiety has the potential to confer significant stability, but the overall molecular structure will ultimately dictate the rate of enzymatic hydrolysis in vivo. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own stability assessments of Piv-A and other adenosine prodrugs. A thorough understanding of both the stability and the underlying pharmacology of adenosine signaling is essential for the successful development of this class of therapeutic agents.

A Comparative Guide to the Cross-Validation of Analytical Methods for N6-Pivaloyloxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of proposed analytical methods for the quantification of N6-Pivaloyloxymethyladenosine, a compound of interest for researchers, scientists, and drug development professionals. The focus is on a cross-validation framework for two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to present a clear, data-driven comparison to aid in the selection and validation of the most appropriate analytical method for specific research needs.

Introduction to this compound and the Importance of Cross-Validation

This compound (Piv-Ado) is a pivaloyloxymethyl-modified derivative of adenosine. Such modifications are often employed in the design of prodrugs to enhance the bioavailability of a parent molecule. Accurate and precise quantification of Piv-Ado in various matrices, such as plasma, tissue homogenates, or in vitro reaction mixtures, is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies.

Cross-validation of analytical methods is a critical process in drug development and research. It involves comparing the performance of two or more distinct analytical methods to ensure that they provide equivalent and reliable results. This process is essential when transferring methods between laboratories, changing instrumentation, or when a simpler, more cost-effective method (like HPLC-UV) is desired for routine analysis, while a more sensitive and specific method (like LC-MS/MS) is used for confirmatory or low-concentration studies.

Proposed Analytical Methods for this compound

Based on the chemical structure of this compound and established analytical practices for similar nucleoside analogs, two primary methods are proposed for its quantification:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust, widely available, and cost-effective technique suitable for quantifying analytes that possess a UV chromophore. Given the adenine (B156593) core, Piv-Ado is expected to have a strong UV absorbance, making this a viable method, particularly for higher concentration samples.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. This is the gold standard for bioanalytical quantification, offering low detection limits and high specificity, making it ideal for complex biological matrices and low-concentration samples.

Comparative Performance of Proposed Analytical Methods

The following table summarizes the expected performance characteristics of the proposed HPLC-UV and LC-MS/MS methods for the analysis of this compound. These values are based on typical performance for similar small molecule drugs and nucleoside analogs.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Bias) ± 15%± 15%
Precision (%RSD) < 15%< 15%
Limit of Detection (LOD) ~20-50 ng/mL~0.05-0.1 ng/mL
Limit of Quantification (LOQ) ~50-100 ng/mL~0.1-0.5 ng/mL
Selectivity/Specificity Moderate (potential for interference from co-eluting compounds with similar UV spectra)High (based on specific precursor-to-product ion transitions)
Matrix Effects Low to ModeratePotentially High (requires careful evaluation and mitigation, e.g., using stable isotope-labeled internal standards)
Sample Throughput ModerateHigh (with modern UPLC systems)
Cost per Sample LowHigh
Instrumentation Cost Low to ModerateHigh

Experimental Protocols

HPLC-UV Method

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally related compound).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.
  • Inject 10 µL onto the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • UV Detection: 260 nm.

LC-MS/MS Method

1. Sample Preparation (from Plasma):

  • To 50 µL of plasma, add 150 µL of acetonitrile containing a stable isotope-labeled internal standard (e.g., D4-Piv-Ado).
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new plate or vial.
  • Dilute with an equal volume of water.
  • Inject 5 µL onto the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Piv-Ado: To be determined by direct infusion (e.g., [M+H]+ → fragment ion).
  • Internal Standard: To be determined by direct infusion (e.g., [M+4+H]+ → fragment ion).
  • Source Parameters: Optimized for maximum signal (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow

Cross-Validation Logical Workflow

cluster_planning Planning cluster_execution Execution cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion define_methods Define Analytical Methods (HPLC-UV and LC-MS/MS) define_params Define Validation Parameters (Accuracy, Precision, Linearity, etc.) define_methods->define_params prepare_samples Prepare Validation Samples (Calibrators and QCs) define_params->prepare_samples analyze_hplc Analyze Samples by HPLC-UV prepare_samples->analyze_hplc analyze_lcms Analyze Samples by LC-MS/MS prepare_samples->analyze_lcms calc_hplc Calculate HPLC-UV Results analyze_hplc->calc_hplc calc_lcms Calculate LC-MS/MS Results analyze_lcms->calc_lcms compare_results Compare Results (Statistical Analysis) calc_hplc->compare_results calc_lcms->compare_results assess_equivalence Assess Method Equivalence compare_results->assess_equivalence

Caption: Logical workflow for the cross-validation of two analytical methods.

HPLC-UV Experimental Workflow

start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile + IS) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation (Nitrogen Stream) centrifugation->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (260 nm) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the proposed HPLC-UV method.

LC-MS/MS Experimental Workflow

start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile + ISL-IS) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation dilution Supernatant Dilution centrifugation->dilution lc_injection UPLC Injection dilution->lc_injection separation UPLC C18 Separation lc_injection->separation ionization Electrospray Ionization (ESI+) separation->ionization mass_analysis Tandem MS (MRM) ionization->mass_analysis data_analysis Data Analysis mass_analysis->data_analysis

Caption: Experimental workflow for the proposed LC-MS/MS method.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study.

  • LC-MS/MS is the superior method for bioanalytical applications requiring high sensitivity and specificity, such as pharmacokinetic studies where low concentrations in complex matrices are expected. Its ability to use a stable isotope-labeled internal standard effectively mitigates matrix effects.

  • HPLC-UV offers a cost-effective and robust alternative for applications where higher concentrations are anticipated, such as in vitro assays, formulation analysis, or late-stage pharmacokinetic studies.

A thorough cross-validation as outlined in this guide is essential to ensure data integrity and consistency, particularly if both methods are to be used interchangeably within a drug development program. By comparing key performance parameters, researchers can confidently select the most appropriate method and ensure the reliability of their results.

Benchmarking N6-Pivaloyloxymethyladenosine: A Comparative Guide for Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for benchmarking N6-Pivaloyloxymethyladenosine against established adenosine (B11128) receptor agonists. It is intended for researchers, scientists, and drug development professionals working in the field of purinergic signaling. The guide outlines the necessary experimental data, detailed protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a thorough comparison.

Introduction to this compound and Established Agonists

This compound is a derivative of adenosine. Its chemical structure suggests it is likely a prodrug, a modified molecule designed to improve pharmacokinetic properties such as cell membrane permeability. The pivaloyloxymethyl (POM) group is a common "promoiety" that is cleaved by intracellular esterases, releasing the active form of the drug. In this case, intracellular cleavage would likely yield N6-hydroxymethyladenosine, which is then expected to be converted to adenosine, the endogenous ligand for all adenosine receptors.

To objectively evaluate the performance of this compound, it must be benchmarked against a panel of well-characterized adenosine receptor agonists. This guide uses the following established agonists for comparison, covering a range of selectivities for the four adenosine receptor subtypes (A1, A2A, A2B, and A3).

  • Adenosine: The endogenous non-selective agonist.

  • NECA (5'-N-Ethylcarboxamidoadenosine): A potent, non-selective agonist.[1][2][3][4]

  • CGS-21680: A potent and selective agonist for the A2A receptor.[5][6][7][8]

  • Cl-IB-MECA (2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide): A high-affinity and highly selective agonist for the A3 receptor.[9][10]

  • R-PIA (N6-(R)-phenylisopropyladenosine): A selective agonist for the A1 receptor.

Data Presentation: Comparative Performance of Adenosine Receptor Agonists

Quantitative data on the binding affinity (Ki) and functional potency (EC50) of these agonists are crucial for comparison. The following tables summarize publicly available data for the established agonists.

Note: As of the latest search, specific binding affinity and functional potency data for this compound are not publicly available. The tables below serve as a benchmark. Researchers evaluating this compound would need to generate this data using the protocols outlined in this guide. As a prodrug, this compound itself is expected to show low affinity in binding assays; the activity of its metabolite is the key parameter.

Table 1: Binding Affinity (Ki, nM) of Established Adenosine Receptor Agonists

AgonistHuman A1 ReceptorHuman A2A ReceptorHuman A2B ReceptorHuman A3 ReceptorSelectivity
NECA 14[1][2]20[1][2]~14,0006.2[1][2]Non-selective
CGS-21680 ~300027>10,000>10,000A2A Selective
Cl-IB-MECA ~825~462>10,0000.33[9]A3 Selective
R-PIA 1.1130>10,0001200A1 Selective

Table 2: Functional Potency (EC50, nM) of Established Adenosine Receptor Agonists

AgonistHuman A1 Receptor (cAMP Inhibition)Human A2A Receptor (cAMP Stimulation)Human A2B Receptor (cAMP Stimulation)Human A3 Receptor (cAMP Inhibition)
NECA 1.66.32400[1][2]3.2
CGS-21680 >10,000180[8]>10,000>10,000
Cl-IB-MECA >10,000>10,000>10,0001.0

Experimental Protocols

To generate comparative data for this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound (and/or its active metabolite) at each of the four human adenosine receptor subtypes (A1, A2A, A2B, A3).

Materials:

  • Membrane preparations from cells stably expressing a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligands:

    • A1 Receptor: [3H]CCPA or [3H]DPCPX

    • A2A Receptor: [3H]CGS-21680 or [3H]ZM241385

    • A3 Receptor: [125I]I-AB-MECA

  • Test compound (this compound) and reference compounds (e.g., NECA).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays measure the functional effect of a compound on receptor activation by quantifying changes in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).

Objective: To determine the potency (EC50) and efficacy of this compound (and/or its active metabolite) at each adenosine receptor subtype.

Materials:

  • Whole cells stably expressing a single human adenosine receptor subtype.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Test compound (this compound) and reference compounds.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure for Gs-Coupled Receptors (A2A, A2B):

  • Cell Plating: Seed cells expressing the A2A or A2B receptor into a multi-well plate and allow them to attach.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period.

  • Stimulation: Add varying concentrations of the test compound or a reference agonist (e.g., CGS-21680 for A2A) and incubate at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximum effect (Emax).

Procedure for Gi-Coupled Receptors (A1, A3):

  • Cell Plating and Pre-incubation: Follow steps 1 and 2 as for Gs-coupled receptors.

  • Stimulation: Add varying concentrations of the test compound or a reference agonist (e.g., R-PIA for A1).

  • Co-stimulation: Immediately add a fixed concentration of forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Lysis and Detection: Incubate, lyse the cells, and measure cAMP levels as described above. The activation of Gi will lead to an inhibition of the forskolin-stimulated cAMP production.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP against the logarithm of the agonist concentration to determine the EC50 and Emax.

Mandatory Visualizations

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades. A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, while A2A and A2B receptors couple to Gs proteins to stimulate it.

Adenosine_Signaling cluster_A1_A3 A1 and A3 Receptor Signaling cluster_A2A_A2B A2A and A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gi/o Protein A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_down [cAMP] ↓ AC_inhibit->cAMP_down PKA_inhibit PKA Inactivation cAMP_down->PKA_inhibit A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_up [cAMP] ↑ AC_stimulate->cAMP_up PKA_stimulate PKA Activation cAMP_up->PKA_stimulate

Caption: Canonical signaling pathways for Gi- and Gs-coupled adenosine receptors.

Experimental Workflow for Agonist Characterization

The logical flow for characterizing a novel adenosine receptor agonist like this compound involves a series of sequential experiments to determine affinity, potency, and selectivity.

Experimental_Workflow start Start: Novel Compound (this compound) binding_assay Primary Screen: Radioligand Binding Assay (A1, A2A, A2B, A3 Receptors) start->binding_assay determine_ki Determine Ki values for each receptor subtype binding_assay->determine_ki functional_assay Secondary Screen: cAMP Functional Assay (A1, A2A, A2B, A3 Receptors) determine_ki->functional_assay Compounds with significant affinity determine_ec50 Determine EC50 and Efficacy for each receptor subtype functional_assay->determine_ec50 selectivity Analyze Data: Calculate Selectivity Profile (Binding and Functional) determine_ec50->selectivity conclusion Conclusion: Characterize as Selective/Non-selective Agonist selectivity->conclusion

Caption: A typical experimental workflow for characterizing a novel adenosine receptor agonist.

Conclusion

This guide provides the necessary framework to benchmark this compound against established adenosine receptor agonists. Based on its chemical structure, it is hypothesized to be a cell-permeant prodrug of adenosine. Upon intracellular cleavage of the pivaloyloxymethyl group, it is expected to act as a non-selective agonist at all four adenosine receptor subtypes, with a pharmacological profile similar to that of adenosine or NECA.

However, this hypothesis requires rigorous experimental validation. By following the detailed protocols for radioligand binding and cAMP functional assays outlined herein, researchers can generate the quantitative data needed for a direct comparison. The provided tables of benchmark data and the workflow diagrams offer a clear path for determining the affinity, potency, and selectivity of this compound, thereby elucidating its potential role as a research tool or therapeutic agent in the study of purinergic signaling.

References

Safety Operating Guide

Navigating the Safe Handling of N6-Pivaloyloxymethyladenosine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N6-Pivaloyloxymethyladenosine. The following procedural guidance is designed to ensure a safe laboratory environment and proper disposal of waste materials.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the known properties of nucleoside analogs and pivaloyloxymethyl-containing prodrugs. These compounds are integral to various research and development endeavors, and their safe handling is paramount. The pivaloyloxymethyl moiety is often employed to enhance the therapeutic potential and modify the toxicological profile of a parent compound. Clinical studies on similar prodrugs have generally reported mild to moderate side effects, suggesting that while not acutely toxic, careful handling is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Glasses with Side Shields or Safety Goggles
Solution Preparation and Handling - Nitrile Gloves- Laboratory Coat- Safety Goggles or a Face Shield
Cell Culture and In Vitro Assays - Nitrile Gloves- Laboratory Coat- Biosafety Cabinet (BSC) recommended
Spill Cleanup - Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Goggles or a Face Shield- Disposable Shoe Covers (for larger spills)

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

Operational Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Store Store in a Cool, Dry, Designated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Compound in a Ventilated Enclosure DonPPE->Weigh PrepareSol Prepare Solutions in a Fume Hood or BSC Weigh->PrepareSol Experiment Conduct Experiment PrepareSol->Experiment Segregate Segregate Waste Experiment->Segregate LabelWaste Label Waste Containers Clearly Segregate->LabelWaste Dispose Dispose of as Chemical Waste LabelWaste->Dispose

Caption: This diagram illustrates the recommended workflow for handling this compound, from receiving the compound to the final disposal of waste.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure the safety of all personnel. All waste should be treated as chemical waste and disposed of in accordance with institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste (unused compound, contaminated gloves, weigh boats, etc.)- Collect in a dedicated, clearly labeled, sealed plastic bag or container.- Dispose of as chemical waste.
Liquid Waste (solutions containing the compound, contaminated media, etc.)- Collect in a dedicated, clearly labeled, sealed, and chemically resistant container.- Do not pour down the drain.- Dispose of as chemical waste.
Sharps Waste (contaminated needles, serological pipettes, etc.)- Place in a designated sharps container.- Treat as chemically contaminated sharps waste.

In Case of a Spill:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Containment: If safe to do so, prevent the spread of the spill using absorbent materials.

  • Personal Protection: Don appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • Cleanup: Use a chemical spill kit to absorb the material. Work from the outside of the spill inwards.

  • Decontamination: Clean the spill area with an appropriate decontaminating solution.

  • Disposal: All cleanup materials must be disposed of as chemical waste.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.